molecular formula C6H4ClF3N2O2S B1427697 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 1228875-16-8

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B1427697
CAS No.: 1228875-16-8
M. Wt: 260.62 g/mol
InChI Key: AZUGNASGYNDTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C6H4ClF3N2O2S and its molecular weight is 260.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O2S/c7-5-4(6(8,9)10)1-3(2-12-5)15(11,13)14/h1-2H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUGNASGYNDTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743522
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228875-16-8
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Properties of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethylpyridine moiety, in particular, has emerged as a privileged structural motif, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][][3] When coupled with the versatile sulfonamide functional group—a pharmacophore present in a wide array of therapeutic agents—the resulting molecule, 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide, represents a compound of significant interest for the development of novel bioactive agents.[4][5]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 1228875-16-8), offering insights into its synthesis, reactivity, and potential applications. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes information from chemical supplier databases, analogous structures, and established chemical principles to provide a robust resource for researchers.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The table below summarizes the key physical and computed properties of this compound.

PropertyValueSource
Molecular Formula C₆H₄ClF₃N₂O₂S[6][7]
Molecular Weight 260.62 g/mol [6]
CAS Number 1228875-16-8[6][8]
Appearance Solid (predicted)[9]
Density 1.7±0.1 g/cm³ (predicted)[6]
Boiling Point 381.5±52.0 °C at 760 mmHg (predicted)[6]
Flash Point 184.5±30.7 °C (predicted)[6]
Refractive Index 1.508 (predicted)[6]
Topological Polar Surface Area (TPSA) 81.4 Ų[6]
LogP (XLogP3) 1.57[6]
Hydrogen Bond Donor Count 1[10]
Hydrogen Bond Acceptor Count 7[10]
Rotatable Bond Count 1[11]

It is important to note that many of the physical properties listed, such as boiling point and density, are computationally predicted and await experimental verification.

Chemical Structure and Spectral Analysis

A thorough understanding of a molecule's structure and its corresponding spectral data is fundamental for its identification, characterization, and the interpretation of its reactivity.

Chemical Structure

The structure of this compound, featuring a pyridine ring substituted with a chloro, a trifluoromethyl, and a sulfonamide group, is depicted below.

cluster_0 This compound C1 C C2 C C1->C2 CF3 CF₃ C1->CF3 C3 C C2->C3 C4 C C3->C4 S S C3->S N1 N C4->N1 C5 C N1->C5 C5->C1 Cl Cl C5->Cl O1 O S->O1 O2 O S->O2 N2 NH₂ S->N2

Caption: Chemical structure of this compound.

Predicted Spectral Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The protons of the sulfonamide group (-NH₂) will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and sulfonyl groups.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric vibrations around 1350 and 1160 cm⁻¹, respectively), and C-F stretching (in the 1000-1350 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (260.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of SO₂NH₂, Cl, and CF₃ groups.

Synthesis and Reactivity

The synthesis of this compound can be logically approached from its corresponding sulfonyl chloride precursor.

Proposed Synthesis Workflow

The most direct synthetic route involves the amination of 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS No. 928324-59-8).[9][12] This reaction is a standard method for the preparation of sulfonamides.

G start 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS: 928324-59-8) reagent Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) start->reagent Reacts with product This compound (CAS: 1228875-16-8) reagent->product Forms solvent Inert Solvent (e.g., Dichloromethane, THF) solvent->start Dissolved in workup Aqueous Workup and Purification (e.g., Crystallization or Chromatography) product->workup Followed by

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)
  • Reaction Setup: In a well-ventilated fume hood, dissolve 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride in a suitable inert solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

  • Amination: Cool the solution in an ice bath. Slowly add an excess of aqueous ammonium hydroxide or bubble anhydrous ammonia gas through the solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups. The sulfonamide nitrogen can be deprotonated under basic conditions, allowing for further functionalization. The pyridine ring is electron-deficient due to the presence of the trifluoromethyl and sulfonyl groups, making it susceptible to nucleophilic aromatic substitution, although the chloro group is the most likely leaving group under forcing conditions. The sulfonamide group itself is generally stable.

Potential Applications and Biological Relevance

While specific biological activity for this compound has not been reported in the available literature, its structural components suggest significant potential in drug discovery and agrochemical development.

  • Trifluoromethylpyridine Moiety: This group is a key component in numerous active compounds.[13] Its presence can enhance lipophilicity, which can improve cell membrane permeability, and increase metabolic stability by blocking sites of oxidative metabolism.[3] Trifluoromethylpyridines have been incorporated into a variety of commercial pesticides and pharmaceuticals.[13]

  • Sulfonamide Group: The sulfonamide functional group is a well-established pharmacophore with a broad range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5][14]

Given these characteristics, this compound could serve as a valuable building block for the synthesis of new therapeutic agents or agrochemicals. Its potential biological activities could span a wide range, and it would be a prime candidate for screening in various biological assays.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) with comprehensive toxicological data is not widely available, the following guidelines are based on the known hazards of related compounds.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.

Researchers should always consult the most up-to-date SDS from their supplier before handling this compound.

Conclusion

This compound is a compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. While comprehensive experimental data is currently limited, this guide provides a thorough overview of its predicted physical properties, a plausible and detailed synthetic route, and an analysis of its potential applications based on its constituent functional groups. As research in the field of fluorinated heterocycles continues to expand, it is likely that the utility of this and related compounds will be further elucidated, opening new avenues for scientific discovery.

References

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and underlying chemical mechanisms for the preparation of this compound, a key building block in modern medicinal chemistry and agrochemical development. The document details two primary retrosynthetic approaches, focusing on the critical steps of electrophilic chlorosulfonation and the formation of the sulfonamide moiety. Each section combines theoretical principles with practical, field-proven insights, offering detailed experimental protocols, mechanistic diagrams, and a thorough analysis of the reaction causality. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry who require a deep, actionable understanding of this synthesis.

Introduction and Strategic Importance

The 6-chloro-5-(trifluoromethyl)pyridine core is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The trifluoromethyl (CF₃) group often enhances metabolic stability, lipophilicity, and binding affinity, while the sulfonamide functional group (SO₂NH₂) is a critical pharmacophore known for its hydrogen bonding capabilities and ability to mimic carboxylic acids. This compound (CAS 1228875-16-8) serves as a versatile intermediate, enabling the elaboration of complex molecular architectures.[3]

A robust and scalable synthesis is therefore of paramount importance. This guide will deconstruct the synthesis from a first-principles perspective, beginning with a retrosynthetic analysis to identify key precursors and strategic bond disconnections.

Retrosynthetic Analysis and Proposed Pathways

The most direct and common method for synthesizing a primary sulfonamide involves the reaction of a sulfonyl chloride with ammonia.[4] This retrosynthetic disconnection immediately identifies 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride as the pivotal intermediate.

The formation of this key sulfonyl chloride can be approached from two distinct directions:

  • Pathway A: Direct Chlorosulfonation. This approach involves the direct functionalization of a pre-existing pyridine ring, 2-chloro-5-(trifluoromethyl)pyridine , via electrophilic aromatic substitution.

  • Pathway B: Sandmeyer-type Reaction. This pathway builds the sulfonyl chloride from an amino precursor, 3-amino-6-chloro-5-(trifluoromethyl)pyridine , via a diazonium salt intermediate.

The following sections will explore the forward synthesis of each pathway in detail.

Pathway A: Synthesis via Direct Chlorosulfonation

This pathway is often preferred for its atom economy and directness, leveraging the commercially available starting material 2-chloro-5-(trifluoromethyl)pyridine. The core transformation is an electrophilic aromatic substitution on a highly electron-deficient pyridine ring.

Logical Flow: Pathway A

Pathway_A start 2-Chloro-5-(trifluoromethyl)pyridine inter 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl Chloride start->inter Step 1: Chlorosulfonation ClSO₃H end This compound inter->end Step 2: Ammonolysis aq. NH₃

Caption: Overall workflow for Pathway A.

Step 1: Electrophilic Chlorosulfonation of 2-Chloro-5-(trifluoromethyl)pyridine

The introduction of the sulfonyl chloride group onto the pyridine ring is achieved using chlorosulfonic acid (ClSO₃H).[5] This powerful reagent serves as both the solvent and the source of the electrophile.

Causality and Mechanistic Insight: The pyridine ring is inherently electron-deficient. The presence of two strong electron-withdrawing groups—a chloro group at C6 and a trifluoromethyl group at C5—further deactivates the ring towards electrophilic attack. Understanding the regioselectivity is critical.

  • Trifluoromethyl Group (-CF₃): A powerful deactivator and a meta-director. It directs incoming electrophiles to the C3 position.

  • Chloro Group (-Cl): A deactivator but an ortho-, para-director. It directs incoming electrophiles to the C3 and C5 positions.

Both substituents cooperatively direct the incoming electrophile to the C3 position, leading to a highly regioselective reaction. The electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), generated from the auto-protolysis of chlorosulfonic acid.[6]

Mechanism: Chlorosulfonation

Chlorosulfonation_Mechanism sub Pyridine Ring with Cl and CF3 groups sigma Wheland Intermediate (Sigma Complex) sub->sigma Attack by π-system elec SO₂Cl⁺ (Electrophile) elec->sigma product 6-Chloro-5-(trifluoromethyl)pyridine- 3-sulfonyl Chloride sigma->product Deprotonation (Restores Aromaticity)

Caption: Mechanism of electrophilic chlorosulfonation.

Experimental Protocol: Chlorosulfonation
  • Reagent Preparation: In a fume hood, carefully add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) portion-wise to an excess of chlorosulfonic acid (5-10 eq) at 0 °C with vigorous stirring.

  • Reaction: Slowly warm the mixture to room temperature, then heat to 100-120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring. This quenches the excess chlorosulfonic acid and precipitates the product.

  • Isolation: Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride.

Step 2: Ammonolysis of the Sulfonyl Chloride

The conversion of the sulfonyl chloride to the primary sulfonamide is a robust and high-yielding nucleophilic substitution reaction.[7]

Causality and Mechanistic Insight: The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Ammonia (NH₃) acts as a potent nucleophile, attacking the sulfur center. The reaction proceeds via a tetrahedral intermediate, which then collapses to expel the chloride leaving group.

Mechanism: Ammonolysis

Ammonolysis_Mechanism sulfonyl_chloride R-SO₂Cl tetrahedral_int Tetrahedral Intermediate sulfonyl_chloride->tetrahedral_int + NH₃ (Nucleophilic Attack) sulfonamide R-SO₂NH₂ tetrahedral_int->sulfonamide - Cl⁻ (Loss of Leaving Group)

Caption: Mechanism of sulfonamide formation.

Experimental Protocol: Ammonolysis
  • Reaction Setup: Dissolve the 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.0 eq) in a suitable solvent such as THF or dioxane at 0 °C.

  • Addition: Add an excess of aqueous ammonium hydroxide (28-30%, 5-10 eq) dropwise to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor completion by TLC.

  • Isolation: If a precipitate forms, filter the solid and wash with cold water. If no solid forms, remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Data Summary for Pathway A

StepKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
1. Chlorosulfonation Chlorosulfonic AcidNone (reagent as solvent)100 - 1204 - 875 - 90
2. Ammonolysis Aqueous Ammonia, THFTHF / Water0 - 251 - 290 - 98

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 2-chloro-5-(trifluoromethyl)pyridine. The key transformations—electrophilic chlorosulfonation and nucleophilic ammonolysis—are robust and well-understood processes. The regiochemical outcome of the chlorosulfonation is logically dictated by the powerful and synergistic directing effects of the chloro and trifluoromethyl substituents on the electron-deficient pyridine ring. The protocols and mechanistic insights provided in this guide offer a solid foundation for the laboratory-scale synthesis and process development of this valuable chemical intermediate.

References

An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide (CAS Number 1228875-16-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and inferred biological properties of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide (CAS Number 1228875-16-8). While specific research on this compound is limited in publicly accessible literature, its structural motifs—a sulfonamide group and a trifluoromethylpyridine core—are well-characterized in medicinal and agrochemical science. This guide synthesizes available data on these key functional groups to project the compound's physicochemical characteristics, potential mechanism of action, and plausible applications in drug discovery. Detailed theoretical synthesis routes, proposed analytical methodologies, and a discussion of its potential ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile are presented. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic or industrial potential of this and structurally related molecules.

Introduction and Chemical Identity

This compound is a halogenated pyridine derivative containing a sulfonamide functional group. The presence of both a trifluoromethyl group and a chlorine atom on the pyridine ring suggests a molecule designed for enhanced metabolic stability and specific electronic properties, which are often sought after in the development of bioactive compounds.[1][2][3] The sulfonamide moiety is a well-established pharmacophore with a long history in medicine, most notably for its antibacterial properties.[4] This compound is categorized as a bulk drug intermediate, indicating its potential use in the synthesis of more complex active pharmaceutical ingredients (APIs).[5]

Table 1: Chemical and Physical Properties of this compound [5]

PropertyValue
CAS Number 1228875-16-8
Molecular Formula C₆H₄ClF₃N₂O₂S
Molecular Weight 260.62 g/mol
Density 1.7 ± 0.1 g/cm³
Boiling Point 381.5 ± 52.0 °C at 760 mmHg
Flash Point 184.5 ± 30.7 °C
Refractive Index 1.508
Polar Surface Area (PSA) 81.4 Ų
logP (XLogP3) 1.57

Synthesis and Manufacturing

A potential synthetic pathway could start from 2,3-dichloro-5-(trichloromethyl)pyridine, which can be fluorinated to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[7][8] This intermediate can then undergo regioselective sulfonation at the 3-position, followed by conversion of the sulfonic acid to a sulfonyl chloride. Finally, amination of the sulfonyl chloride would yield the desired this compound.

Synthesis_Pathway A 2,3-dichloro-5- (trichloromethyl)pyridine B Fluorination (e.g., HF) A->B Step 1 C 2,3-dichloro-5- (trifluoromethyl)pyridine B->C D Sulfonation (e.g., SO3, H2SO4) C->D Step 2 E 2-chloro-5-(trifluoromethyl) pyridine-3-sulfonic acid D->E F Chlorination (e.g., SOCl2, PCl5) E->F Step 3 G 2-chloro-5-(trifluoromethyl) pyridine-3-sulfonyl chloride F->G H Amination (e.g., NH3, NH4OH) G->H Step 4 I 6-Chloro-5-(trifluoromethyl) pyridine-3-sulfonamide H->I

Figure 1: A proposed synthetic pathway for this compound.

Inferred Mechanism of Action and Biological Activity

The biological activity of this compound has not been explicitly reported. However, based on its chemical structure, we can infer potential mechanisms of action.

Potential Antibacterial Activity

The sulfonamide functional group is a well-known inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4] By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to DNA and RNA synthesis. This bacteriostatic action is a hallmark of sulfonamide antibiotics. It is plausible that this compound could exhibit similar antibacterial properties.

Folate_Pathway_Inhibition cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Purines, Thymidine (DNA, RNA Synthesis) THF->Nucleotides Sulfonamide 6-Chloro-5-(trifluoromethyl) pyridine-3-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Figure 2: Inferred mechanism of action via inhibition of the bacterial folate synthesis pathway.

Role of the Trifluoromethylpyridine Moiety

The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1][2][3] The electron-withdrawing nature of the trifluoromethyl group can also influence the pKa of the sulfonamide, potentially affecting its solubility and transport across biological membranes. The pyridine ring itself is a common scaffold in drug discovery, known for its ability to engage in hydrogen bonding and other interactions with biological targets.[9]

Potential Applications in Drug Discovery and Agrochemicals

Given its structural features, this compound could serve as a valuable building block or lead compound in several areas:

  • Antibacterial Agents: As discussed, the sulfonamide moiety suggests potential for the development of new antibacterial drugs, possibly effective against resistant strains.

  • Anticancer Agents: Some sulfonamide derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth.[4]

  • Agrochemicals: The trifluoromethylpyridine scaffold is prevalent in modern pesticides, including herbicides, insecticides, and fungicides, due to its contribution to potency and stability.[7][9]

Projected ADME and Toxicity Profile

A formal ADME and toxicity profile for this compound is not available. However, general characteristics can be inferred.

  • Absorption: The calculated logP of 1.57 suggests moderate lipophilicity, which may allow for reasonable oral absorption.

  • Distribution: The compound's moderate size and lipophilicity suggest it could distribute into various tissues.

  • Metabolism: The trifluoromethyl group is generally resistant to metabolic degradation, which could lead to a longer half-life.[1] The pyridine ring and other parts of the molecule would likely be subject to oxidation by cytochrome P450 enzymes.

  • Excretion: Excretion is likely to occur via the kidneys after metabolic modification to more polar compounds.

  • Toxicity: Halogenated pyridines and sulfonamides can exhibit toxicity. For instance, some chlorinated pyridines have been shown to cause liver and kidney damage in animal studies.[10] A comprehensive toxicological evaluation, including in vitro and in vivo studies, would be necessary to determine the safety profile of this compound.

Recommended Experimental Protocols

For researchers wishing to investigate the properties of this compound, the following experimental workflows are recommended.

Purity and Structural Analysis

Analytical_Workflow Sample 6-Chloro-5-(trifluoromethyl) pyridine-3-sulfonamide Sample HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assessment Sample->HPLC LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) - Molecular Weight Confirmation Sample->LCMS NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, 19F) - Structural Elucidation Sample->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) - Functional Group Identification Sample->FTIR Analysis_Report Comprehensive Analytical Report HPLC->Analysis_Report LCMS->Analysis_Report NMR->Analysis_Report FTIR->Analysis_Report

References

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document outlines the foundational spectroscopic principles and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. While comprehensive experimental data for this specific compound is not widely published, this guide synthesizes established spectroscopic theory with expert interpretation to provide a robust framework for its characterization.

Introduction and Molecular Structure

This compound (CAS No. 1228875-16-8) possesses a unique substitution pattern on a pyridine ring, incorporating a chloro group, a trifluoromethyl group, and a sulfonamide moiety.[1] This combination of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and biological activity. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this.

Molecular Formula: C₆H₄ClF₃N₂O₂S[1]

Molecular Weight: 260.62 g/mol [2]

Structure:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it can facilitate the exchange of the NH₂ protons.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and spectra can be obtained relatively quickly.

Predicted ¹H NMR Data and Interpretation

The pyridine ring has two aromatic protons, and the sulfonamide group has two exchangeable protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.9Doublet (d)1HH-2This proton is ortho to the ring nitrogen and is significantly deshielded. It will likely show a small coupling to H-4.
~8.6Doublet (d)1HH-4This proton is also in a deshielded environment, influenced by the adjacent sulfonamide group. It will show a small coupling to H-2.
~7.5Broad Singlet (br s)2H-SO₂NH₂The chemical shift of sulfonamide protons can vary and is concentration-dependent. They are often broad and will exchange with D₂O.

Causality in Interpretation: The electron-withdrawing nature of the nitrogen atom, the chloro group, the trifluoromethyl group, and the sulfonamide group all contribute to the downfield chemical shifts of the aromatic protons. The expected splitting pattern (two doublets) is a direct consequence of the meta-relationship between H-2 and H-4.

Predicted ¹³C NMR Data and Interpretation

The molecule has six distinct carbon atoms.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~152C-6Attached to both nitrogen and chlorine, this carbon is significantly deshielded.
~148C-2Adjacent to the ring nitrogen, resulting in a downfield shift.
~140C-4Aromatic carbon deshielded by adjacent groups.
~135 (quartet)C-5This carbon is directly attached to the trifluoromethyl group and will appear as a quartet due to ¹JCF coupling.
~125C-3The carbon bearing the sulfonamide group.
~122 (quartet)-CF₃The trifluoromethyl carbon itself will appear as a strong quartet due to the large one-bond C-F coupling constant.

Expert Insight: The observation of two distinct quartets in the ¹³C NMR spectrum would be a key confirmatory piece of evidence for the presence and position of the trifluoromethyl group.

Predicted ¹⁹F NMR Data and Interpretation

¹⁹F NMR is a simple yet powerful experiment for this molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -63Singlet-CF₃A single peak is expected as there are no neighboring fluorine or hydrogen atoms to couple with. The chemical shift is typical for an aromatic trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: Scan over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation
Predicted Frequency (cm⁻¹)IntensityAssignmentRationale
3400-3200Medium, DoubletN-H StretchThe two distinct peaks correspond to the symmetric and asymmetric stretching of the primary sulfonamide (-NH₂) group.
~1600, ~1450Medium-StrongC=C and C=N StretchCharacteristic stretching vibrations of the pyridine ring.
1350-1310StrongAsymmetric SO₂ StretchA very strong and characteristic absorption for the sulfonyl group.
1180-1160StrongSymmetric SO₂ StretchThe second strong, characteristic absorption for the sulfonyl group.
1300-1100StrongC-F StretchThe C-F bonds of the trifluoromethyl group will produce very strong absorptions in this region.
~800StrongC-Cl StretchThe carbon-chlorine bond stretch typically appears in the fingerprint region.

Trustworthiness of the Protocol: The presence of strong, distinct peaks for the N-H, S=O, and C-F stretches provides a self-validating system for confirming the key functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization: Use Electrospray Ionization (ESI) for its soft ionization capabilities, which is well-suited for this type of molecule. Both positive and negative ion modes should be tested.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular ion and perform tandem MS (MS/MS) on the molecular ion to elucidate fragmentation pathways.

Predicted Mass Spectrometry Data and Interpretation

Monoisotopic Mass: 259.9634 g/mol [3]

Expected Ions:

  • [M+H]⁺: m/z 260.9707 (in positive ion mode)[3]

  • [M-H]⁻: m/z 258.9561 (in negative ion mode)[3]

Key Fragmentation Pathways: The fragmentation will be driven by the weakest bonds and the stability of the resulting fragments.

G M [M+H]⁺ m/z 260.97 F1 Loss of SO₂NH₂ (-80 Da) M->F1 F2 Loss of CF₃ (-69 Da) M->F2 F3 Loss of Cl (-35 Da) M->F3 Frag1 Pyridine Fragment m/z 181 F1->Frag1 Frag2 Sulfonyl Pyridine Fragment m/z 192 F2->Frag2 Frag3 CF₃ Pyridine Fragment m/z 226 F3->Frag3

Caption: Predicted Fragmentation Pathway in Positive Ion ESI-MS.

Authoritative Grounding: The fragmentation is predicted based on established principles of mass spectrometry, where neutral losses of stable molecules like SO₂NH₂ are common. The isotopic pattern for chlorine (a ~3:1 ratio for ³⁵Cl and ³⁷Cl) would be a definitive characteristic to look for in all chlorine-containing fragments.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a detailed framework of the expected spectroscopic data and its interpretation, grounded in fundamental scientific principles. While based on predictions, these data points serve as a robust reference for researchers to compare against experimentally acquired spectra, ensuring confident identification and quality control of this important chemical entity.

References

Solubility profile of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Introduction

This compound is a unique molecule holding significant interest within contemporary drug discovery and agrochemical research pipelines. Its structural complexity, characterized by a trifluoromethyl group and a sulfonamide moiety on a pyridine core, suggests a nuanced physicochemical profile that dictates its behavior in various solvent systems.[1][2][3] The trifluoromethyl group is known to significantly impact properties such as metabolic stability and lipophilicity, while the sulfonamide group can participate in hydrogen bonding and exhibits pH-dependent ionization.[2][3][4] A thorough understanding of the solubility of this compound is, therefore, a critical prerequisite for its effective formulation, delivery, and ultimately, its biological efficacy.[5]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental design and data interpretation.

Physicochemical Properties and Theoretical Solubility Considerations

A foundational understanding of a compound's intrinsic properties is paramount to predicting its solubility. For this compound, the following predicted physicochemical parameters offer initial insights:

PropertyValueSource
Molecular Formula C₆H₄ClF₃N₂O₂S[1]
Molecular Weight 260.62 g/mol [6]
XLogP3 1.57[7]
Topological Polar Surface Area (TPSA) 81.4 Ų[7]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]

The XLogP3 value of 1.57 suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in both polar and some non-polar organic solvents. The presence of a sulfonamide group, a known acidic moiety, implies that the aqueous solubility of this compound will be significantly influenced by pH.[8][9] In aqueous media, the sulfonamide group can deprotonate to form an anionic species, which is generally more soluble than the neutral form. The pKa of the sulfonamide proton will be a critical determinant of the pH range over which this increase in solubility occurs.

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is highly dependent on the surrounding environment. Key factors that will dictate the solubility of this compound include:

  • Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[8] It is anticipated that polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone) will be effective in dissolving this compound due to its polar sulfonamide group and the potential for hydrogen bonding. The solubility in non-polar solvents (e.g., hexane, toluene) is expected to be lower.

  • pH of the Medium: For ionizable compounds like this compound, pH is a critical factor.[8][9] The solubility of this weakly acidic compound is expected to increase as the pH rises above its pKa, due to the formation of the more soluble anionic form.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[10][11] However, this relationship should be experimentally verified for this specific compound.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being used for solubility studies.

Experimental Determination of Solubility: Protocols and Rationale

A multi-faceted approach is recommended for accurately determining the solubility of this compound. The following protocols describe well-established methods for this purpose.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[12][13]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, methanol, ethanol, acetone, acetonitrile, DMSO, hexane).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

  • Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Causality and Self-Validation: The use of an excess of the solid compound ensures that the solution becomes saturated. The extended equilibration time is crucial to reach a true thermodynamic equilibrium. The analytical quantification step should include a calibration curve with known concentrations of the compound to ensure accuracy and linearity.

Shake_Flask_Method cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification cluster_result Result A Add excess solid to solvent B Agitate at constant T (24-48 hours) A->B Establish Equilibrium C Centrifuge or Filter B->C Isolate Saturated Solution D Dilute Supernatant C->D E Analyze by HPLC-UV D->E Measure Concentration F Thermodynamic Solubility E->F Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: Nephelometry

Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated stock.[5][14] This is often more relevant to early drug discovery screening.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microplate, perform a serial dilution of the stock solution with the aqueous buffer of interest.

  • Precipitation Induction: The addition of the aqueous buffer to the DMSO stock solution will cause the compound to precipitate once its solubility limit is exceeded.

  • Turbidity Measurement: Use a nephelometer to measure the turbidity (light scattering) of each well.[5] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Causality and Self-Validation: This method relies on the principle that precipitation of a compound from a solution creates turbidity. The use of a serial dilution allows for the pinpointing of the concentration at which this occurs. The nephelometer provides a sensitive and quantitative measure of this turbidity.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_measurement Measurement cluster_result Result A High-concentration stock in DMSO B Serial dilution in aqueous buffer A->B Induce Precipitation C Measure turbidity by nephelometry B->C Detect Precipitation D Kinetic Solubility C->D Determine Concentration

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.

Table 1: Illustrative Thermodynamic Solubility of this compound at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.4)78.5[Experimental Value][Experimental Value]
Methanol32.7[Experimental Value][Experimental Value]
Ethanol24.6[Experimental Value][Experimental Value]
Acetone20.7[Experimental Value][Experimental Value]
Acetonitrile37.5[Experimental Value][Experimental Value]
Dimethyl Sulfoxide (DMSO)46.7[Experimental Value][Experimental Value]
Hexane1.9[Experimental Value][Experimental Value]

Interpretation: The expected trend would be high solubility in polar aprotic solvents like DMSO, followed by polar protic solvents like methanol and ethanol. The solubility in water will be pH-dependent. The solubility in non-polar hexane is expected to be very low.

Conclusion

A comprehensive understanding of the solubility profile of this compound is indispensable for its successful development as a pharmaceutical or agrochemical agent. This guide has outlined the theoretical considerations based on its physicochemical properties and provided detailed, validated protocols for the experimental determination of its thermodynamic and kinetic solubility. By systematically investigating the impact of solvent polarity, pH, and temperature, researchers can build a robust data package to inform formulation strategies and predict in vivo behavior. The sulfonamide and trifluoromethyl moieties present unique chemical characteristics that necessitate a careful and thorough solubility assessment.[2][4][15]

References

An In-depth Technical Guide to the Synthesis of Substituted Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridine Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] When integrated with a pyridine ring—a privileged heterocyclic motif in drug discovery—the resulting pyridine sulfonamide scaffold exhibits a remarkable spectrum of biological activities. These compounds are integral to drugs targeting a wide range of conditions, including various cancers, bacterial infections, inflammation, and viral diseases.[1][3][4][5][6][7] The pyridine nitrogen atom provides a key site for hydrogen bonding and salt formation, enhancing solubility and target engagement, while the sulfonamide group acts as a versatile hydrogen bond donor and acceptor, often mimicking a carboxylic acid bioisostere.

Despite their prevalence, the synthesis of substituted pyridine sulfonamides is not always straightforward. The primary challenges often revolve around the preparation and stability of the key intermediate, pyridinesulfonyl chloride, as well as achieving regiocontrol on the pyridine ring.[8] This guide provides a comprehensive overview of the core synthetic strategies, offering field-proven insights into the causality behind experimental choices and presenting robust, self-validating protocols for key transformations.

Core Synthetic Strategies: A Logic-Driven Approach

The construction of a pyridine sulfonamide can be approached from several distinct retrosynthetic pathways. The choice of strategy is dictated by factors such as the availability of starting materials, the desired substitution pattern, the stability of intermediates, and the required scale of the synthesis.

Strategy 1: The Convergent Approach - Direct Sulfonamide Bond Formation

The most classic and widely employed method involves the reaction of a pre-formed pyridinesulfonyl chloride with a primary or secondary amine.[9] This convergent approach is highly efficient for generating diverse libraries of compounds from a common intermediate.

Causality of Experimental Design: The reaction generates hydrochloric acid (HCl) as a byproduct. Therefore, a non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential to neutralize the acid and drive the reaction to completion.[9] The choice of solvent is typically an inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to ensure reagent stability and facilitate product isolation.

G cluster_0 Strategy 1: Direct Sulfonamide Formation PyridineSulfonylChloride Pyridine Sulfonyl Chloride (R-Py-SO2Cl) Product Substituted Pyridine Sulfonamide (R-Py-SO2NR'R'') PyridineSulfonylChloride->Product Amine Primary or Secondary Amine (R'-NHR'') Amine->Product Base Base (e.g., Pyridine, TEA) Base->Product HCl Scavenger

Figure 1: General workflow for direct sulfonamide bond formation.

Experimental Protocol: General Procedure for N-Sulfonylation [1][10]

  • Dissolution: Dissolve the amine (1.0 eq.) in dichloromethane (DCM, ~0.2 M).

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.5-2.0 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction.

  • Addition of Sulfonyl Chloride: Add a solution of the corresponding pyridinesulfonyl chloride (1.1 eq.) in DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyridine sulfonamide.

Strategy 2: The Linchpin - Synthesis of Pyridinesulfonyl Chlorides

The availability of the pyridinesulfonyl chloride intermediate is the most critical factor in this synthetic approach. Several methods exist for their preparation, each with distinct advantages and limitations.

G cluster_A From Aminopyridines cluster_B From Halopyridines cluster_C From Sulfonic Acids cluster_D From Sulfinates Target Pyridinesulfonyl Chloride node_A Aminopyridine node_A->Target 1. NaNO2, HCl 2. SO2, CuCl2 node_B Halopyridine (Br, I) node_B->Target 1. n-BuLi or R-MgX 2. SO2Cl2 node_C Pyridinesulfonic Acid node_C->Target PCl5, POCl3 node_D Pyridine Sulfinate node_D->Target NCS G cluster_1 Strategy 3: Multi-component Reaction Aldehyde Aryl Aldehyde OnePot One-Pot Reaction (Heat, Catalyst) Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot KetoSulfonamide β-Keto Sulfonamide KetoSulfonamide->OnePot Ammonia Ammonium Acetate Ammonia->OnePot Product Highly Substituted Pyridine Sulfonamide OnePot->Product

References

An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide: Discovery, Synthesis, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is a fluorinated heterocyclic compound that has emerged from the confluence of two historically significant pharmacophores: the pyridine ring and the sulfonamide group. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that have made this and related compounds valuable scaffolds in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, offering insights into its development and potential applications.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of trifluoromethylpyridines and sulfonamides in the quest for novel bioactive molecules. The introduction of a trifluoromethyl (-CF3) group into organic molecules became a prominent strategy in the 20th century to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] The pyridine scaffold, a ubiquitous heterocycle in nature and synthetic chemistry, has long been recognized for its role in a wide array of biologically active compounds.[2][3]

While a specific, high-profile discovery narrative for this compound as a final product is not extensively documented in publicly available literature, its emergence can be traced through the patent literature as a key intermediate in the synthesis of more complex molecules. Notably, patent document WO/2007/089512 , focused on the development of glucokinase activators for the treatment of diabetes, describes compounds that would necessitate intermediates like this compound.[4] This suggests that its initial synthesis was likely driven by the need for a versatile building block in medicinal chemistry programs.

The historical context for the synthesis of this molecule is rooted in the established importance of trifluoromethylpyridines in the agrochemical industry since the 1980s.[5] Compounds bearing this moiety have been successfully commercialized as herbicides, insecticides, and fungicides.[1][5][6] The trifluoromethyl group often enhances the biological activity of these agents.[1] This established utility in crop protection likely spurred further exploration of novel trifluoromethylpyridine derivatives, including those bearing a sulfonamide functional group, a moiety well-known for its own broad spectrum of biological activities.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1228875-16-8N/A
Molecular Formula C6H4ClF3N2O2S[8]
Molecular Weight 260.62 g/mol [8]
Boiling Point 381.5 ± 52.0 °C at 760 mmHg[8]
Density 1.7 ± 0.1 g/cm³[8]
Flash Point 184.5 ± 30.7 °C[8]
Refractive Index 1.508[8]
PSA 81.4[8]
XLogP3 1.57[8]

Synthesis and Methodologies

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. The key is the strategic introduction of the sulfonamide group onto the trifluoromethylpyridine core. A plausible and efficient synthetic route is outlined below, based on established chemical transformations.

Experimental Protocol: A Proposed Synthetic Pathway

This protocol describes a likely laboratory-scale synthesis.

Step 1: Nitration of 2-Chloro-5-(trifluoromethyl)pyridine

The synthesis would logically begin with the nitration of a suitable trifluoromethylpyridine precursor to introduce a nitrogen functionality that can later be converted to the amine required for sulfonamide formation.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group is a versatile precursor to an amine via reduction.

  • Procedure:

    • Dissolve 2-chloro-5-nitro-3-(trifluoromethyl)pyridine in a suitable solvent such as ethyl acetate.

    • Add a catalyst, for example, 5% Platinum on Carbon (Pt/C), along with an additive like Zinc Bromide (ZnBr2) to facilitate the reaction.

    • Stir the reaction mixture under a hydrogen atmosphere for approximately 20 hours.

    • Monitor the reaction for completion.

    • Upon completion, remove the catalyst by filtration and wash the solid with a warm solvent like ethanol.

    • Evaporate the solvent to yield 6-chloro-5-(trifluoromethyl)pyridin-3-amine.

Step 3: Diazotization and Sulfonation to form the Sulfonyl Chloride

The resulting amine is a key intermediate which can be converted to the corresponding sulfonyl chloride through a Sandmeyer-type reaction.

  • Procedure:

    • The 6-chloro-5-(trifluoromethyl)pyridin-3-amine is subjected to diazotization using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures.

    • The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride.

Step 4: Ammonolysis to form the Sulfonamide

The final step involves the reaction of the sulfonyl chloride with ammonia to form the desired sulfonamide.

  • Procedure:

    • The 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS 928324-59-8) is dissolved in an inert solvent.[9]

    • The solution is treated with an excess of ammonia (either as a gas or in an aqueous or alcoholic solution).

    • The reaction mixture is stirred until completion.

    • The final product, this compound, is then isolated and purified using standard techniques such as crystallization or chromatography.

Logical Flow of Synthesis

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow Start 2-Chloro-5-(trifluoromethyl)pyridine Nitration Nitration Start->Nitration Nitro_Intermediate 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Amine_Intermediate 6-Chloro-5-(trifluoromethyl)pyridin-3-amine Reduction->Amine_Intermediate Diazotization_Sulfonation Diazotization & Sulfonation Amine_Intermediate->Diazotization_Sulfonation Sulfonyl_Chloride 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride Diazotization_Sulfonation->Sulfonyl_Chloride Ammonolysis Ammonolysis Sulfonyl_Chloride->Ammonolysis Final_Product This compound Ammonolysis->Final_Product

Proposed Synthetic Pathway

Potential Applications and Future Directions

Given the well-established biological activities of both the trifluoromethylpyridine and sulfonamide moieties, this compound holds potential in several areas of research and development.

  • Agrochemicals: The trifluoromethylpyridine core is a key feature in numerous commercial pesticides.[1][5][6] It is plausible that this compound or its derivatives could exhibit herbicidal, insecticidal, or fungicidal properties. Further screening in these areas is a logical next step. For instance, related trifluoromethylpyridine compounds have shown potent herbicidal activity.[10]

  • Medicinal Chemistry: As demonstrated by its likely initial synthesis as a building block for glucokinase activators, this molecule serves as a valuable scaffold for the development of new therapeutic agents.[4] The sulfonamide group is a cornerstone of many drug classes, and its combination with the trifluoromethylpyridine motif offers a rich chemical space for exploration against various biological targets.

Conclusion

This compound represents a fascinating convergence of established pharmacophores. While its discovery appears to be more as a strategic intermediate rather than a targeted final product, its synthesis is achievable through well-understood chemical transformations. The historical success of both trifluoromethylpyridines in agrochemicals and sulfonamides in medicine suggests that this compound and its derivatives warrant further investigation for a range of potential biological activities. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this and related molecules in their own discovery programs.

References

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure combines a pyridine ring, a sulfonamide group, a chloro substituent, and a trifluoromethyl (-CF3) group. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its critical role as a building block in the development of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group often enhances key drug-like properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for researchers and drug development professionals.[1][2][3]

Introduction: The Significance of Fluorinated Pyridine Scaffolds

In modern drug design, the incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, is a widely employed strategy to optimize the pharmacological profile of lead compounds.[3] The -CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and conformation, which may lead to improved efficacy, better pharmacokinetic properties, and enhanced binding to biological targets.[1][2][3]

When combined with a pyridine ring—a privileged scaffold in medicinal chemistry—the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful tool for developing new chemical entities.[4] The sulfonamide functional group is also a cornerstone of pharmaceutical sciences, present in a wide array of drugs including antibacterials, diuretics, and anti-inflammatory agents.[5] this compound merges these critical pharmacophores, presenting itself as a versatile intermediate for creating complex molecules with potential therapeutic applications in oncology, infectious diseases, and beyond.[1]

Physicochemical Properties and Identification

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 1228875-16-8[6][7][8]
Molecular Formula C₆H₄ClF₃N₂O₂S[6][7][9]
Molecular Weight 260.62 g/mol [6][7]
Exact Mass 259.963409 u[6][9]
Density 1.7 g/cm³[9]
Boiling Point 381.5 °C at 760 mmHg[9]
Flash Point 184.5 °C[9]
Classification Bulk Drug Intermediate, Heterocyclic Building Block[9][10]

Synthesis and Reaction Mechanisms

The synthesis of trifluoromethylpyridines can be approached through various methods, including the direct chlorination and fluorination of picoline precursors or the construction of the pyridine ring using a trifluoromethyl-containing building block.[4][11] A plausible synthetic pathway for this compound would likely involve a multi-step process starting from a suitable pyridine derivative.

A logical, though hypothetical, pathway could involve the sulfonation of a pre-functionalized pyridine ring, followed by conversion to the sulfonamide.

G A 2,5-Dichloro-3-(trifluoromethyl)pyridine B 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride A->B 1. Sulfonation (e.g., H₂SO₄/SO₃) 2. Chlorination (e.g., SOCl₂) C This compound B->C Ammonolysis (NH₃ or NH₄OH)

Caption: Plausible synthetic pathway for the target compound.

Causality of Experimental Choices:

  • Starting Material Selection : A di-chlorinated pyridine provides distinct reactivity at different positions, allowing for selective functionalization.

  • Sulfonation : This electrophilic aromatic substitution introduces the sulfonic acid group at the 3-position, which is electronically favorable.

  • Conversion to Sulfonyl Chloride : The sulfonyl chloride is a highly reactive intermediate, essential for the subsequent formation of the sulfonamide. Thionyl chloride (SOCl₂) or similar reagents are standard for this transformation.

  • Ammonolysis : The reaction with ammonia or ammonium hydroxide is a classic and efficient method for converting sulfonyl chlorides to primary sulfonamides, leveraging the nucleophilicity of ammonia.[5]

Applications in Drug Discovery and Development

As a chemical intermediate, this compound serves as a foundational scaffold for building a diverse library of more complex molecules. Its utility stems from the reactive sites available for further functionalization.

G cluster_0 Drug Discovery Workflow A This compound (Starting Intermediate) B Chemical Derivatization (e.g., N-alkylation, Suzuki Coupling) A->B C Compound Library Synthesis B->C D High-Throughput Screening (Biological Assays) C->D E Lead Compound Identification D->E F Lead Optimization (ADME/Tox Profiling) E->F G Preclinical Candidate F->G

Caption: Role as a building block in a typical drug discovery pipeline.

The primary sulfonamide group (-SO₂NH₂) can be readily alkylated or arylated to generate secondary or tertiary sulfonamides, allowing for the exploration of structure-activity relationships (SAR).[5] Furthermore, the chloro-substituent on the pyridine ring can potentially be displaced or used as a handle in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce additional molecular complexity. This versatility makes the compound a valuable asset for medicinal chemists aiming to develop inhibitors for targets such as kinases, proteases, or other enzymes implicated in disease.[1]

Experimental Protocol: N-Alkylation of the Sulfonamide

This protocol describes a general procedure for the alkylation of the primary sulfonamide group, demonstrating its application as a chemical intermediate. This protocol is a representative example and must be adapted and optimized based on the specific substrate and laboratory conditions.

Objective: To synthesize an N-alkyl-6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide derivative.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely powdered

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material. The concentration should be approximately 0.1-0.5 M.

  • Base Addition: Add a suitable base, such as K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq). The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity. Cesium carbonate is often more effective for less reactive alkyl halides.

  • Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction may take several hours to complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Self-Validation: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the protocol.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally related trifluoromethylpyridines and general chemical safety principles should be strictly followed.[9][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[13][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][15] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13][15]

Conclusion

This compound is a strategically designed chemical building block that holds significant potential for pharmaceutical research and development. The convergence of its chloro, trifluoromethyl, pyridine, and sulfonamide moieties provides multiple avenues for synthetic elaboration. Its physicochemical properties, driven by the influential -CF3 group, make it an attractive starting point for developing next-generation therapeutics with optimized pharmacological profiles. This guide underscores its value as a tool for medicinal chemists and researchers dedicated to addressing unmet medical needs.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of the pyridine ring, featuring a chloro, a trifluoromethyl, and a sulfonamide group, imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug design. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents.[1][2] This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both safety and reproducibility.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process commencing from the commercially available starting material, 2-chloro-3-(trifluoromethyl)pyridine. The synthetic pathway is outlined below:

  • Step 1: Chlorosulfonation. The pyridine ring of 2-chloro-3-(trifluoromethyl)pyridine is first activated for sulfonation. A subsequent reaction with a chlorinating agent yields the key intermediate, 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride.

  • Step 2: Amination. The sulfonyl chloride intermediate is then converted to the final product, this compound, through a reaction with an ammonia source. This is a classic and high-yielding method for the formation of primary sulfonamides.[1][3][4]

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonation cluster_intermediate Intermediate cluster_step2 Step 2: Amination cluster_final Final Product Start 2-Chloro-3-(trifluoromethyl)pyridine Step1 Reaction with Chlorosulfonic Acid Start->Step1 Intermediate 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride Step1->Intermediate Step2 Reaction with Ammonium Hydroxide Intermediate->Step2 Final This compound Step2->Final

Caption: Synthetic workflow for this compound.

Materials and Reagents

The following table summarizes the key materials and reagents required for this synthesis, along with their recommended specifications.

Reagent/MaterialCAS NumberMolecular FormulaRecommended PuritySupplier Example
2-Chloro-3-(trifluoromethyl)pyridine65753-47-1C₆H₃ClF₃N>98%Sigma-Aldrich, TCI
Chlorosulfonic acid7790-94-5ClHO₃S>99%Sigma-Aldrich
Thionyl chloride7719-09-7SOCl₂>99%Sigma-Aldrich
Ammonium hydroxide solution1336-21-6NH₄OH28-30% in waterFisher Scientific
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous, >99.8%Sigma-Aldrich
Diethyl ether60-29-7(C₂H₅)₂OAnhydrous, >99%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃Reagent gradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄AnhydrousSigma-Aldrich
IceN/AH₂ON/AN/A

Experimental Protocols

PART 1: Synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride

This procedure details the chlorosulfonation of 2-chloro-3-(trifluoromethyl)pyridine. This reaction is highly exothermic and involves corrosive reagents; therefore, it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize HCl fumes), place 2-chloro-3-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (25.0 mL, 376 mmol) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during the addition.

  • Reaction Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120 °C using an oil bath. Maintain this temperature for 4 hours. The reaction mixture will become a dark, viscous liquid.

  • Reaction Quenching: After 4 hours, cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate a significant amount of HCl gas. Perform this in a well-ventilated fume hood.

  • Product Extraction: The resulting aqueous mixture will contain a precipitate. Extract the mixture three times with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The crude product, 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride, will be obtained as a solid. This intermediate can be used in the next step without further purification.

PART 2: Synthesis of this compound

This part of the protocol describes the conversion of the sulfonyl chloride intermediate to the final sulfonamide product.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride (assuming a quantitative yield from the previous step, approx. 15.4 g, 55.1 mmol) in 100 mL of diethyl ether.

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Addition of Ammonium Hydroxide: While stirring vigorously, add concentrated ammonium hydroxide solution (28-30%, 50 mL) dropwise to the cooled solution. A white precipitate will form immediately.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Product Isolation: Filter the resulting suspension to collect the white solid. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether (20 mL).

  • Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight to yield the final product, this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Safety and Handling Precautions

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Thionyl chloride is also corrosive and releases toxic gases upon contact with water.

  • The chlorosulfonation reaction is highly exothermic and generates large volumes of HCl gas. Ensure adequate cooling and proper gas scrubbing.

  • Always wear appropriate Personal Protective Equipment (PPE) , including safety glasses, a face shield, a lab coat, and chemically resistant gloves.

  • All procedures should be carried out in a well-ventilated chemical fume hood .

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these steps carefully and adhering to the safety precautions, researchers can successfully synthesize this important chemical intermediate for use in further research and development activities.

References

Application Note & Protocols: A Guide to the Regioselective Sulfonation of 6-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonated pyridine scaffolds are of paramount importance in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a sulfonic acid moiety can significantly enhance a molecule's solubility and bioavailability.[1] However, the pyridine ring's inherent electron-deficient nature presents a formidable challenge to classical electrophilic aromatic substitution reactions, such as sulfonation. This guide provides a detailed examination of the experimental setup for the sulfonation of 6-chloropyridine derivatives, a common building block in drug discovery. We will dissect the mechanistic principles governing regioselectivity, present a robust protocol using oleum, and address critical safety and handling procedures to ensure successful and safe execution.

Part 1: Mechanistic Insights & Regioselectivity

The sulfonation of an aromatic ring is a classic electrophilic aromatic substitution (SEAr) reaction. The electrophile, sulfur trioxide (SO₃), is typically generated from fuming sulfuric acid (oleum). The pyridine ring, however, is significantly less reactive than benzene. This reluctance stems from the high electronegativity of the nitrogen atom, which withdraws electron density from the ring, deactivating it towards electrophilic attack.[2] Furthermore, under the strongly acidic conditions of sulfonation, the pyridine nitrogen is readily protonated, creating a pyridinium ion. This positive charge further deactivates the ring, making the reaction even more challenging.[3]

For a 6-chloropyridine derivative, the regiochemical outcome of the sulfonation is governed by the combined directing effects of both the ring nitrogen and the chlorine substituent.

  • Pyridine Nitrogen: As a strongly deactivating group, the nitrogen atom (or the protonated pyridinium nitrogen) directs incoming electrophiles to the meta position (C-3 and C-5).

  • Chlorine Substituent: Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect (-I) but are ortho, para-directing because their lone pairs can donate into the ring via resonance (+M) to stabilize the cationic intermediate (the sigma complex).[4][5] For a chlorine atom at C-6 (equivalent to C-2), the ortho position is C-3 and the para position is C-5.

Therefore, both the nitrogen and the chlorine atom synergistically direct the incoming sulfonyl group to the C-3 and C-5 positions. Due to the symmetry of the starting material (6-chloropyridine is the same as 2-chloropyridine), these positions are chemically equivalent, leading to a single primary product: 6-chloropyridine-3-sulfonic acid . The existence of its derivative, 6-chloropyridine-3-sulfonyl chloride, as a commercial product confirms this regiochemical outcome.[6]

Caption: Logic diagram of directing effects for sulfonation.

Part 2: Selecting the Optimal Sulfonating Agent

The choice of sulfonating agent is critical and depends on the reactivity of the substrate.

  • Oleum (Fuming Sulfuric Acid): This is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[7] It is a powerful sulfonating agent required for highly deactivated aromatic rings, such as chloropyridines. The concentration of free SO₃ (typically 10-30%) dictates its reactivity; higher concentrations are more potent but also more hazardous. For this procedure, 20-30% oleum is recommended to overcome the high activation energy barrier.

  • Sulfur Trioxide-Pyridine Complex (Py·SO₃): This is a stable, solid complex that serves as a much milder source of SO₃.[6] It is ideal for sensitive substrates that would be degraded by the harsh, oxidative conditions of oleum. However, its reactivity is generally insufficient for the sulfonation of strongly deactivated heterocycles like 6-chloropyridine.

Given the deactivated nature of the substrate, oleum is the reagent of choice for this application.

Part 3: Experimental Protocols and Workflow

Mandatory Safety Briefing

WARNING: Oleum is extremely corrosive, toxic, and reacts violently with water, generating significant heat and toxic fumes.[8] It can cause fatal burns upon inhalation and severe, deep burns on skin contact.[9] All manipulations must be performed by trained personnel in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A full set of PPE is mandatory. This includes:

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.

    • A heavy-duty, acid-resistant apron or lab coat.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. A neutralizing agent for acid spills (e.g., sodium bicarbonate or calcium carbonate) must be on hand.

  • Quenching: Never add water directly to oleum. The reaction is violently exothermic and will cause dangerous splashing and release of SO₃ fumes. Always add the oleum reaction mixture slowly to ice with vigorous stirring.

Protocol: Direct Sulfonation of 6-Chloropyridine using Oleum

This protocol describes a general procedure for the sulfonation of 6-chloropyridine. Reaction times and temperatures may require optimization for specific derivatives.

Materials:

  • 6-Chloropyridine derivative (1.0 equiv)

  • Oleum (20-30% free SO₃, ~5-10 mL per gram of substrate)

  • Ice

  • Saturated Sodium Chloride (brine) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with a reflux condenser and gas outlet/drying tube

  • Heating mantle with a stirrer

  • Large beaker for quenching

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar. Carefully charge the flask with oleum (e.g., 50 mL for 5g of substrate).

  • Substrate Addition: Cool the oleum in an ice-water bath. Slowly and portion-wise, add the 6-chloropyridine derivative to the stirred oleum. The addition is exothermic; maintain the internal temperature below 20 °C.

  • Heating: Once the addition is complete, equip the flask with a reflux condenser fitted with a drying tube (filled with calcium chloride). Heat the reaction mixture to 130-150 °C.

    • Causality Note: High temperatures are necessary to overcome the activation energy for the sulfonation of the deactivated pyridine ring. The reaction progress should be monitored (e.g., by taking small, carefully quenched aliquots for LC-MS analysis).

  • Reaction Monitoring: Maintain the temperature for 12-24 hours. The reaction is typically complete when analysis shows consumption of the starting material.

  • Quenching (Critical Step): Prepare a large beaker with a substantial amount of crushed ice (e.g., 500 g). Allow the reaction mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This must be done in a fume hood as SO₃ fumes will be released.

  • Product Isolation: The product, 6-chloropyridine-3-sulfonic acid, is highly water-soluble. Isolation can be achieved by forming a less soluble salt.

    • While stirring the cold aqueous solution, add saturated brine to salt out some of the product.

    • Alternatively, slowly add concentrated HCl. Pyridine sulfonic acids can sometimes be precipitated from highly acidic solutions.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold brine or cold dilute HCl. Dry the product under vacuum to yield the desired sulfonic acid. Further purification can be achieved by recrystallization if necessary.

G A Setup Dry flask in fume hood B Charge Oleum Add oleum to flask A->B 1 C Add Substrate Add 6-chloropyridine slowly at <20°C B->C 2 D Reaction Heat to 130-150°C for 12-24h C->D 3 E Cool Down Allow mixture to reach room temp. D->E 4 F Quench Pour mixture slowly onto ice E->F 5 (CRITICAL) G Precipitate Add brine or conc. HCl F->G 6 H Isolate Filter and wash solid G->H 7 I Dry Dry product under vacuum H->I 8

References

Application Notes and Protocols: In Vitro Assay Development Using 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays using 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide (CAS No. 1228875-16-8) as a foundational scaffold.[1][2][3] The unique architecture of this molecule, combining a trifluoromethylpyridine moiety with a primary sulfonamide group, makes it a privileged scaffold for targeting specific enzyme classes.[4][5][6] We will focus on the logical development of a primary biochemical assay targeting carbonic anhydrases (CAs), a well-documented class of enzymes inhibited by sulfonamides, followed by the design of essential cell-based secondary assays to validate findings in a more physiologically relevant context.[7][8][9][10] The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Scientific Rationale

  • The Primary Sulfonamide (-SO₂NH₂): This functional group is a cornerstone of medicinal chemistry, most famously for its ability to act as a zinc-binding group.[7][10] This mechanism is the basis for its potent inhibition of the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[7][8][14]

  • The Trifluoromethylpyridine Ring: This heterocyclic system imparts favorable pharmacokinetic properties, such as metabolic stability and enhanced cell permeability, and has been successfully incorporated into numerous agrochemicals and pharmaceuticals.[6][15]

Given these features, the most logical and evidence-based starting point for assay development is to investigate the inhibitory potential of this scaffold against carbonic anhydrases. CAs are ubiquitous enzymes that catalyze the reversible hydration of CO₂ and are implicated in pathologies ranging from glaucoma to cancer, making them a high-value therapeutic target.[10][16][17][18]

This guide will therefore use CA inhibition as the primary model system to illustrate the principles of assay development, from initial biochemical screening to cellular validation.

Part I: Primary Biochemical Assay Development for Carbonic Anhydrase Inhibition

The foundational step is to quantify the direct interaction between the compound and the purified target enzyme. We will employ a robust, high-throughput colorimetric assay based on the esterase activity of carbonic anhydrase.[16][19]

Principle of the Assay

Active Carbonic Anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, into p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation, which is directly proportional to CA activity, can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[16] An inhibitor binding to the enzyme's active site will decrease the rate of this reaction.

cluster_reaction CA-Catalyzed Reaction cluster_inhibition Inhibition Mechanism pNPA p-Nitrophenyl Acetate (Substrate, Colorless) CA Carbonic Anhydrase (CA) pNPA->CA Binds pNP p-Nitrophenol (Product, Yellow) CA->pNP Catalyzes Hydrolysis Inhibitor Sulfonamide Scaffold (e.g., 6-Chloro-5-(trifluoromethyl) pyridine-3-sulfonamide) Inactive_CA Inactive CA-Inhibitor Complex Inhibitor->Inactive_CA Binds to Active Site Inactive_CA->No_Reaction Blocks Substrate Binding CA_Inhibit Carbonic Anhydrase (CA) CA_Inhibit->Inactive_CA

Caption: Mechanism of the colorimetric CA inhibition assay.

Detailed Protocol: CA Inhibition Assay

This protocol is optimized for a 96-well microplate format for high-throughput screening.

A. Materials and Reagents

  • Compound: this compound

  • Enzyme: Purified human Carbonic Anhydrase II (hCA II)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Positive Control Inhibitor: Acetazolamide[19]

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Solvent: Anhydrous DMSO

  • Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of kinetic measurements at 400-405 nm.

B. Reagent Preparation

  • Assay Buffer: Prepare 50 mM Tris-HCl and adjust pH to 7.5 with HCl. Filter sterilize and store at 4°C.

  • Enzyme Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution (10 units/mL): Immediately before use, dilute the enzyme stock solution in cold Assay Buffer. Keep on ice.

  • Substrate Stock Solution (3 mM): Dissolve p-NPA in anhydrous acetonitrile or DMSO. Prepare this solution fresh daily.[16]

  • Compound & Control Stock Solutions (10 mM): Dissolve the test scaffold and Acetazolamide in 100% DMSO.

  • Compound Serial Dilutions: Perform a serial dilution of the 10 mM stock in DMSO to generate a range of concentrations for IC₅₀ determination (e.g., 10 mM to 100 nM).

C. Assay Procedure

  • Plate Setup: Design the plate map to include wells for Blanks, Maximum Activity (Enzyme Control), and various concentrations of the test compound and positive control.

  • Add Compounds: Add 2 µL of DMSO (for Maximum Activity wells) or 2 µL of the corresponding compound/control dilution to the appropriate wells.

  • Add Enzyme: Add 158 µL of Assay Buffer to all wells. Then, add 20 µL of the CA Working Solution to all wells except the Blank wells (add 20 µL of Assay Buffer to Blanks instead).

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[20]

  • Initiate Reaction: Add 20 µL of the Substrate Stock Solution to all wells to start the reaction.

  • Measure Absorbance: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

  • Determine IC₅₀ Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Table 1: Example Data for IC₅₀ Determination

Compound Conc. (nM)Log [Compound]Avg. Reaction Rate (mOD/min)% Inhibition
100004.005.294.8%
30003.4811.588.5%
10003.0023.176.9%
3002.4845.654.4%
1002.0078.921.1%
301.4895.34.7%
101.0099.10.9%
0 (Max Activity)-100.00.0%
Blank-0.1-
Calculated IC₅₀ 345 nM

Part II: Transitioning to Cell-Based Assays

While a biochemical assay confirms direct target inhibition, a cell-based assay is critical to assess a compound's activity in a biological system.[9][21][22] This step helps evaluate cell permeability, potential off-target effects, and general cytotoxicity.

Start Hypothesis: Scaffold Targets CA Biochem Part 1: Biochemical Assay (Purified hCA II Enzyme) Start->Biochem Biochem_Result Determine IC₅₀ (Potency & Efficacy) Biochem->Biochem_Result Cell_Viability Part 2: Cell Viability Assay (e.g., MTT / CellTiter-Glo) Biochem_Result->Cell_Viability Is compound potent? Selectivity Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) Biochem_Result->Selectivity Cell_Result Determine CC₅₀ (Cytotoxicity) Cell_Viability->Cell_Result Cell_Result->Selectivity Target_Engagement Part 3 (Advanced): Cellular Target Engagement (e.g., CETSA) Selectivity->Target_Engagement Is compound selective? Validated_Hit Validated In Vitro Hit Target_Engagement->Validated_Hit

Caption: Workflow for In Vitro Assay Development and Hit Validation.

Protocol: Cell Viability Assay (MTT Method)

This assay determines the concentration at which the test compound becomes toxic to cells (CC₅₀), a critical parameter for evaluating its therapeutic window.[23][24]

A. Materials and Reagents

  • Cell Line: A human cell line expressing the target of interest (e.g., A549 lung carcinoma cells, which express CA IX).

  • Media: Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Equipment: 96-well cell culture plates, incubator (37°C, 5% CO₂), plate reader (570 nm).

B. Assay Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

C. Data Analysis

Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the compound concentration and use a 4PL fit to determine the CC₅₀ value. A high Selectivity Index (SI = CC₅₀ / IC₅₀) is desirable, indicating the compound is potent against its target at concentrations far below those that cause general cell toxicity.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. By following a logical and rigorous workflow—beginning with a well-validated biochemical assay and progressing to essential cell-based assays—researchers can effectively characterize derivatives of this scaffold. This structured approach, incorporating proper controls and validation checkpoints, ensures the generation of high-quality, reliable data crucial for advancing drug discovery programs.

References

Proper storage and handling procedures for 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its unique structural features, combining a chlorinated pyridine ring with a trifluoromethyl group and a sulfonamide moiety, suggest its potential as a scaffold for developing novel therapeutic agents. The presence of these functional groups necessitates a thorough understanding of its chemical properties and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the proper storage, handling, and disposal procedures for this compound. The protocols outlined herein are based on the known characteristics of analogous chemical structures, including chlorinated pyridines and sulfonamides, in the absence of a specific, detailed Safety Data Sheet (SDS) for this particular compound. The causality behind each recommendation is explained to foster a culture of safety and scientific excellence.

Material Characteristics

Understanding the physicochemical properties of a compound is fundamental to its safe handling and storage. While specific experimental data for this compound is limited, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 1228875-16-8[1][2]
Molecular Formula C₆H₄ClF₃N₂O₂S[3][4]
Molecular Weight 260.62 g/mol [3]
Appearance Likely a solid
Boiling Point 381.5 ± 52.0 °C at 760 mmHg (Predicted)[3]
Density 1.7 ± 0.1 g/cm³ (Predicted)[3]
Flash Point 184.5 ± 30.7 °C (Predicted)[3]

Hazard Identification and Risk Assessment

Inferred GHS Classification:

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningHarmful if swallowed.
Acute Toxicity, DermalCategory 4WarningHarmful in contact with skin.
Acute Toxicity, InhalationCategory 4WarningHarmful if inhaled.
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[7][8]
Serious Eye Damage/Eye IrritationCategory 2AWarningCauses serious eye irritation.[7][9]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningMay cause respiratory irritation.[9]

Causality of Hazards:

  • The chlorinated pyridine moiety is associated with potential toxicity and irritation.[5]

  • The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially influencing its toxicological profile.

  • The sulfonamide group is a known structural alert for potential hypersensitivity reactions in susceptible individuals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[10][11]

PPE_Protocol cluster_ppe Essential PPE for Handling body Body Protection: - Long-sleeved lab coat - Closed-toe shoes hands Hand Protection: - Chemical-resistant gloves (Nitrile) - Double gloving recommended eyes Eye/Face Protection: - Safety glasses with side shields - Face shield for splash hazards resp Respiratory Protection: - Use in a certified chemical fume hood - N95 respirator for weighing solids Researcher Researcher Researcher->body Wear Researcher->hands Wear Researcher->eyes Wear Researcher->resp Utilize Handling_Workflow prep Preparation: - Verify fume hood certification - Assemble all necessary equipment and PPE weigh Weighing: - Use an analytical balance inside the fume hood - Handle with care to avoid dust generation prep->weigh dissolve Dissolution: - Add solvent to the solid slowly - Use a vortex or gentle swirling to dissolve weigh->dissolve transfer Transfer: - Use appropriate volumetric glassware - Minimize the creation of aerosols dissolve->transfer cleanup Cleanup: - Decontaminate all surfaces - Dispose of waste in designated containers transfer->cleanup Emergency_Response cluster_exposure First Aid Measures cluster_spill Spill Cleanup exposure Exposure Event inhalation Inhalation: - Move to fresh air - Seek medical attention exposure->inhalation If inhaled skin Skin Contact: - Remove contaminated clothing - Wash with soap and water for 15 min exposure->skin If on skin eye Eye Contact: - Rinse with water for 15 min - Seek medical attention exposure->eye If in eyes ingestion Ingestion: - Do NOT induce vomiting - Seek immediate medical attention exposure->ingestion If swallowed spill Spill small_spill Small Spill: - Absorb with inert material - Collect in a sealed container for disposal spill->small_spill If small large_spill Large Spill: - Evacuate the area - Contact EHS spill->large_spill If large

References

Anwendungsleitfaden und Protokolle zur Derivatisierung von 6-Chlor-5-(trifluormethyl)pyridin-3-sulfonamid für Struktur-Aktivitäts-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Überblick und experimentelle Protokolle für die Derivatisierung von 6-Chlor-5-(trifluormethyl)pyridin-3-sulfonamid. Das Ziel ist die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), um die Entwicklung neuer pharmazeutischer Wirkstoffe zu unterstützen. Die hier beschriebenen Methoden ermöglichen die gezielte Modifikation an drei strategischen Positionen des Moleküls: dem Sulfonamid-Stickstoff, dem C6-Chlor-Substituenten und potenziell dem Pyridin-Stickstoff.

Einleitung: Die Bedeutung des 6-Chlor-5-(trifluormethyl)pyridin-3-sulfonamid-Gerüsts

Das Pyridinsulfonamid-Gerüst ist ein privilegierter Strukturbestandteil in der medizinischen Chemie. Sulfonamide sind bekannt für ihre Fähigkeit, als Bioisostere von Carbonsäuren zu fungieren, und sind in einer Vielzahl von klinisch zugelassenen Medikamenten enthalten, darunter antibakterielle, entzündungshemmende und antidiabetische Mittel.[1] Die Kombination mit einem Pyridinring, der durch eine elektronenanziehende Trifluormethylgruppe und ein reaktives Chloratom substituiert ist, schafft ein vielseitiges Ausgangsmaterial für die Wirkstoffforschung. Die Trifluormethylgruppe kann die metabolische Stabilität und die Lipophilie erhöhen, während das Chloratom als "reaktiver Griff" für Kreuzkupplungsreaktionen dient.[2]

Die systematische Derivatisierung dieses Gerüsts ermöglicht es Forschern, den chemischen Raum zu erkunden und die Affinität, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren.

Strategische Derivatisierungspunkte

Für eine umfassende SAR-Studie werden drei Hauptpositionen am 6-Chlor-5-(trifluormethyl)pyridin-3-sulfonamid-Kern für die Modifikation vorgeschlagen. Jede Position bietet die Möglichkeit, unterschiedliche physikochemische Eigenschaften und sterische Anforderungen zu untersuchen.

SAR_Strategy cluster_0 Derivatisierungspunkte Core 6-Chlor-5-(trifluormethyl) pyridin-3-sulfonamid Deriv1 Position 1: Sulfonamid (N-Substitution) Core->Deriv1 N-Alkylierung N-Arylierung Deriv2 Position 2: C6-Position (C-C & C-N Kupplung) Core->Deriv2 Suzuki-Kupplung Buchwald-Hartwig Nukleophile Substitution Deriv3 Position 3: Pyridin-Stickstoff (Quaternisierung) Core->Deriv3 Alkylierung

Abbildung 1: Strategische Punkte für die Derivatisierung zur Erstellung einer Wirkstoffbibliothek.

Synthese des Ausgangsmaterials

Obwohl 6-Chlor-5-(trifluormethyl)pyridin-3-sulfonamid kommerziell erhältlich ist[3][4], ist das Verständnis seiner Synthese für eine mögliche frühe Diversifizierung von Vorteil. Eine gängige retrosynthetische Route beginnt mit 3-Picolin, das chloriert und anschließend fluoriert wird, um wichtige Zwischenprodukte wie 2-Chlor-5-(trifluormethyl)pyridin zu erzeugen.[2] Die Sulfonierung am C3-Ring und die anschließende Umwandlung in das Sulfonamid führen zum gewünschten Ausgangsmaterial.

Protokolle zur Derivatisierung

Die folgenden Protokolle bieten detaillierte, schrittweise Anleitungen für die Modifikation an den in Abbildung 1 gezeigten Positionen.

Derivatisierung am Sulfonamid-Stickstoff (Position 1)

Die Modifikation der Sulfonamid-NH₂-Gruppe ist entscheidend, um die Wasserstoffbrückenbindungs-Fähigkeiten und die Lipophilie zu modulieren.

Dieses Protokoll beschreibt eine allgemeine Methode zur N-Alkylierung unter Verwendung von Alkoholen über eine durch Iridium katalysierte Wasserstoff-Autotransfer-Reaktion, eine umweltfreundliche Alternative zu traditionellen Methoden mit Alkylhalogeniden.[5]

Materialien:

  • 6-Chlor-5-(trifluormethyl)pyridin-3-sulfonamid (1,0 Äq.)

  • Alkohol (R-OH) (1,5 Äq.)

  • [Cp*Ir(biimH₂)(H₂O)][OTf]₂ (1 mol%)[5]

  • Cäsiumcarbonat (Cs₂CO₃) (0,1 Äq.)

  • Wasser (deionisiert)

  • Mikrowellenreaktionsgefäß mit Rührstab

Vorgehensweise:

  • In einem Mikrowellenreaktionsgefäß werden 6-Chlor-5-(trifluormethyl)pyridin-3-sulfonamid, der entsprechende Alkohol, der Iridium-Katalysator und Cäsiumcarbonat in Wasser gegeben.

  • Das Gefäß wird fest verschlossen und in den Mikrowellenreaktor gestellt.

  • Die Reaktion wird unter Rühren bei 100-150 °C für 30-90 Minuten bestrahlt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Nach Abschluss der Reaktion wird das Gemisch auf Raumtemperatur abgekühlt und mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das N-alkylierte Produkt zu erhalten.

Die N-Arylierung führt Aryl- oder Heteroarylgruppen ein, die zusätzliche π-π-Wechselwirkungen mit dem Zielprotein ermöglichen können. Eine metallfreie Methode unter Verwendung von o-Silylaryltriflaten ist eine milde und effiziente Alternative.[6][7]

Materialien:

  • 6-Chlor-5-(trifluormethyl)pyridin-3-sulfonamid (1,0 Äq.)

  • o-Silylaryltriflat (1,2 Äq.)

  • Cäsiumfluorid (CsF) (2,0 Äq.)

  • Acetonitril (getrocknet)

  • Schlenk-Kolben

Vorgehensweise:

  • In einem ausgeflammten Schlenk-Kolben unter Argon-Atmosphäre werden das Sulfonamid und Cäsiumfluorid in getrocknetem Acetonitril suspendiert.

  • Das o-Silylaryltriflat wird zu der Suspension gegeben.

  • Die Reaktionsmischung wird bei Raumtemperatur für 12-24 Stunden gerührt.

  • Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen.

  • Die organische Phase wird getrocknet, filtriert und eingeengt. Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Derivatisierung an der C6-Position (Position 2)

Das Chloratom an der C6-Position ist ein idealer Angriffspunkt für Palladium-katalysierte Kreuzkupplungsreaktionen, um Aryl-, Heteroaryl- oder Alkylgruppen einzuführen.

Die Suzuki-Reaktion ist eine robuste Methode zur Bildung von C-C-Bindungen.[3][8] Die Wahl des Liganden ist entscheidend für die erfolgreiche Kupplung von Chlorpyridinen.[9]

Materialien:

  • 6-Chlor-5-(trifluormethyl)pyridin-3-sulfonamid (1,0 Äq.)

  • Aryl- oder Heteroarylboronsäure (oder -ester) (1,2 Äq.)

  • Palladium(II)-acetat (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Kaliumphosphat (K₃PO₄) (2,0 Äq.)

  • Toluol/Wasser (10:1, entgast)

  • Schlenk-Kolben

Vorgehensweise:

  • In einem Schlenk-Kolben werden das Sulfonamid, die Boronsäure und Kaliumphosphat vorgelegt. Der Kolben wird dreimal evakuiert und mit Argon gefüllt.

  • Palladiumacetat und der SPhos-Ligand werden unter positivem Argondruck zugegeben.

  • Das entgaste Toluol/Wasser-Gemisch wird über eine Spritze zugegeben.

  • Die Reaktionsmischung wird bei 80-110 °C für 12-24 Stunden kräftig gerührt.

  • Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Nach dem Abkühlen wird die Reaktion mit Wasser verdünnt und mit Ethylacetat extrahiert.

  • Die organische Phase wird getrocknet, filtriert, eingeengt und säulenchromatographisch gereinigt.

Suzuki_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung Start Ausgangsmaterialien (Sulfonamid, Boronsäure, Base) Inert Inertisierung (Evakuieren/Argon) Start->Inert Catalyst Katalysator/Ligand zugeben Inert->Catalyst Solvent Entgastes Lösungsmittel zugeben Catalyst->Solvent Heat Heizen & Rühren (80-110 °C) Solvent->Heat Monitor Reaktionskontrolle (DC / LC-MS) Heat->Monitor Quench Abkühlen & Verdünnen Monitor->Quench Extract Extraktion Quench->Extract Purify Säulenchromatographie Extract->Purify Product Endprodukt Purify->Product

Abbildung 2: Allgemeiner Arbeitsablauf für eine Suzuki-Miyaura-Kreuzkupplungsreaktion.

Diese Reaktion ermöglicht die Synthese von C-N-Bindungen, um eine Vielzahl von primären und sekundären Aminen an der C6-Position einzuführen.

Materialien:

  • 6-Chlor-5-(trifluormethyl)pyridin-3-sulfonamid (1,0 Äq.)

  • Amin (primär oder sekundär) (1,2 Äq.)

  • Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Natrium-tert-butoxid (NaOtBu) (1,4 Äq.)

  • Toluol (getrocknet, entgast)

  • Reaktionsgefäß für die Mikrowelle

Vorgehensweise:

  • In einer Handschuhbox oder unter Argon-Atmosphäre wird ein Reaktionsgefäß mit Pd₂(dba)₃, Xantphos und NaOtBu beschickt.

  • Das Sulfonamid und das Amin werden zugegeben.

  • Wasserfreies, entgastes Toluol wird zugegeben, und das Gefäß wird versiegelt.

  • Die Reaktionsmischung wird für 1-12 Stunden bei 80-120 °C gerührt (konventionell oder im Mikrowellenreaktor).

  • Die Aufarbeitung erfolgt analog zum Suzuki-Protokoll (Abschnitt 4.2.1).

Derivatisierung am Pyridin-Stickstoff (Position 3)

Die Quaternisierung des Pyridin-Stickstoffs führt eine positive Ladung ein, was die Löslichkeit und die Wechselwirkung mit negativ geladenen Aminosäureresten im Zielprotein drastisch verändern kann.

Protokoll: N-Alkylierung des Pyridinrings Materialien:

  • 6-Chlor-5-(trifluormethyl)pyridin-3-sulfonamid-Derivat (1,0 Äq.)

  • Alkyliodid (z.B. Methyliodid) (2,0 Äq.)

  • Dichlormethan (DCM) oder Acetonitril

  • Verschließbares Reaktionsgefäß

Vorgehensweise:

  • Das Pyridin-Derivat wird in DCM oder Acetonitril gelöst.

  • Das Alkyliodid wird zugegeben.

  • Das Gefäß wird verschlossen und bei Raumtemperatur oder leicht erhöhter Temperatur (40 °C) für 12-48 Stunden gerührt.

  • Die Bildung des Pyridiniumsalzes führt oft zu einer Ausfällung.

  • Das Produkt kann durch Filtration isoliert oder durch Zugabe eines unpolaren Lösungsmittels (z.B. Diethylether) ausgefällt werden.

  • Der Feststoff wird mit einem unpolaren Lösungsmittel gewaschen und im Vakuum getrocknet.

Struktur-Aktivitäts-Beziehungen (SAR) – Ein Ausblick

Ohne spezifische Zieldaten können nur allgemeine SAR-Trends aus der Literatur für Sulfonamid-haltige Wirkstoffe abgeleitet werden.[10] Die systematische Derivatisierung gemäß den oben genannten Protokollen ermöglicht die Erstellung einer Bibliothek zur Überprüfung der folgenden Hypothesen:

Modifizierte PositionEingeführte Gruppe (Beispiele)Erwartete Auswirkung auf die Aktivität (Hypothese)
Sulfonamid-NH₂ Kleine Alkylgruppen (Methyl, Ethyl)Erhöhung der Lipophilie, kann H-Brücken-Donor-Fähigkeit aufheben.[1]
Längere Alkylketten, CycloalkyleDeutliche Erhöhung der Lipophilie, sterische Hinderung.
Aryl-/Heteroaryl-RingeEinführung von π-Wechselwirkungen, Veränderung der Elektronik.
C6-Position Phenyl, substituierte PhenyleUntersuchung von sterischen und elektronischen Effekten (Hammett-Analyse).
Heteroaryle (Pyridin, Thiophen)Einführung zusätzlicher H-Brücken-Akzeptoren/Donoren, Verbesserung der Löslichkeit.[11]
Amine (aliphatisch, aromatisch)Einführung von H-Brücken-Donoren/Akzeptoren, basische Zentren.
Pyridin-N Alkyl (z.B. Methyl)Einführung einer permanenten positiven Ladung, Erhöhung der Polarität/Löslichkeit.

SAR-Analyse:

  • Sulfonamid-Gruppe: Die unsubstituierte Sulfonamid-Gruppe ist oft ein wichtiger Wasserstoffbrücken-Donor und -Akzeptor. Ihre Substitution kann die Bindungsaffinität verringern, es sei denn, die neue Gruppe kann eine andere vorteilhafte Wechselwirkung eingehen.[12]

  • C6-Substituent: Die Größe, Form und elektronischen Eigenschaften des Substituenten an C6 werden wahrscheinlich einen großen Einfluss auf die Aktivität haben. Aromatische Ringe können in hydrophobe Taschen des Zielproteins binden. Funktionelle Gruppen am Arylring (z.B. -OH, -NH₂, -COOH) können zusätzliche Bindungswechselwirkungen ermöglichen.

  • Trifluormethylgruppe: Diese Gruppe ist im Allgemeinen metabolisch stabil und füllt oft eine hydrophobe Tasche. Ihre Modifikation ist synthetisch anspruchsvoll und wird in der Regel nicht in frühen SAR-Studien durchgeführt.[13][14][15][16][17]

Fazit

Der 6-Chlor-5-(trifluormethyl)pyridin-3-sulfonamid-Kern ist ein vielversprechendes Ausgangsmaterial für die Entwicklung neuer Wirkstoffe. Die in diesem Leitfaden beschriebenen robusten und vielseitigen Protokolle zur Derivatisierung ermöglichen die effiziente Erstellung von Wirkstoffbibliotheken. Durch die systematische Untersuchung der Derivate an den Positionen des Sulfonamids und des C6-Chloratoms können detaillierte Struktur-Aktivitäts-Beziehungen aufgestellt werden, die für die Optimierung von Leitstrukturen in der medizinischen Chemie von entscheidender Bedeutung sind.

Referenzen

Referenzliste
  • Kuninobu, Y. et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. --INVALID-LINK--

  • Unbekannter Autor (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. --INVALID-LINK--

  • Muta, R. et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. --INVALID-LINK--

  • Muta, R. et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. --INVALID-LINK--

  • Unbekannter Autor (2025). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. --INVALID-LINK--

  • Liu, Z. & Larock, R. C. (unbekannt). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. --INVALID-LINK--

  • Liu, Z. & Larock, R. C. (unbekannt). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central. --INVALID-LINK--

  • Unbekannter Autor (unbekannt). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. --INVALID-LINK--

  • Yousef, F., Mansour, O. & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Unbekannte Quelle. --INVALID-LINK--

  • Unbekannter Autor (unbekannt). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[6][17]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. PubMed. --INVALID-LINK--

  • Unbekannter Autor (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. Benchchem. --INVALID-LINK--

  • Unbekannter Autor (unbekannt). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. RSC Publishing. --INVALID-LINK--

  • Unbekannter Autor (2025). 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide. ChemicalBook. --INVALID-LINK--

  • Unbekannter Autor (unbekannt). Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Unbekannter Autor (2025). This compound. ChemicalBook. --INVALID-LINK--

  • Unbekannter Autor (unbekannt). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. --INVALID-LINK--

  • Asano, M. et al. (2012). Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives as potent, orally active and S1P₃-sparing S1P₁ agonists. PubMed. --INVALID-LINK--

References

Application Note: Quantitative Analysis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is a key intermediate and potential impurity in the synthesis of various pharmacologically active compounds. Its robust and accurate quantification is critical for ensuring the quality, safety, and efficacy of final drug products. This application note provides detailed protocols for the determination of this compound in pharmaceutical matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The methodologies outlined herein are designed for researchers, scientists, and drug development professionals. They are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2][3][4][5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC6H4Cl F3N2O2S[6]
Molecular Weight276.62 g/mol Inferred from Formula
XLogP31.57[6]
Boiling Point381.5 °C at 760 mmHg[6]

The presence of the trifluoromethyl group enhances the compound's electronegativity, while the pyridine and sulfonamide moieties provide sites for polar interactions and ionization, making it suitable for reversed-phase chromatography and mass spectrometry detection.

Analytical Workflow Overview

The overall process for the quantification of this compound is depicted in the workflow diagram below. This systematic approach ensures reproducibility and minimizes potential errors.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Weighing Accurate Weighing of Sample Dissolution Dissolution in Diluent Sample_Weighing->Dissolution Transfer Sonication Sonication to Ensure Complete Dissolution Dissolution->Sonication Vortex & Sonicate Filtration Filtration through 0.22 µm Filter Sonication->Filtration Cool & Filter Injection Injection into Chromatographic System Filtration->Injection Transfer to Vial Separation Chromatographic Separation Injection->Separation Mobile Phase Flow Detection Detection (UV or MS/MS) Separation->Detection Elution Integration Peak Integration Detection->Integration Signal Acquisition Quantification Quantification using Calibration Curve Integration->Quantification Area vs. Concentration Reporting Reporting of Results Quantification->Reporting Final Concentration

Caption: General workflow for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of drug substances and finished products where the concentration of the analyte is expected to be relatively high.

Rationale for Method Development

Reversed-phase HPLC is the chosen technique due to the moderate polarity of the target analyte. A C18 column is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds. The mobile phase, consisting of acetonitrile and a phosphate buffer, provides good peak shape and resolution. UV detection is employed as the chromophores in the molecule allow for sensitive detection at an appropriate wavelength.

Step-by-Step Protocol

3.2.1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Ultrapure water

  • This compound reference standard

3.2.2. Equipment

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.22 µm syringe filters

3.2.3. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

3.2.4. Sample Preparation

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of the active pharmaceutical ingredient (API).

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial.

3.2.5. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 272 nm
Method Validation Summary (Hypothetical Data)

The method should be validated in accordance with ICH guidelines.[1][2][3]

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Range 1 - 50 µg/mLConfirmed
LOD S/N ≥ 30.2 µg/mL
LOQ S/N ≥ 100.7 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, particularly in complex matrices or for impurity profiling. The use of UPLC provides faster analysis times and improved resolution.[7][8][9]

Rationale for Method Development

The coupling of UPLC with tandem mass spectrometry provides a powerful analytical tool for trace-level quantification.[7][8] The sub-2 µm particle size of the UPLC column packing allows for higher efficiency and faster separations. Electrospray ionization (ESI) is chosen as it is well-suited for polar compounds like sulfonamides.[7] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

Step-by-Step Protocol

4.2.1. Reagents and Materials

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

4.2.2. Equipment

  • UPLC-MS/MS system with an ESI source

  • Analytical balance

  • Sonicator

  • 0.22 µm syringe filters

4.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in ultrapure water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Diluent: 50:50 (v/v) mixture of water and acetonitrile

  • Standard Stock Solution (10 µg/mL): Accurately weigh 1 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

4.2.4. Sample Preparation

  • Follow the same procedure as for the HPLC-UV method (Section 3.2.4), but perform a further 1:100 dilution with the diluent before filtration to bring the concentration within the calibration range.

4.2.5. UPLC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0
3
4
4.1
5
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Precursor Ion (m/z)
277.0
277.0
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
Method Validation Summary (Hypothetical Data)
ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 100 ng/mLConfirmed
LOD S/N ≥ 30.03 ng/mL
LOQ S/N ≥ 100.1 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (%RSD) ≤ 5.0%< 3.0%

System Suitability

Before any sample analysis, the suitability of the chromatographic system must be verified.

System_Suitability System_Suitability_Test System Suitability Test Injection Inject Standard Solution (n=5) System_Suitability_Test->Injection Parameters Evaluate Parameters Injection->Parameters Pass Proceed with Analysis Parameters->Pass All criteria met Fail Troubleshoot System Parameters->Fail Criteria not met

Caption: Decision flow for system suitability testing.

System Suitability Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area (n=5): ≤ 2.0%

Conclusion

This application note provides two robust and reliable methods for the quantification of this compound in pharmaceutical samples. The HPLC-UV method is suitable for routine quality control, while the UPLC-MS/MS method offers high sensitivity for trace-level analysis. The choice of method will depend on the specific application and the required sensitivity. Both methods, when properly validated, will provide accurate and precise results, ensuring the quality and safety of pharmaceutical products.

References

Application Notes & Protocols: 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide as a Versatile Building Block for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds have become indispensable tools. The strategic incorporation of a trifluoromethyl (-CF3) group into a pyridine ring often imparts a unique combination of beneficial properties, including increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets.[1][2] The trifluoromethylpyridine (TFMP) motif is a cornerstone in numerous marketed pharmaceuticals and crop protection agents, underscoring its importance.[3][4][5][6]

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is a particularly valuable building block that capitalizes on these advantages. It presents medicinal chemists with a trifunctional scaffold, featuring three distinct points for chemical modification: a reactive chloro-substituent, a versatile sulfonamide group, and the pyridine ring itself. The strong electron-withdrawing nature of both the trifluoromethyl group and the sulfonyl group significantly influences the reactivity of the pyridine core, making it a powerful electrophile for constructing complex molecular architectures.[2]

This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application in the synthesis of novel heterocyclic systems.

Compound Properties
IUPAC Name This compound
CAS Number 1228875-16-8[7][8]
Molecular Formula C₆H₄ClF₃N₂O₂S[8][9]
Molecular Weight 259.62 g/mol
Monoisotopic Mass 259.9634 Da[9]
Appearance Off-white to white solid (typical)
Solubility Soluble in DMSO, DMF, and other polar aprotic solvents
XLogP3 (Predicted) 1.57[10]

Core Reactivity: A Trifunctional Platform for Synthesis

The synthetic utility of this compound stems from its distinct reactive sites. The interplay between the chloro, sulfonamide, and trifluoromethyl groups on the electron-deficient pyridine ring dictates its chemical behavior.

  • Nucleophilic Aromatic Substitution (S_N_Ar) at C6: The chlorine atom at the 6-position is activated towards displacement by nucleophiles. The electron-withdrawing effects of the adjacent trifluoromethyl group and the ring nitrogen atom make this position highly electrophilic.

  • Sulfonamide Moiety (SO₂NH₂): The primary sulfonamide provides two key functionalities. The nitrogen atom, upon deprotonation, becomes a potent nucleophile for alkylation, arylation, or intramolecular cyclization reactions.[11]

  • Pyridine Ring: The core heterocyclic ring can participate in various transition-metal-catalyzed C-H functionalization or cross-coupling reactions, although the existing substituents make S_N_Ar the most prominent pathway.

Caption: Key reactive sites on the this compound scaffold.

Application 1: Synthesis of Fused Pyridothiazine Dioxides via Intramolecular Cyclization

A powerful strategy for generating novel, rigid heterocyclic scaffolds is through intramolecular reactions. The proximity of the sulfonamide and chloro substituents in this building block allows for an efficient intramolecular S_N_Ar cyclization to form fused pyridothiazine 1,1-dioxide systems, which are of interest in medicinal chemistry.

Causality Behind the Protocol: This reaction is a base-mediated intramolecular nucleophilic aromatic substitution. A strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) is required to deprotonate the sulfonamide nitrogen, transforming it into a potent anionic nucleophile. The resulting anion then attacks the electron-deficient carbon atom bearing the chlorine, displacing it and forming the new heterocyclic ring. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the sodium cation without interfering with the nucleophilicity of the sulfonamide anion, thereby facilitating the reaction.

Protocol 1: Synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[3,2-e][1][12]thiazine-1,1-dione

G Start Dissolve Building Block in Anhydrous DMF Cool Cool to 0°C (Ice Bath) Start->Cool AddBase Add NaH (60% disp.) Portion-wise Cool->AddBase StirCold Stir at 0°C for 30 min (Deprotonation) AddBase->StirCold Warm Warm to RT, then Heat (e.g., 60-80°C) StirCold->Warm Monitor Monitor by TLC/LC-MS (Consumption of SM) Warm->Monitor Quench Cool to 0°C & Quench (Sat. aq. NH4Cl) Monitor->Quench Extract Extract with Ethyl Acetate & Wash with Brine Quench->Extract Purify Dry (Na2SO4), Concentrate & Purify (Chromatography) Extract->Purify End Characterize Product Purify->End

Caption: Workflow for intramolecular S_N_Ar cyclization.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 260 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion, e.g., 48 mg, 1.2 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes. The solution may change color.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80 °C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired fused heterocycle.

Application 2: Diversification via Palladium-Catalyzed Suzuki Cross-Coupling

The chloro-substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl and heteroaryl moieties. The Suzuki-Miyaura coupling is a robust and widely used method for this transformation, offering a modular approach to building libraries of novel compounds.

Causality Behind the Protocol: The Suzuki reaction involves a catalytic cycle driven by a palladium(0) species.[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring.

  • Transmetalation: A base (e.g., K₂CO₃) activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. A phosphine ligand (e.g., SPhos, XPhos) is crucial for stabilizing the palladium catalyst and promoting the key steps of the cycle.

Protocol 2: Synthesis of 6-Phenyl-5-(trifluoromethyl)pyridine-3-sulfonamide

G Start Combine Reactants: Building Block, Boronic Acid, Base (K2CO3) Solvent Add Solvent (e.g., Dioxane/Water) Start->Solvent Degas Degas Mixture (N2/Ar Bubbling) Solvent->Degas AddCat Add Pd Catalyst & Ligand (e.g., Pd2(dba)3 / SPhos) Degas->AddCat Heat Heat under Inert Atm. (e.g., 90-110°C) AddCat->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Dilute with Water & Extract (EtOAc) Monitor->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2.5 mol%)

  • SPhos (or other suitable ligand) (e.g., 5 mol%)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a reaction vial or flask, combine this compound (e.g., 260 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and K₂CO₃ (e.g., 415 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the suspension for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 23 mg, 0.025 mmol) and the ligand (e.g., SPhos, 21 mg, 0.05 mmol).

  • Reaction: Seal the vessel tightly and heat the mixture to 90-110 °C with vigorous stirring for 6-12 hours, or until LC-MS analysis shows completion.

  • Work-up: Cool the reaction to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the biaryl product.

Application 3: N-Alkylation of the Sulfonamide Moiety

The sulfonamide group itself is a key point for diversification. N-alkylation introduces substituents that can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic profiles.

Causality Behind the Protocol: This is a standard nucleophilic substitution reaction. A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic sulfonamide proton, generating the corresponding potassium salt. The resulting sulfonamide anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (e.g., iodomethane) and displacing the halide to form the N-alkylated product. Acetone or DMF are common solvents for this transformation.

Protocol 3: Synthesis of N-Methyl-6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Materials:

  • This compound (1.0 equiv)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Iodomethane (CH₃I) (1.5 equiv)

  • Acetone or DMF

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (260 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent and Reagent Addition: Add acetone (10 mL) followed by iodomethane (93 µL, 1.5 mmol).

  • Reaction: Stir the suspension at room temperature (or gently heat to 40-50 °C to increase the rate) for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, filter off the inorganic salts and wash the filter cake with acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization or flash chromatography if necessary.

Summary of Products and Expected Analytical Data

Product Structure Molecular Formula Mol. Weight Expected Key Analytical Signals
Starting Material C₆H₄ClF₃N₂O₂S259.62¹⁹F NMR: singlet ~ -63 ppm. ¹H NMR: two doublets in aromatic region, broad singlet for NH₂. MS (ESI⁻): m/z 258.9 [M-H]⁻.
Product 1 (Protocol 1) C₆H₃F₃N₂O₂S224.16¹⁹F NMR: singlet. ¹H NMR: two singlets in aromatic region, broad singlet for NH. MS (ESI⁻): m/z 223.0 [M-H]⁻.
Product 2 (Protocol 2) C₁₂H₉F₃N₂O₂S302.28¹⁹F NMR: singlet. ¹H NMR: signals for phenyl group, two doublets for pyridine ring, broad singlet for NH₂. MS (ESI⁻): m/z 301.0 [M-H]⁻.
Product 3 (Protocol 3) C₇H₆ClF₃N₂O₂S273.65¹⁹F NMR: singlet. ¹H NMR: two doublets (pyridine), singlet for N-CH₃, broad singlet/quartet for NH. MS (ESI⁻): m/z 271.9 [M-H]⁻.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during this multi-step synthesis, providing troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to resolve issues in your laboratory.

General FAQs

Q1: What is the overall synthetic strategy for this compound?

A1: The most common and direct synthetic route involves a three-step sequence starting from 2-Chloro-3-(trifluoromethyl)pyridine:

  • Electrophilic Sulfonation: Introduction of a sulfonic acid group (-SO₃H) at the 5-position of the pyridine ring using a strong sulfonating agent like oleum.

  • Chlorination: Conversion of the resulting pyridinesulfonic acid to the corresponding sulfonyl chloride (-SO₂Cl) using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Amination: Reaction of the highly reactive sulfonyl chloride intermediate with an ammonia source to form the final sulfonamide (-SO₂NH₂).

Q2: Why is this synthesis considered challenging?

A2: The primary challenges stem from the electronic nature of the starting material. The pyridine ring is inherently electron-deficient, and this effect is strongly amplified by the presence of two powerful electron-withdrawing groups: the chloro (-Cl) and trifluoromethyl (-CF₃) substituents. This deactivation makes the initial electrophilic sulfonation step difficult, often requiring harsh reaction conditions which can lead to side reactions and purification issues. Furthermore, the intermediate sulfonyl chloride is highly susceptible to hydrolysis, demanding careful anhydrous handling.

Q3: Are there any major safety precautions I should be aware of?

A3: Absolutely. This synthesis involves several hazardous reagents:

  • Oleum (Fuming Sulfuric Acid): Extremely corrosive and reacts violently with water. It releases toxic sulfur trioxide fumes. Always work in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Chlorinating Agents (SOCl₂, PCl₅): These are corrosive, moisture-sensitive, and react to release toxic HCl gas. Handle under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Pressurized Reactions: The sulfonation step is often conducted in a sealed vessel at elevated temperatures, which can build significant pressure. Use a pressure-rated reactor and adhere to all safety protocols for pressurized reactions.

Process Workflow Diagram

Synthesis_Workflow Figure 1: Synthetic Pathway cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 2-Chloro-3-(trifluoromethyl)pyridine B 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonic acid A->B Oleum (H₂SO₄·SO₃) High Temp. & Pressure C 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride B->C SOCl₂ or PCl₅ Anhydrous Conditions D This compound C->D NH₃ (aq. or gas) THF or Dioxane

Caption: Overall synthetic route from starting material to final product.

Troubleshooting Guide by Synthesis Step

Step 1: Sulfonation of 2-Chloro-3-(trifluoromethyl)pyridine

This electrophilic aromatic substitution is often the most challenging step due to the deactivated pyridine ring.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient reaction temperature or time. 2. Oleum concentration is too low (insufficient free SO₃). 3. Poor mass transfer in a highly viscous medium.1. Gradually increase the reaction temperature in 10°C increments (e.g., from 150°C to 180°C) and monitor by HPLC/TLC. Extend reaction time. 2. Use a higher concentration of oleum (e.g., 20-30% free SO₃). This increases the concentration of the active electrophile. 3. Ensure vigorous mechanical stirring is used. If the reaction stalls, a brief, controlled temperature increase can sometimes reduce viscosity and restart the reaction.
Formation of Dark Tar or Charring Reaction temperature is too high, leading to decomposition.Reduce the reaction temperature. Employ a slower heating ramp to avoid thermal spikes. Ensure the starting material is pure, as impurities can catalyze decomposition.
Poor Regioselectivity (Isomer Formation) While the 5-position is electronically favored for substitution, extreme conditions can sometimes lead to minor isomers.Optimize for the lowest effective temperature that provides a reasonable conversion rate. Purification via fractional crystallization of the sulfonic acid salt may be necessary.
Step 2: Conversion to 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride

The primary challenge in this step is the hydrolytic instability of the sulfonyl chloride product.

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of Sulfonyl Chloride 1. Hydrolysis of the product back to sulfonic acid during workup. 2. Incomplete reaction. 3. Product loss during isolation.1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (N₂ or Ar). Use anhydrous solvents. During workup, quench by pouring the reaction mixture onto ice/water and immediately extract with a non-polar solvent (e.g., DCM, EtOAc). Minimize contact time with the aqueous phase. 2. Use a larger excess of the chlorinating agent (e.g., 2-3 equivalents of SOCl₂). The addition of a catalytic amount of DMF can accelerate the reaction with SOCl₂. 3. The sulfonyl chloride is a solid. After extraction and drying, carefully remove the solvent under reduced pressure at low temperature to prevent decomposition.
Product is an Oil or Gummy Solid Presence of residual solvent, starting material, or hydrolyzed product.Triturate the crude product with a cold, non-polar solvent like hexanes to induce crystallization and wash away impurities. If purity remains low, careful chromatography on silica gel can be performed, but this risks hydrolysis.
Step 3: Amination to this compound

This step is typically high-yielding, but side reactions can occur if not properly controlled.

ProblemProbable Cause(s)Recommended Solution(s)
Formation of Bis-sulfonylamine Impurity The initially formed sulfonamide anion acts as a nucleophile, reacting with a second molecule of sulfonyl chloride.Use a large excess of the ammonia source (e.g., 8-10 equivalents) to ensure the sulfonyl chloride is consumed rapidly.[1] Add the sulfonyl chloride solution slowly to the cold (0°C) ammonia solution to maintain a high concentration of ammonia relative to the electrophile.
Incomplete Reaction Insufficient ammonia or reaction time.Ensure a sufficient excess of ammonia is used. Allow the reaction to stir for an adequate time, warming to room temperature after the initial addition, and monitor by TLC/LC-MS until the sulfonyl chloride is fully consumed.[1][2]
Difficult Product Isolation The product may have some solubility in the aqueous phase, especially if a large amount of ammonium salt by-product is present.After reaction completion, if the product precipitates, it can be isolated by filtration. If it remains in solution, remove the organic solvent (e.g., THF) under vacuum, then extract the aqueous residue multiple times with a suitable organic solvent like ethyl acetate.

Troubleshooting Decision Tree

Troubleshooting_Sulfonation Figure 2: Decision Tree for Sulfonation Step Start Low Yield in Sulfonation Step Check_Conversion Is starting material still present? Start->Check_Conversion Check_Appearance Is the reaction mixture dark/charred? Check_Conversion->Check_Appearance No Incomplete_Rxn Incomplete Reaction Check_Conversion->Incomplete_Rxn Yes Decomposition Decomposition Occurred Check_Appearance->Decomposition Yes Purification_Issue Purification Issue Check_Appearance->Purification_Issue No Sol_Incomplete_1 Increase Temperature/Time Incomplete_Rxn->Sol_Incomplete_1 Sol_Incomplete_2 Increase Oleum Strength or Ensure Vigorous Stirring Incomplete_Rxn->Sol_Incomplete_2 Sol_Decomp Reduce Temperature & Ensure Pure Starting Material Decomposition->Sol_Decomp Sol_Purification Optimize Workup: Precipitate as a salt or use careful extraction. Purification_Issue->Sol_Purification

Caption: A logical guide for diagnosing low-yield issues in the sulfonation reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonic acid
  • Preparation: In a certified high-pressure fume hood, charge a 100 mL pressure reactor equipped with a mechanical stirrer with 2-Chloro-3-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol).

  • Reagent Addition: Carefully add 30% oleum (fuming sulfuric acid, 40 mL) to the reactor.

  • Reaction: Seal the reactor tightly. Begin vigorous stirring and heat the mixture to 160-170°C. Maintain this temperature for 18-24 hours. The internal pressure will rise; monitor it closely.

  • Workup: After cooling the reactor to room temperature, carefully vent any residual pressure. Pour the viscous reaction mixture slowly onto 200 g of crushed ice with stirring.

  • Isolation: The sulfonic acid product may precipitate upon cooling or neutralization. If it precipitates, collect the solid by vacuum filtration and wash with a small amount of ice-cold water. If it remains dissolved, it can be carried forward to the next step as an aqueous solution or isolated after forming a salt (e.g., sodium salt).

Protocol 2: Synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
  • Preparation: Ensure all glassware is oven-dried. To the crude sulfonic acid from the previous step (assuming 55.1 mmol), add thionyl chloride (SOCl₂) (16 mL, 220 mmol, 4.0 equiv) under a nitrogen atmosphere.

  • Reaction: Add N,N-dimethylformamide (DMF) (0.2 mL, catalytic) to the suspension. Heat the mixture to reflux (approx. 75-80°C) for 4-6 hours, until gas evolution ceases and the solution becomes clearer.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation: Quench the residue by pouring it carefully onto 150 g of crushed ice. A solid precipitate will form. Extract the product immediately into dichloromethane (3 x 75 mL). Combine the organic layers, wash with cold brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a bath temperature below 40°C to yield the crude sulfonyl chloride as a solid.

Protocol 3: Synthesis of this compound
  • Preparation: In a flask equipped with a magnetic stirrer and an addition funnel, cool a 28% aqueous solution of ammonium hydroxide (75 mL) to 0°C in an ice bath.

  • Reagent Addition: Dissolve the crude 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride (assuming 55.1 mmol) in 50 mL of tetrahydrofuran (THF). Add this solution dropwise to the cold, vigorously stirred ammonia solution over 30 minutes.[1]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation: Remove the THF from the reaction mixture using a rotary evaporator. The aqueous slurry will contain the precipitated product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove ammonium salts, followed by a small amount of cold hexanes. Dry the resulting white to off-white solid under vacuum to afford the final product, this compound.

References

Technical Support Center: Synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and ultimately improve your product yield and purity.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize the formation of impurities. The most common synthetic route involves two key transformations:

  • Chlorosulfonylation of the precursor, 2-chloro-5-(trifluoromethyl)pyridine.

  • Amination of the resulting 2-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride.

Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis. This guide will break down these challenges and provide practical solutions to overcome them.

Synthesis_Pathway 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl_chloride 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl_chloride 2-Chloro-5-(trifluoromethyl)pyridine->2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl_chloride Chlorosulfonylation (e.g., ClSO3H) This compound This compound 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl_chloride->this compound Amination (e.g., NH4OH)

Caption: Synthetic route to this compound.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.

Step 1: Chlorosulfonylation of 2-Chloro-5-(trifluoromethyl)pyridine

The introduction of the sulfonyl chloride group onto the pyridine ring is a critical and often challenging step. The electron-withdrawing nature of the chloro and trifluoromethyl groups deactivates the pyridine ring, making it less susceptible to electrophilic substitution.

Observed Problem Potential Causes Recommended Solutions
Low conversion of starting material 1. Insufficiently reactive sulfonating agent. 2. Low reaction temperature. 3. Short reaction time.1. Use a stronger sulfonating agent like oleum (fuming sulfuric acid) or a sulfur trioxide-pyridine complex. 2. Gradually increase the reaction temperature, monitoring for decomposition. For chlorosulfonic acid, temperatures may need to be elevated, but careful control is crucial. 3. Extend the reaction time and monitor progress by TLC or HPLC.
Formation of multiple sulfonated isomers High reaction temperatures can lead to isomerization.Carefully control the reaction temperature. The 3-position is the thermodynamically favored product, but higher temperatures can promote the formation of other isomers.
Significant byproduct formation (e.g., tar, charring) The reaction is highly exothermic and the reagents are corrosive. Uncontrolled temperature can lead to decomposition.1. Add the sulfonating agent slowly and portion-wise to a cooled solution of the pyridine precursor. 2. Ensure efficient stirring to dissipate heat. 3. Use a solvent that is inert to the reaction conditions, if applicable.
Hydrolysis of the sulfonyl chloride product Presence of moisture in the reaction or during workup.1. Use anhydrous reagents and solvents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. During workup, quench the reaction mixture by pouring it onto crushed ice to minimize the time the sulfonyl chloride is in contact with water at higher temperatures.
Step 2: Amination of 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl Chloride

The conversion of the sulfonyl chloride to the sulfonamide is typically more straightforward, but yield and purity can still be compromised by side reactions.

Observed Problem Potential Causes Recommended Solutions
Low yield of the desired sulfonamide 1. Incomplete reaction. 2. Hydrolysis of the sulfonyl chloride starting material. 3. Formation of byproducts from reaction with the solvent.1. Use a slight excess of the aminating agent (e.g., aqueous ammonia). 2. Ensure the sulfonyl chloride is added to the cold amine solution to minimize hydrolysis. 3. Choose an inert solvent for the reaction. If using aqueous ammonia, the reaction is typically fast enough to minimize solvent-related byproducts.
Presence of the corresponding sulfonic acid impurity Hydrolysis of the sulfonyl chloride before or during the amination reaction.1. Work up the chlorosulfonylation reaction under strictly anhydrous conditions until the point of amination. 2. Add the sulfonyl chloride to a cold, concentrated solution of the amine to favor the amination reaction over hydrolysis.
Difficulty in product isolation and purification The product may be highly soluble in the reaction mixture, or impurities may co-precipitate.1. Adjust the pH of the solution to precipitate the sulfonamide. 2. Utilize recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water) to purify the product.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The most direct precursor is 2-chloro-5-(trifluoromethyl)pyridine.[2][3] This compound can be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination.[3]

Q2: What are the optimal conditions for the chlorosulfonylation step?

While specific conditions should be optimized for your lab scale, a general starting point is the slow addition of excess chlorosulfonic acid to the 2-chloro-5-(trifluoromethyl)pyridine at a low temperature (e.g., 0-5 °C), followed by a gradual increase in temperature to drive the reaction to completion. Monitor the reaction progress carefully to avoid excessive decomposition.

Q3: How can I minimize the formation of the sulfonic acid byproduct?

The key is to rigorously exclude water from the chlorosulfonylation reaction and the initial stages of the workup. Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere. When quenching the reaction, do so at a low temperature.

Q4: What is the best method for purifying the final product, this compound?

Recrystallization is a highly effective method for purifying sulfonamides.[1][4][5] Common solvent systems include mixtures of an alcohol (like ethanol or isopropanol) and water. The crude product is dissolved in the minimum amount of hot solvent, and then cooled slowly to allow for the formation of pure crystals.

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule. Spectral data for the target compound is available in chemical databases.[6]

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To determine the purity of the sample by separating it from any impurities.[7]

Q6: I am seeing an unknown impurity in my final product. What could it be?

Common impurities in sulfonamide synthesis can include:

  • The starting sulfonyl chloride (from incomplete amination).

  • The corresponding sulfonic acid (from hydrolysis).

  • Isomers of the desired product (if the chlorosulfonylation was not regioselective).

  • Byproducts from side reactions with the solvent or other reagents.

Characterizing the impurity by mass spectrometry and NMR will be crucial for its identification.

IV. Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific experimental setup.

Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl Chloride

Chlorosulfonylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Start Start with 2-Chloro-5- (trifluoromethyl)pyridine Cooling Cool starting material (0-5 °C) Start->Cooling Addition Slowly add Chlorosulfonic Acid Cooling->Addition Heating Gradually warm to reaction temperature Addition->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Quench Pour onto crushed ice Monitoring->Quench Extraction Extract with an organic solvent Quench->Extraction Drying Dry organic layer Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation Product Product Evaporation->Product Crude Sulfonyl Chloride

Caption: Workflow for the chlorosulfonylation step.

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2-chloro-5-(trifluoromethyl)pyridine.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (typically 3-5 equivalents) via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 60-80 °C) for several hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Carefully pour the cooled reaction mixture onto a stirred mixture of crushed ice and water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride.

Note: The crude sulfonyl chloride is often used directly in the next step without further purification due to its reactivity.

Protocol 2: Synthesis of this compound

Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Isolation cluster_2 Purification Start Start with crude Sulfonyl Chloride Addition Slowly add Sulfonyl Chloride solution Start->Addition Ammonia Cool aqueous ammonia (0-5 °C) Ammonia->Addition Stirring Stir at low temperature Addition->Stirring Precipitation Acidify to precipitate product Stirring->Precipitation Filtration Filter the solid Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry the crude product Washing->Drying Recrystallization Recrystallize from a suitable solvent Drying->Recrystallization Product Product Recrystallization->Product Pure Sulfonamide

Caption: Workflow for the amination and purification steps.

  • In a flask, cool concentrated aqueous ammonia to 0-5 °C in an ice bath.

  • Dissolve the crude 2-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride from the previous step in a minimal amount of a suitable solvent (e.g., THF or dioxane).

  • Slowly add the sulfonyl chloride solution to the cold aqueous ammonia with vigorous stirring.

  • Continue stirring at low temperature for 1-2 hours after the addition is complete.

  • Slowly acidify the reaction mixture with dilute hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

V. References

  • Paterson, J. C., & Gordon, J. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(1228875-16-8) 1 H NMR. --INVALID-LINK--

  • Chen, Y.-C., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. --INVALID-LINK--

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. --INVALID-LINK--

  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. --INVALID-LINK--

  • Peyrovi, M., et al. (2017). Recrystallization of sulfathiazole and chlorpropamide using the supercritical fluid antisolvent process. ResearchGate. --INVALID-LINK--

  • Shaik, F. P., et al. (2015). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. MDPI. --INVALID-LINK--

  • Imperial Chemical Industries Plc. (1983). EP Patent No. 0013474B1. --INVALID-LINK--

  • Ishihara Sangyo Kaisha, Ltd. (1982). U.S. Patent No. 4,349,681. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Jiangsu Agroworld Chemical Industry Co., Ltd. (2018). CN Patent No. 107954924A. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. --INVALID-LINK--

  • Gadani, K., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. --INVALID-LINK--

  • University of California. (n.d.). Recrystallization. --INVALID-LINK--

  • Chongqing University of Posts and Telecommunications. (2020). CN Patent No. 111138351A. --INVALID-LINK--

  • Shandong Guotai Agrochemicals Co., Ltd. (2019). WO Patent No. 2019/134477. --INVALID-LINK--

  • Dow Chemical Company. (1981). U.S. Patent No. 4,249,009. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Nanjing University of Science and Technology. (2015). CN Patent No. 104610137A. --INVALID-LINK--

  • Amfluoro. (n.d.). 2-Chloro-6-methyl-5-(trifluoromethoxy)pyridine-3-sulfonamide. --INVALID-LINK--

  • Inner Mongolia Jiaruimi Fine Chemical Co., Ltd. (2020). CN Patent No. 107286087B. --INVALID-LINK--

  • Ningbo University. (2012). CN Patent No. 102452976A. --INVALID-LINK--

  • Wikipedia. (n.d.). Sulfonamide. --INVALID-LINK--

  • Shandong Guotai Agrochemicals Co., Ltd. (2020). CN Patent No. 110003096B. --INVALID-LINK--

  • Al-Omary, F. A. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.

  • Jintan Xiwang Chemical Co., Ltd. (2007). CN Patent No. 101020657A. --INVALID-LINK--

  • SynHet. (n.d.). N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum. --INVALID-LINK--

References

Troubleshooting low solubility issues of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Low Solubility in Biological Assays

Welcome to the technical support center for 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during biological assays. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate these experimental hurdles.

Understanding the Challenge: Physicochemical Properties

This compound possesses a complex molecular structure that influences its solubility. Key physicochemical parameters for this compound are:

PropertyValueImplication for Solubility
Molecular Formula C₆H₄ClF₃N₂O₂S-
Molecular Weight 260.62 g/mol [1][2]Larger molecules can sometimes be more challenging to solvate.[3]
XLogP3 1.57[1]This value suggests moderate lipophilicity, indicating that the compound may have limited aqueous solubility.
Topological Polar Surface Area (TPSA) 81.4 Ų[1]A higher TPSA is generally associated with better aqueous solubility, suggesting a balance with its lipophilic character.

The presence of a sulfonamide group, a pyridine ring, and a trifluoromethyl group are key determinants of its solubility profile. The trifluoromethyl group, in particular, is known to increase the lipophilicity of molecules, which can impact solubility and membrane permeability.[4][5][6]

Troubleshooting Guide: Low Solubility Issues

This guide provides a systematic approach to addressing low solubility of this compound in your biological assays.

Initial Assessment: Determining Baseline Solubility

Before attempting to solubilize the compound for your assay, it is crucial to determine its baseline solubility in various solvents. This will inform your choice of a suitable solvent system.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10-50 mM.

  • Serial dilution in aqueous buffer: Serially dilute the DMSO stock solution into your assay buffer (e.g., PBS, pH 7.4) to create a range of final compound concentrations.

  • Incubation and observation: Incubate the solutions at room temperature for 1-2 hours. Visually inspect for any signs of precipitation.

  • Quantification (Optional but recommended): Centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV, LC-MS). The highest concentration at which no precipitation is observed is the kinetic solubility.

Troubleshooting Workflow

If you encounter precipitation or low solubility, follow this workflow to identify a suitable solution.

TroubleshootingWorkflow start Start: Low Solubility Observed check_dmso Is the compound fully dissolved in 100% DMSO stock? start->check_dmso dmso_issue Issue with DMSO Stock - Use fresh, anhydrous DMSO - Gently warm or sonicate check_dmso->dmso_issue No ph_modification Can the pH of the assay buffer be adjusted? check_dmso->ph_modification Yes dmso_issue->check_dmso adjust_ph Adjust Buffer pH - For acidic sulfonamide, try slightly basic pH - For basic pyridine, try slightly acidic pH ph_modification->adjust_ph Yes cosolvent Is a co-solvent compatible with the assay? ph_modification->cosolvent No adjust_ph->cosolvent end_success Success: Compound Solubilized adjust_ph->end_success add_cosolvent Add a Co-solvent - Ethanol, Propylene Glycol, PEG-400 - Start with low percentages (1-5%) cosolvent->add_cosolvent Yes surfactant Is a surfactant compatible with the assay? cosolvent->surfactant No add_cosolvent->surfactant add_cosolvent->end_success add_surfactant Add a Surfactant - Tween 80, Polysorbate 20 - Use concentrations below the CMC surfactant->add_surfactant Yes cyclodextrin Consider Cyclodextrins - β-cyclodextrin or HP-β-cyclodextrin - Forms inclusion complexes to enhance solubility surfactant->cyclodextrin No add_surfactant->cyclodextrin add_surfactant->end_success cyclodextrin->end_success end_fail Further Formulation Development Needed - Lipid-based formulations - Nanoparticle suspensions cyclodextrin->end_fail

Caption: Troubleshooting workflow for low solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of solution even when I use DMSO?

A1: While this compound is likely soluble in 100% DMSO, precipitation often occurs when the DMSO stock is diluted into an aqueous buffer. This is due to the compound's poor aqueous solubility. The final concentration of DMSO in your assay should be kept as low as possible, typically below 1%, to minimize its potential effects on the biological system. If precipitation occurs at your desired final concentration, you will need to explore other solubilization strategies.[7]

Q2: Can I adjust the pH of my assay buffer to improve solubility?

A2: Yes, pH adjustment can be a very effective strategy.[8][9] The this compound molecule has two ionizable groups: the sulfonamide and the pyridine ring.

  • The sulfonamide group is weakly acidic. Increasing the pH to a slightly basic range (e.g., pH 7.5-8.5) will deprotonate the sulfonamide, forming a more soluble salt.

  • The pyridine ring is weakly basic. Decreasing the pH to a slightly acidic range (e.g., pH 6.0-7.0) will protonate the pyridine nitrogen, also forming a more soluble salt.

It is crucial to ensure that the chosen pH is compatible with your biological assay and does not affect the activity of your target protein or cells.

Q3: What are co-solvents and how can they help?

A3: Co-solvents are water-miscible organic solvents that can be added to the assay buffer to increase the solubility of poorly soluble compounds.[3][9] For this compound, consider the following co-solvents:

  • Ethanol: Can be used in small percentages (1-5%).

  • Propylene glycol (PG): A good option for increasing solubility.

  • Polyethylene glycol 400 (PEG-400): Often effective for a wide range of compounds.

Always perform a vehicle control experiment to ensure the co-solvent does not interfere with your assay.

Q4: When should I consider using surfactants?

A4: Surfactants can be used to solubilize highly lipophilic compounds by forming micelles that encapsulate the drug molecule.[3][9] Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity.

  • Tween® 80 (Polysorbate 80)

  • Polysorbate 20

It is important to use surfactants at concentrations below their critical micelle concentration (CMC) to avoid potential disruption of cell membranes or protein structure.

Q5: What are cyclodextrins and are they a good option?

A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively shielding the lipophilic parts of the molecule from the aqueous environment and increasing its solubility.[10]

  • β-cyclodextrin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to β-cyclodextrin.

Advanced Solubilization Strategies

For particularly challenging cases, more advanced formulation strategies may be necessary. These are often employed in later stages of drug development but can be adapted for in vitro assays.

  • Lipid-based formulations: These systems can solubilize lipophilic drugs and facilitate their presentation to biological systems.[9][10]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.[9][11][12]

  • Solid dispersions: Dispersing the compound in a water-soluble polymer matrix can enhance its dissolution.[8][11]

The selection of an appropriate solubilization strategy will depend on the specific requirements of your biological assay and the physicochemical properties of this compound. A systematic approach, starting with simple methods like pH adjustment and the use of co-solvents, is recommended.

References

Optimization of reaction conditions for the synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides an in-depth, field-tested perspective on optimizing the synthetic pathway, addressing common experimental challenges through detailed troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.

Overview of the Recommended Synthetic Pathway

The synthesis of this compound is most reliably achieved through a three-step sequence starting from the commercially available precursor, 2-amino-3-chloro-5-(trifluoromethyl)pyridine. This pathway leverages a robust Sandmeyer-type reaction, a cornerstone of aromatic chemistry, to introduce the sulfonyl group.

The core logic of this pathway is to first establish the sulfonyl chloride intermediate, which is a highly reactive electrophile, and then convert it to the desired primary sulfonamide via amination.

Synthesis_Workflow Start 2-Amino-3-chloro-5- (trifluoromethyl)pyridine Step1 Step 1: Diazotization Start->Step1 NaNO₂, HCl (aq) 0-5 °C Intermediate1 Aryl Diazonium Salt (in situ) Step1->Intermediate1 Step2 Step 2: Sulfonyl-de-diazoniation (Sandmeyer-type Reaction) Intermediate1->Step2 SO₂, CuCl₂ in Acetic Acid Intermediate2 6-Chloro-5-(trifluoromethyl)pyridine- 3-sulfonyl Chloride Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 NH₄OH (conc.) 0-10 °C End 6-Chloro-5-(trifluoromethyl)pyridine- 3-sulfonamide (Final Product) Step3->End

Caption: Recommended three-step synthesis workflow.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl Chloride via Sandmeyer Reaction

This procedure combines the diazotization of the starting amine and its subsequent conversion to the sulfonyl chloride. The key to success is maintaining a low temperature to prevent the premature decomposition of the thermally sensitive diazonium salt intermediate.

Protocol:

  • Preparation: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Amine Solution: Charge the flask with 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and concentrated hydrochloric acid (4.0 eq). Cool the resulting slurry to 0 °C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is now complete.

  • Sulfonylation Slurry: In a separate, larger flask, prepare a solution of copper(II) chloride dihydrate (0.1 eq) in glacial acetic acid. Bubble sulfur dioxide (SO₂) gas through this solution at room temperature until it is saturated. Cool this mixture to 10-15 °C.

  • Sandmeyer Reaction: Add the cold diazonium salt solution from step 3 to the SO₂/CuCl₂ slurry from step 4 in portions, controlling the rate of addition to manage gas (N₂) evolution and maintain the temperature below 20 °C.

  • Reaction Completion & Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until nitrogen evolution ceases. Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids and salts, and dry under vacuum. The crude 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is typically used in the next step without further purification.

Step 3: Synthesis of this compound (Amination)

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with ammonia.

Protocol:

  • Preparation: In a flask equipped with a magnetic stirrer, place concentrated ammonium hydroxide (approx. 28-30%, 10-15 eq) and cool to 0 °C in an ice bath.

  • Amine Addition: Dissolve the crude sulfonyl chloride from the previous step in a minimal amount of a water-miscible solvent like acetone or THF.

  • Reaction: Add the sulfonyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the temperature below 10 °C throughout the addition. A white precipitate of the sulfonamide will form immediately.

  • Completion & Isolation: Stir the mixture for 1 hour at 0-10 °C after the addition is complete. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with copious amounts of cold water, followed by a small amount of cold ethanol or isopropanol to facilitate drying. Dry the product under vacuum at 40-50 °C to yield the final this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Issue / Question Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Yield in Step 2 (Sulfonyl Chloride Formation) 1. Decomposition of Diazonium Salt: The diazonium intermediate is thermally unstable.[1][2]Maintain the temperature strictly between 0-5 °C during diazotization. Use an ice-salt bath and monitor the internal temperature closely. Premature decomposition leads to undesired phenols and other byproducts.
2. Inefficient Copper Catalyst: The Cu(I)/Cu(II) cycle is critical for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[1]Ensure the copper(II) chloride is fully dissolved. While Cu(II) is used here, it is reduced in situ by SO₂ to the catalytically active Cu(I) species. Using the specified catalytic amount (0.1 eq) is crucial; excess can lead to side reactions.
3. Poor Quality of Reagents: Old sodium nitrite may have partially decomposed.Use a fresh, unopened bottle of sodium nitrite. Perform a spot test (e.g., with potassium iodide/starch paper) to check for nitrite activity if in doubt.
Formation of a Dark, Tarry Substance Instead of a Precipitate Side Reactions: This often indicates significant diazonium salt decomposition, leading to polymerization and the formation of azo-coupling byproducts.Re-verify temperature control. Ensure slow, controlled addition of the diazonium salt to the SO₂ solution. Rapid addition can cause localized heating and uncontrolled decomposition.
The Sulfonyl Chloride product appears oily or does not solidify. Presence of Impurities: Residual acetic acid or the formation of liquid byproducts can inhibit crystallization.Ensure the reaction mixture is poured onto a sufficient quantity of ice to fully quench the reaction and precipitate the product. Wash the crude solid thoroughly with ice-cold water on the filter funnel.
Low Yield in Step 3 (Amination) 1. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is highly susceptible to hydrolysis by water, forming the corresponding sulfonic acid, which will not react with ammonia.Perform the reaction at low temperatures (0-10 °C). Add the sulfonyl chloride solution to the ammonium hydroxide, not the other way around. This ensures the sulfonyl chloride immediately encounters a large excess of the ammonia nucleophile, outcompeting water.
2. Insufficient Ammonia: Stoichiometric amounts of ammonia are insufficient, as HCl is generated as a byproduct, which will neutralize the ammonia.Use a large excess (at least 10 equivalents) of concentrated ammonium hydroxide to act as both the nucleophile and the acid scavenger, driving the reaction to completion.
How do I monitor the reaction progress? TLC & LC-MS: Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of the starting amine in Step 1/2. A more polar spot for the final sulfonamide should appear in Step 3. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for confirming the masses of intermediates and the final product.For Step 2: Use a mobile phase like 30% Ethyl Acetate in Hexanes. The starting amine will have a specific Rf; its disappearance indicates reaction completion. The sulfonyl chloride is reactive and may streak or decompose on silica. For Step 3: The sulfonamide product is more polar than the sulfonyl chloride intermediate.
What are the key safety precautions? 1. Diazonium Salts: Can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always use it as a solution in situ.
2. Sulfur Dioxide (SO₂): A toxic and corrosive gas.Always handle SO₂ in a certified chemical fume hood. Have an appropriate scrubber or neutralization trap (e.g., NaOH solution) in place.
3. Reagents: Concentrated acids and ammonium hydroxide are corrosive.Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Summary of Optimized Reaction Parameters

Step Parameter Recommended Condition Justification
1. Diazotization Temperature 0-5 °CPrevents thermal decomposition of the diazonium salt.[1]
Acid Concentrated HClProvides the acidic medium and the chloride counter-ion.
Stoichiometry 1.1 eq NaNO₂A slight excess ensures complete conversion of the primary amine.
2. Sulfonylation Catalyst 0.1 eq CuCl₂Catalyzes the Sandmeyer-type conversion.[2]
Solvent/Reagent SO₂ in Glacial Acetic AcidSO₂ serves as the source of the sulfonyl group. Acetic acid is a suitable solvent for both the diazonium salt and the copper catalyst.
Temperature 10-20 °C (addition), then RTBalances reaction rate with the stability of the intermediates.
3. Amination Reagent >10 eq conc. NH₄OHActs as both nucleophile and acid scavenger, ensuring high conversion.
Temperature 0-10 °CMinimizes hydrolysis of the reactive sulfonyl chloride intermediate.
Solvent Acetone or THF (for substrate)Aids in the controlled addition of the sulfonyl chloride to the aqueous ammonia.

References

Identifying and minimizing side reactions in the synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Overall Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step sequence starting from 2-Chloro-5-(trifluoromethyl)pyridine. The process involves an electrophilic aromatic substitution to install the sulfonyl chloride group, followed by nucleophilic substitution with an ammonia source to form the final sulfonamide.

Synthetic_Pathway A 2-Chloro-5-(trifluoromethyl)pyridine B 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride A->B Step 1: Chlorosulfonation (ClSO3H) C This compound B->C Step 2: Ammonolysis (NH4OH / NH3)

Caption: High-level overview of the synthetic route.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter. The problems are categorized by the synthetic step.

Part 1: Chlorosulfonation of 2-Chloro-5-(trifluoromethyl)pyridine

This step is critical and often fraught with challenges due to the harsh nature of chlorosulfonic acid and the high reactivity of the sulfonyl chloride intermediate.

Q1: My reaction yield is very low, and I've isolated a significant amount of a water-soluble solid that doesn't match my desired sulfonyl chloride. What is it?

A1: You are most likely isolating 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonic acid.

  • Causality: Sulfonyl chlorides are extremely sensitive to moisture. The primary side reaction is hydrolysis, where water reacts with the sulfonyl chloride intermediate to form the corresponding sulfonic acid.[1][2] This can happen if your starting materials or glassware are not perfectly dry, or more commonly, during the aqueous workup if not performed carefully.[3]

  • Preventative Measures:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried. Use freshly opened or distilled anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Controlled Quenching: The quenching step is the most common point of hydrolysis. Instead of adding water to the reaction mixture, the reaction mixture should be slowly added to a vigorously stirred vessel of ice or ice-cold brine. This rapidly cools the reaction and precipitates the less soluble sulfonyl chloride, protecting it from prolonged contact with the aqueous phase.[1][4]

  • Troubleshooting Workflow:

Hydrolysis_Troubleshooting cluster_0 Problem: Low Yield & Water-Soluble Byproduct A Low Yield of Sulfonyl Chloride B Isolate & Characterize Byproduct (NMR, MS, Solubility) A->B C Byproduct is Sulfonic Acid? B->C D Implement Strict Anhydrous Conditions C->D Yes F Re-evaluate other side reactions C->F No E Optimize Quenching Protocol (Add reaction to ice) D->E

Caption: Decision tree for diagnosing and solving hydrolysis issues.

Q2: My reaction mixture turned dark brown or black, resulting in a tar-like substance that is difficult to work with. What caused this?

A2: This indicates thermal decomposition and/or side reactions from the highly reactive chlorosulfonic acid.

  • Causality: Chlorosulfonic acid is a powerful oxidizing and dehydrating agent. The chlorosulfonation of pyridine rings is highly exothermic. If the temperature is not rigorously controlled, the substrate can degrade or undergo unwanted side reactions. The trifluoromethyl group deactivates the ring, often requiring slightly elevated temperatures to initiate the reaction, which narrows the optimal temperature window.[5][6]

  • Preventative Measures:

    • Temperature Control: The reaction must be cooled in an ice or ice/salt bath. Add the chlorosulfonic acid dropwise to the substrate, never the other way around. Monitor the internal temperature closely and do not let it exceed the optimized temperature (typically 0-25°C for the addition, followed by controlled heating if necessary).

    • Stoichiometry: Use a minimal excess of chlorosulfonic acid. A large excess increases the likelihood of degradation and complicates the workup.

    • Solvent Choice: While often run neat, using a solvent inert to chlorosulfonic acid (e.g., chloroform, dichloromethane) can help dissipate heat and control the reaction rate.

Q3: My analytical data (HPLC/NMR) shows multiple product peaks. Am I forming regioisomers?

A3: Formation of regioisomers is possible, though less common for this specific substrate.

  • Causality: Electrophilic substitution on the pyridine ring is governed by the directing effects of the existing substituents.

    • -CF₃ group: A strongly deactivating, meta-directing group.

    • -Cl group: A deactivating, ortho-, para-directing group. On the 2-Chloro-5-(trifluoromethyl)pyridine ring, the C3 and C4 positions are open for substitution. The powerful meta-directing effect of the CF₃ group at C5 strongly favors substitution at the C3 position. The ortho-directing effect of the Cl at C2 also favors the C3 position. Therefore, the formation of the 3-sulfonyl chloride is heavily favored. The C4 position is sterically hindered and electronically disfavored. However, under harsh conditions (e.g., high temperature), selectivity can decrease.

  • Minimization & Identification:

    • Maintain Low Temperatures: Adhering to strict temperature control will maximize regioselectivity.

    • Characterization: Use 2D NMR techniques (NOESY, HMBC) to definitively confirm the connectivity of the desired 3-sulfonyl isomer and identify any minor isomers.

Part 2: Ammonolysis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride

This step converts the sulfonyl chloride to the final sulfonamide. While generally robust, it has its own set of potential side reactions.

Q1: My final product is contaminated with the sulfonic acid starting material, even though my sulfonyl chloride intermediate was pure. Why?

A1: Hydrolysis of the sulfonyl chloride is still the most likely culprit, occurring during the ammonolysis step.

  • Causality: The sulfonyl chloride is competing in two reactions: the desired reaction with ammonia (ammonolysis) and the undesired reaction with water (hydrolysis). If you use aqueous ammonia (NH₄OH), water is present in large excess. The rate of ammonolysis must be significantly faster than hydrolysis for a good yield.

  • Preventative Measures:

    • Low Temperature: Perform the reaction at low temperatures (e.g., 0°C). This slows down the rate of hydrolysis more than the rate of ammonolysis.

    • High Concentration of Ammonia: Use a concentrated solution of aqueous ammonia to maximize the concentration of the desired nucleophile. Alternatively, bubbling anhydrous ammonia gas through an anhydrous organic solvent containing the sulfonyl chloride can completely eliminate water.

    • Efficient Mixing: Ensure vigorous stirring to facilitate contact between the organic-soluble sulfonyl chloride and the ammonia.

Q2: I'm observing a high-molecular-weight impurity that is insoluble in most solvents. What could it be?

A2: This could be the N,N-bis(6-chloro-5-(trifluoromethyl)pyridin-3-ylsulfonyl)amine, also known as a disulfonimide.

  • Causality: After the first molecule of ammonia reacts to form the sulfonamide, the resulting N-H bond is acidic. Under basic conditions, it can be deprotonated to form a sulfonamide anion. This anion can then act as a nucleophile and attack a second molecule of the sulfonyl chloride, forming a stable, high-molecular-weight disulfonimide byproduct.

  • Preventative Measures:

    • Use a Large Excess of Ammonia: Using a large stoichiometric excess of ammonia ensures that a molecule of sulfonyl chloride is statistically much more likely to encounter an ammonia molecule than a sulfonamide anion.

    • Controlled Addition: Add the sulfonyl chloride solution slowly to the concentrated ammonia solution (inverse addition). This maintains a high concentration of ammonia relative to the sulfonyl chloride at all times, suppressing the formation of the byproduct.

Side_Reactions Start R-SO2Cl (Sulfonyl Chloride) Product R-SO2NH2 (Desired Sulfonamide) Start->Product Desired Path Hydrolysis R-SO3H (Sulfonic Acid) Start->Hydrolysis Hydrolysis Disulfonimide R-SO2-NH-SO2-R (Disulfonimide) Start->Disulfonimide Dimerization Ammonia + NH3 Water + H2O SulfonamideAnion + R-SO2NH⁻ i1 i2 i3

Caption: Key reactions occurring during the ammonolysis step.

Optimized Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
ReagentM.W.AmountMolesEq.
2-Chloro-5-(trifluoromethyl)pyridine181.5410.0 g55.1 mmol1.0
Chlorosulfonic Acid (ClSO₃H)116.529.6 mL165.3 mmol3.0

Procedure:

  • Equip a 100 mL three-neck, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.

  • Charge the flask with 2-Chloro-5-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol).

  • Cool the flask to 0-5°C using an ice-water bath.

  • Slowly add chlorosulfonic acid (9.6 mL, 165.3 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60-65°C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture back to room temperature.

  • In a separate beaker, prepare a vigorously stirred mixture of crushed ice (200 g) and water (100 mL).

  • Very slowly and carefully, add the reaction mixture dropwise to the ice water. A white precipitate should form.

  • Stir the slurry for 30 minutes, then filter the solid product.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid product under vacuum to yield 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride.

  • Senior Scientist's Note: The controlled, dropwise addition of the reaction mixture to ice is the most critical step for preventing hydrolysis and ensuring a high-purity product.[1][4] Rushing this step will drastically lower your yield.

Protocol 2: Synthesis of this compound
ReagentM.W.AmountMolesEq.
Sulfonyl Chloride Intermediate278.0010.0 g36.0 mmol1.0
Ammonium Hydroxide (28-30%)-100 mL-Large Excess
Tetrahydrofuran (THF)-50 mL--

Procedure:

  • In a 250 mL flask, dissolve the 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride (10.0 g, 36.0 mmol) in THF (50 mL).

  • In a separate 500 mL beaker equipped with a magnetic stirrer, place the concentrated ammonium hydroxide (100 mL) and cool to 0-5°C in an ice bath.

  • Add the sulfonyl chloride/THF solution dropwise to the vigorously stirred, cold ammonium hydroxide over 30 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 1 hour.

  • Allow the mixture to warm to room temperature and stir for another 2 hours. A precipitate will form.

  • Filter the solid product and wash the filter cake with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Senior Scientist's Note: The use of a large excess of ammonia and the inverse addition (adding sulfonyl chloride to ammonia) are key to preventing the formation of the disulfonimide byproduct.[7] Traditional methods for sulfonamide synthesis emphasize the importance of controlling stoichiometry to avoid side reactions.[8]

References

Methods for removing impurities from crude 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Here, we will explore the underlying principles of impurity removal and provide detailed, actionable protocols to help you achieve high purity for your downstream applications.

I. Understanding the Impurity Profile

The purity of your final compound is intrinsically linked to the synthetic route employed. The synthesis of this compound typically involves the multi-step preparation of a substituted pyridine precursor, followed by sulfonation and amidation. Impurities can arise from each of these stages.

A common synthetic pathway involves the chlorination and fluorination of picoline derivatives to generate the trifluoromethylpyridine core.[1] This process can lead to a variety of impurities, including:

  • Isomeric Byproducts: Incomplete or non-selective chlorination can result in isomers with chlorine atoms at different positions on the pyridine ring.

  • Over- or Under-chlorinated Species: The harsh conditions of chlorination can lead to the formation of di- or tri-chlorinated pyridine derivatives, or unreacted starting materials.

  • Precursor Impurities: Incomplete conversion of the starting picoline or its chlorinated intermediates will carry through to the final product.

  • Hydrolysis Products: The sulfonyl chloride intermediate is susceptible to hydrolysis, which can lead to the corresponding sulfonic acid impurity.

The following diagram illustrates a generalized synthetic approach and potential impurity insertion points:

Synthesis_Impurities cluster_0 Precursor Synthesis cluster_1 Sulfonamide Formation cluster_2 Potential Impurities Picoline Picoline Derivative Chlorinated_Picoline Chlorinated Picoline Picoline->Chlorinated_Picoline Chlorination Starting_Material Unreacted Precursors Picoline->Starting_Material Trifluoromethyl_Pyridine Trifluoromethyl Pyridine Precursor Chlorinated_Picoline->Trifluoromethyl_Pyridine Fluorination Isomers Isomeric Pyridines Chlorinated_Picoline->Isomers Over_Chlorinated Over-chlorinated Species Chlorinated_Picoline->Over_Chlorinated Sulfonyl_Chloride 6-Chloro-5-(trifluoromethyl) pyridine-3-sulfonyl chloride Trifluoromethyl_Pyridine->Sulfonyl_Chloride Sulfonation Sulfonamide Crude 6-Chloro-5-(trifluoromethyl) pyridine-3-sulfonamide Sulfonyl_Chloride->Sulfonamide Amidation Sulfonic_Acid Sulfonic Acid (from hydrolysis) Sulfonyl_Chloride->Sulfonic_Acid Hydrolysis Recrystallization_Workflow Start Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve Hot_Filtration Hot filtration (optional: with activated carbon) Dissolve->Hot_Filtration Cooling Slow cooling to room temperature Hot_Filtration->Cooling Ice_Bath Cool in ice bath Cooling->Ice_Bath Filtration Vacuum filtration and wash with cold solvent Ice_Bath->Filtration Drying Dry under vacuum Filtration->Drying End Pure Crystals Drying->End

References

Technical Support Center: 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the potential degradation pathways of this molecule. By leveraging established principles of chemical stability and forced degradation, this document offers both theoretical insights and practical, step-by-step protocols to empower your experimental design and data interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and analysis of this compound.

Q1: What are the most chemically labile parts of the this compound molecule and its likely degradation pathways?

A1: Based on its structure, the molecule possesses several functional groups susceptible to degradation under stress conditions.

  • Sulfonamide Group (-SO₂NH₂): This is a primary site for hydrolysis. The sulfur-nitrogen (S-N) bond can be cleaved under both acidic and basic conditions, which would likely yield the corresponding sulfonic acid (6-chloro-5-(trifluoromethyl)pyridine-3-sulfonic acid) and ammonia.[1] This hydrolytic cleavage is a common degradation pathway for sulfonamide-containing drugs.[1]

  • Chloro-Pyridine Ring: The pyridine ring is activated by the electron-withdrawing effects of the chloro, sulfonamide, and trifluoromethyl groups. The chlorine atom at the 6-position is a potential site for nucleophilic substitution, particularly under basic or photolytic conditions. Hydroxide ions could displace the chloride to form a hydroxypyridine derivative.

  • Trifluoromethyl Group (-CF₃): The C-F bonds in the trifluoromethyl group are exceptionally strong, making this group highly resistant to metabolic and chemical degradation.[2][3][4] It is generally considered a stabilizing feature of the molecule and is unlikely to be a primary site of degradation under typical forced degradation conditions.[3][5]

Q2: What are the most suitable analytical techniques for studying the degradation of this compound?

A2: A stability-indicating analytical method is crucial. The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a Mass Spectrometer (MS) .

  • HPLC with UV Detection: This allows for the separation and quantification of the parent compound from its degradation products. A photodiode array (PDA) detector is recommended to gather spectral data, which can help in peak tracking and identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the structures of the unknown degradation products. By providing accurate mass data, LC-MS allows for the determination of molecular formulas for the degradants, which is a critical step in elucidating the degradation pathways.[6]

Q3: What are the standard "forced degradation" conditions I should use to initiate my investigation?

A3: Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability testing to generate degradation products and establish degradation pathways.[7] According to the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A(R2)), stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[8][9][10] A good starting point is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[8][11]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, actionable protocols for investigating the degradation pathways of this compound.

Protocol 1: Analytical Method Development & Baseline

Objective: To establish a stability-indicating HPLC method and a baseline profile of the unstressed compound.

Methodology:

  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • HPLC-UV/PDA Method:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point.

    • Mobile Phase: Use a gradient elution to ensure separation of polar and non-polar degradants.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at multiple wavelengths (e.g., 230 nm, 254 nm, 270 nm) or use a PDA detector to identify the optimal wavelength for detection of the parent compound and all degradants.

  • LC-MS Method: Couple the developed HPLC method to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain high-resolution mass data for peak identification.

  • Baseline Analysis: Inject the unstressed stock solution to determine the retention time and purity of the parent compound. This chromatogram will serve as the control against which all stressed samples are compared.

Protocol 2: Forced Degradation Studies

Objective: To generate degradation products under various stress conditions to elucidate potential degradation pathways. For each condition, a parallel control sample (placebo/solvent) should be run.

Stress Condition Parameters

Stress ConditionReagent/ConditionTemperatureDuration (Typical)Termination Step
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp / 60 °C2 - 24 hoursNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂Room Temp24 hoursQuench if necessary
Thermal Dry Heat80 °C48 - 96 hoursCool to room temperature
Photolytic ICH Q1B Option 2AmbientOverall illumination of ≥1.2 million lux hours and ≥200 watt hours/square meterAnalyze directly

Methodology for each Stress Condition:

  • Sample Preparation: Add a known volume of the 1 mg/mL stock solution to the respective stress agent (e.g., 0.1 M HCl, 3% H₂O₂).

  • Incubation: Store the sample under the conditions specified in the table above. A control sample (drug substance in the initial solvent) should be stored under the same temperature conditions but protected from the stress agent.

  • Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Termination: Stop the degradation reaction as described in the table. This is crucial to prevent further degradation after the intended time point.

  • Analysis: Analyze the samples using the developed stability-indicating HPLC method.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times (RRT) of the degradation products.

    • Use LC-MS data to propose structures for the major degradants.

Part 3: Visualization of Pathways & Workflows

Visual aids are essential for conceptualizing complex processes. The following diagrams illustrate the experimental workflow and the hypothesized degradation pathways.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation stock Prepare Stock Solution (1 mg/mL) method Develop Stability-Indicating HPLC-MS Method stock->method acid Acid Hydrolysis (HCl) method->acid base Base Hydrolysis (NaOH) method->base ox Oxidation (H₂O₂) method->ox photo Photolysis (ICH Q1B) method->photo thermal Thermal (Dry Heat) method->thermal analyze Analyze Samples by HPLC-MS acid->analyze base->analyze ox->analyze photo->analyze thermal->analyze identify Identify Degradants (Mass Spec) analyze->identify pathway Elucidate Degradation Pathways identify->pathway report Generate Stability Report pathway->report

Caption: Forced degradation experimental workflow.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_substitution Nucleophilic Substitution parent 6-Chloro-5-(trifluoromethyl) pyridine-3-sulfonamide sulfonic_acid 6-Chloro-5-(trifluoromethyl) pyridine-3-sulfonic acid parent->sulfonic_acid S-N Cleavage hydroxy_pyridine 6-Hydroxy-5-(trifluoromethyl) pyridine-3-sulfonamide parent->hydroxy_pyridine Cl⁻ Displacement

Caption: Hypothesized primary degradation pathways.

Part 4: References

  • UV Photolysis for Accelerating Pyridine Biodegradation. PubMed. Available at: --INVALID-LINK--

  • [Biodegradation of pyridine under UV irradiation]. PubMed. Available at: --INVALID-LINK--

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem. Available at: --INVALID-LINK--

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Available at: --INVALID-LINK--

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: --INVALID-LINK--

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: --INVALID-LINK--

  • Forced Degradation Studies. MedCrave online. Available at: --INVALID-LINK--

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available at: --INVALID-LINK--

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available at: --INVALID-LINK--

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available at: --INVALID-LINK--

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Available at: --INVALID-LINK--

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: --INVALID-LINK--

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC - PubMed Central. Available at: --INVALID-LINK--

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: --INVALID-LINK--

  • Photochemical and photocatalytic degradation of pyridine in the... - ResearchGate. Available at: --INVALID-LINK--

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: --INVALID-LINK--

  • Forced Degradation Testing | SGS Denmark. Available at: --INVALID-LINK--

  • Biodegradation of pyridine under UV irradiation | Request PDF. ResearchGate. Available at: --INVALID-LINK--

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: --INVALID-LINK--

  • Degradation of different sulfonamides by resting cells of... - ResearchGate. Available at: --INVALID-LINK--

  • This compound. Echemi. Available at: --INVALID-LINK--

  • Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Available at: --INVALID-LINK--

  • Studies on sulfonamide degradation products | Download Table. ResearchGate. Available at: --INVALID-LINK--

  • (PDF) Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. ResearchGate. Available at: --INVALID-LINK--

  • This compound | 1228875-16-8. ChemicalBook. Available at: --INVALID-LINK--

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: --INVALID-LINK--

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: --INVALID-LINK--

  • 1228875-16-8, this compound Formula. ECHEMI. Available at: --INVALID-LINK--

  • 2-Chloro-6-methyl-5-(trifluoromethoxy)pyridine-3-sulfonamide. Amfluoro. Available at: --INVALID-LINK--

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of analytical methodologies for the structural confirmation of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide, a key intermediate in pharmaceutical and agrochemical research.[1][2] We will delve into a detailed analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by data from analogous structures, and compare the insights derived from NMR with those from alternative techniques such as mass spectrometry, Fourier-transform infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking to unequivocally determine the structure of this and similar molecules.

The Compound of Interest: this compound

The precise arrangement of substituents on the pyridine ring is critical to the bioactivity and chemical reactivity of this compound. The presence of a chloro group, a trifluoromethyl group, and a sulfonamide moiety gives rise to a specific electronic and steric environment that must be confirmed analytically.

Caption: Molecular structure of this compound.

Part 1: In-depth Structural Analysis by ¹H and ¹³C NMR Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the sulfonamide protons.

Predicted SignalMultiplicityApproximate Chemical Shift (δ, ppm)Rationale
H-2Doublet8.8 - 9.0The proton at the 2-position is deshielded by the adjacent nitrogen and the sulfonamide group. It will appear as a doublet due to coupling with H-4.
H-4Doublet8.3 - 8.5The proton at the 4-position is deshielded by the adjacent sulfonamide group and will appear as a doublet due to coupling with H-2.
-SO₂NH₂Broad Singlet7.5 - 8.0The sulfonamide protons are exchangeable and typically appear as a broad singlet. The chemical shift can vary with concentration and solvent.

Causality Behind Predicted Chemical Shifts: The electron-withdrawing nature of the chloro, trifluoromethyl, and sulfonamide groups significantly deshields the pyridine ring protons, causing them to resonate at high chemical shifts (downfield). The precise positions are influenced by the combined inductive and mesomeric effects of these substituents.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Predicted SignalApproximate Chemical Shift (δ, ppm)Rationale
C-6150 - 155The carbon bearing the chloro group is significantly deshielded.
C-5120 - 125 (quartet)The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl group itself will also be visible in the spectrum.
C-3145 - 150The carbon bearing the sulfonamide group is deshielded.
C-2140 - 145This carbon is deshielded by the adjacent nitrogen atom.
C-4125 - 130This carbon is influenced by the adjacent sulfonamide and trifluoromethyl groups.
-CF₃120 - 125 (quartet)The carbon of the trifluoromethyl group will appear as a quartet with a large C-F coupling constant.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

    • Relaxation delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D spectrum.

    • Typical spectral width: 0-180 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

cluster_workflow NMR Structural Confirmation Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B 1D ¹H NMR (Proton Environment) A->B C 1D ¹³C NMR (Carbon Skeleton) A->C D 2D COSY (H-H Connectivity) B->D E 2D HSQC (Direct C-H Correlation) B->E F 2D HMBC (Long-Range C-H Correlation) B->F C->E C->F G Structure Elucidation (Data Integration) D->G E->G F->G

Caption: Workflow for NMR-based structural elucidation.

Part 2: Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural information, a multi-technique approach is essential for unequivocal confirmation, especially in regulated environments.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide information on the connectivity of atoms or stereochemistry.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, provides information on bonding.Complex spectra can be difficult to interpret fully, not suitable for isomeric differentiation.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous determination of molecular structure and stereochemistry.Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not be the same as in solution.[3]
Mass Spectrometry Analysis

Electrospray ionization (ESI) mass spectrometry would be the method of choice.

  • Expected [M+H]⁺: 260.97

  • Expected [M-H]⁻: 258.96

  • Key Fragmentation: A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da).[4] The presence of chlorine would lead to a characteristic isotopic pattern (M and M+2 in a ~3:1 ratio).

FTIR Spectroscopy Analysis

The FTIR spectrum would confirm the presence of key functional groups.

  • N-H stretching (sulfonamide): Two bands around 3350 and 3250 cm⁻¹.

  • S=O stretching (sulfonamide): Asymmetric and symmetric stretching bands around 1350 and 1160 cm⁻¹, respectively.

  • C-F stretching (trifluoromethyl): Strong absorptions in the 1350-1100 cm⁻¹ region.

  • Pyridine ring vibrations: Characteristic bands in the 1600-1400 cm⁻¹ region.[5]

cluster_comparison Comparison of Analytical Techniques NMR NMR Spectroscopy (Detailed Connectivity) Confirmation Unambiguous Structural Confirmation NMR->Confirmation MS Mass Spectrometry (Molecular Weight & Formula) MS->Confirmation FTIR FTIR Spectroscopy (Functional Groups) FTIR->Confirmation Xray X-ray Crystallography (Absolute 3D Structure) Xray->Confirmation

Caption: A multi-technique approach for structural confirmation.

Conclusion

The structural confirmation of this compound requires a synergistic approach. While ¹H and ¹³C NMR spectroscopy provide the most detailed information regarding the molecular framework, mass spectrometry is invaluable for confirming the molecular weight and elemental composition. FTIR spectroscopy offers a rapid and straightforward method to verify the presence of key functional groups. For absolute proof of structure, particularly the regiochemistry, single-crystal X-ray crystallography is the gold standard, though it is contingent on the ability to grow suitable crystals. By integrating the data from these complementary techniques, researchers can confidently and unequivocally establish the structure of this important chemical entity.

References

A Comparative Guide to the Biological Activity of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide and Its Analogs: A Landscape of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic exploration of novel chemical scaffolds is paramount to innovation. The 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide core represents a promising, yet underexplored, scaffold. This technical guide provides an in-depth comparative analysis of the biological activities of known analogs of this parent compound, offering a window into its therapeutic potential. While direct biological data for the parent compound is not extensively available in the public domain, a detailed examination of its structural analogs reveals a landscape rich with possibilities, most notably in the realm of antimalarial drug discovery.

The Core Scaffold: this compound

The parent compound, this compound, combines several key pharmacophores: a pyridine ring, a trifluoromethyl group, a chloro substituent, and a sulfonamide moiety. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1] The chlorinated pyridine core provides a rigid scaffold for further functionalization.

While comprehensive biological data for this specific molecule is sparse, its structural components suggest a predisposition for diverse biological activities. The true potential of this scaffold is illuminated through the investigation of its analogs.

A Potent Antimalarial Analog: The Bipyridine-Sulfonamide Story

A significant breakthrough in understanding the potential of the this compound scaffold comes from the discovery of a potent antimalarial agent. By elaborating on the core structure, researchers developed a bipyridine-sulfonamide analog, 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) , which has demonstrated remarkable efficacy against Plasmodium falciparum, the deadliest species of malaria parasite.[2]

This analog inhibits the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for parasite development and survival.[3] The potent activity of CHMFL-PI4K-127 underscores the potential of the parent scaffold as a foundation for developing novel antimalarial drugs.

Comparative Biological Activity Data
CompoundTargetIC50 (nM)EC50 (nM) (P. falciparum 3D7 strain)Reference
CHMFL-PI4K-127 PfPI4K0.925.1[2]

Table 1: In Vitro Activity of the Antimalarial Analog CHMFL-PI4K-127.

The sub-nanomolar IC50 against the target enzyme and the low nanomolar EC50 against the parasite highlight the exceptional potency of this analog. This data strongly suggests that the this compound core can be effectively tailored to produce highly active compounds.

Broader Biological Landscape: Exploring Other Therapeutic Avenues

The trifluoromethylpyridine and sulfonamide moieties are independently associated with a wide range of biological activities. This suggests that other analogs of this compound could be explored for different therapeutic applications.

Anticancer Potential

Numerous studies have reported the anticancer activities of trifluoromethylpyridine and sulfonamide derivatives.[4][5][6] These compounds have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of kinases and carbonic anhydrases.[5] For instance, certain trifluoromethylquinoline derivatives carrying a benzenesulfonamide moiety have exhibited significant in vitro anticancer activity.[4] This suggests that analogs of our core scaffold could be designed and synthesized to target cancer-related pathways.

Antibacterial and Other Antimicrobial Activities

The sulfonamide group is historically renowned for its antibacterial properties.[1] While the emergence of antibiotic resistance has limited their use, novel sulfonamide derivatives continue to be explored as potential antimicrobial agents.[7] Furthermore, trifluoromethylpyridine derivatives have demonstrated antibacterial and insecticidal activities.[8][9] This dual functionality within the parent scaffold suggests that its analogs could be investigated for the development of new anti-infective agents.

Experimental Methodologies: A Guide to Evaluation

To facilitate further research and a standardized comparison of future analogs, this section details the key experimental protocols for evaluating the biological activities discussed.

In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)

This assay is fundamental for assessing the efficacy of compounds against the malaria parasite.

Objective: To determine the concentration of a compound that inhibits the growth of P. falciparum in vitro.

Principle: The assay measures the proliferation of parasites in human red blood cells in the presence of varying concentrations of the test compound. Parasite growth can be quantified using various methods, such as microscopy, radioisotope incorporation, or fluorescence-based assays.[10]

Step-by-Step Protocol (SYBR Green I-based Fluorescence Assay):

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human red blood cells in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[11]

  • Drug Dilution: Prepare a serial dilution of the test compound in a 96-well plate.

  • Assay Setup: Add synchronized ring-stage parasite culture to each well of the plate. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration.

G cluster_0 Parasite Culture cluster_1 Assay Preparation cluster_2 Incubation & Analysis Culture P. falciparum Culture (Human RBCs, RPMI-1640) Sync Synchronize to Ring Stage Culture->Sync Add_Parasites Add Synchronized Parasites Sync->Add_Parasites Plate 96-Well Plate Incubate Incubate for 72h Plate->Incubate Serial_Dilution Serial Dilution of Test Compound Serial_Dilution->Plate Add_Parasites->Plate Controls Add Controls (Positive & Negative) Controls->Plate Lyse_Stain Lyse RBCs & Stain with SYBR Green I Incubate->Lyse_Stain Read_Fluorescence Read Fluorescence Lyse_Stain->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End Start Start Start->Culture

Caption: Workflow for In Vitro Antimalarial Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of compounds against mammalian cells to determine their selectivity index.

Objective: To evaluate the cytotoxic effect of a compound on a mammalian cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12][13][14]

Step-by-Step Protocol:

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293T or HepG2) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay & Analysis Cell_Culture Mammalian Cell Culture (e.g., HEK293T) Seed_Cells Seed Cells in 96-Well Plate Cell_Culture->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate_24_48h Incubate for 24-48h Add_Compound->Incubate_24_48h Add_MTT Add MTT Solution Incubate_24_48h->Add_MTT Incubate_3_4h Incubate for 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50 End End Calculate_CC50->End Start Start Start->Cell_Culture

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The remarkable antimalarial potency of the bipyridine-sulfonamide analog, CHMFL-PI4K-127, serves as a compelling proof-of-concept for the viability of this chemical class. While the biological activity of the parent compound itself remains to be fully elucidated, the collective evidence from its analogs strongly suggests a high potential for hit-to-lead optimization across various disease areas, including infectious diseases and oncology.

Future research should focus on a systematic structure-activity relationship (SAR) study of this scaffold. Key areas of exploration include:

  • Modification of the sulfonamide substituent: Introducing diverse aryl and alkyl groups to probe interactions with different biological targets.

  • Functionalization of the pyridine ring: Exploring the impact of different substituents at other positions of the pyridine ring.

  • Bioisosteric replacement: Replacing the chloro and trifluoromethyl groups to modulate the physicochemical properties and biological activity.

By employing the experimental methodologies outlined in this guide, researchers can systematically evaluate the biological activity of novel analogs and unlock the full therapeutic potential of the this compound scaffold.

References

A Comparative Analysis of the Reactivity of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive comparative study of the reactivity of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide against other widely used sulfonamides in key synthetic transformations. We delve into the electronic and steric factors governing its reactivity in Nucleophilic Aromatic Substitution (SNAr), Copper-Catalyzed N-Arylation, and Palladium-Catalyzed Buchwald-Hartwig Amination reactions. Through a synthesis of literature-derived experimental data and mechanistic insights, this document provides researchers, scientists, and drug development professionals with a robust framework for understanding and effectively utilizing this versatile building block. Detailed experimental protocols for comparative reactions are provided to ensure reproducibility and self-validation.

Introduction: The Unique Profile of this compound

This compound is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a sulfonamide moiety on a pyridine ring, imparts a distinct reactivity profile. The potent electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen significantly activates the ring towards nucleophilic attack, while the chloro and sulfonamide groups offer versatile handles for further synthetic elaboration.[1]

This guide will compare the reactivity of this compound with three other sulfonamides, each chosen for their distinct structural features and widespread use in organic synthesis:

  • Benzenesulfonamide: The parent aromatic sulfonamide, serving as a baseline for reactivity.

  • p-Toluenesulfonamide (Tosylamide): A common sulfonamide with a weakly electron-donating methyl group.

  • Celecoxib: A pharmaceutically relevant molecule containing a pyrazole-substituted benzenesulfonamide, showcasing the reactivity of a more complex sulfonamide.

The comparative analysis will focus on three fundamental and widely employed reaction classes for the functionalization of sulfonamides and aryl halides.

Comparative Reactivity Analysis

The reactivity of this compound is primarily dictated by the strong inductive effect of the trifluoromethyl group and the inherent electron-deficient nature of the pyridine ring. This combination renders the pyridine core highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry. In the context of this compound, the chlorine atom at the 6-position is activated towards displacement by nucleophiles. This activation is significantly enhanced by the cumulative electron-withdrawing effects of the adjacent trifluoromethyl group and the ring nitrogen.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution with Piperidine

Sulfonamide DerivativeReaction ConditionsTypical Yield (%)Reaction Time (h)Reference
This compound Piperidine, K₂CO₃, DMF, 100 °C>90 (Predicted)< 1Inferred from[2]
2-ChloropyridinePiperidine, 100 °CLow to Moderate24[2]
2-Chloro-5-nitropyridinePiperidine, Ethanol, 25 °CHigh< 1[2]

The predicted high reactivity of this compound in SNAr reactions is a direct consequence of the stabilization of the Meisenheimer intermediate by the potent electron-withdrawing trifluoromethyl group. This effect is analogous to the activation provided by a nitro group, which is a classic paradigm for facilitating SNAr reactions.

SNAr_Mechanism reagents This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product Substituted Product + Cl⁻ intermediate->product Loss of Leaving Group

Caption: Generalized workflow for the SNAr reaction.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic method for the formation of C-N bonds. Modern variations often employ catalytic amounts of copper with various ligands. The reactivity of sulfonamides in this reaction is influenced by their acidity and the steric environment around the nitrogen atom.

Table 2: Comparative Reactivity in Copper-Catalyzed N-Arylation with Iodobenzene

SulfonamideCatalyst SystemTypical Yield (%)Reference
This compound CuI, N,N'-dimethylethylenediamine, K₂CO₃, Dioxane, 110 °C70-85 (Predicted)Inferred from[3]
BenzenesulfonamideCuI, N,N'-dimethylethylenediamine, K₂CO₃, Dioxane, 110 °C88[3]
p-ToluenesulfonamideCuI, N,N'-dimethylethylenediamine, K₂CO₃, Dioxane, 110 °C92[3]
CelecoxibCuI, N,N'-dimethylethylenediamine, K₂CO₃, Dioxane, 110 °C60-75 (Predicted)Inferred from[4]

The slightly reduced predicted yield for this compound compared to simpler sulfonamides can be attributed to potential coordination of the pyridine nitrogen to the copper catalyst, which could modulate its catalytic activity. Celecoxib's bulkier structure may also lead to slightly lower yields.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope. The electronic properties of both the aryl halide and the sulfonamide play a significant role in the efficiency of the catalytic cycle.

Table 3: Comparative Reactivity in Buchwald-Hartwig Amination with 4-Bromoanisole

SulfonamideCatalyst SystemTypical Yield (%)Reference
This compound Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C80-95 (Predicted)Inferred from[5]
BenzenesulfonamidePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C94[5]
p-ToluenesulfonamidePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C96[5]
CelecoxibPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C75-85 (Predicted)Inferred from[4]

The Buchwald-Hartwig amination is generally tolerant of a wide range of functional groups, and the high predicted yields for all entries underscore its robustness. The electron-deficient nature of the pyridine ring in this compound is expected to facilitate the oxidative addition step in the catalytic cycle, leading to efficient coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Ligand_Exchange Ligand Exchange (R₂NH) PdII_ArX->Ligand_Exchange PdII_Amine [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR₂)L₂ Deprotonation->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are provided as a guide for performing comparative reactivity studies. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for Nucleophilic Aromatic Substitution

This protocol is designed to be a self-validating system by including a standard (2-chloro-5-nitropyridine) for which the outcome is well-established, allowing for a reliable comparison of the reactivity of the test compounds.

  • To a sealed vial, add the chloropyridine derivative (1.0 mmol), piperidine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Heat the reaction mixture to 100 °C and stir for the designated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Copper-Catalyzed N-Arylation

The integrity of this protocol is maintained by the use of well-defined, commercially available reagents and a comparison to the established reactivity of benzenesulfonamide.

  • To an oven-dried Schlenk tube, add CuI (0.1 mmol), the sulfonamide (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add the aryl halide (1.0 mmol) and N,N'-dimethylethylenediamine (0.2 mmol) followed by anhydrous dioxane (5 mL).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol's reliability is enhanced by employing a pre-catalyst and a well-characterized ligand, with p-toluenesulfonamide serving as a positive control for typical reactivity.

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.05 mmol), and cesium carbonate (1.4 mmol) to an oven-dried Schlenk tube.

  • Add the sulfonamide (1.2 mmol) and the aryl halide (1.0 mmol).

  • Remove the tube from the glovebox and add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound exhibits a heightened reactivity profile, particularly in nucleophilic aromatic substitution reactions, due to the strong electron-withdrawing nature of its substituents. Its performance in copper-catalyzed and palladium-catalyzed C-N bond-forming reactions is predicted to be comparable to or slightly more facile than standard sulfonamides, making it a highly attractive and versatile building block for the synthesis of complex molecules in drug discovery and materials science. The provided protocols offer a robust starting point for researchers to explore and exploit the unique reactivity of this compound.

References

A comparative analysis of different synthetic routes to 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis of Synthetic Routes to 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Introduction: The Significance of a Fluorinated Pyridine Core

The this compound scaffold is a key pharmacophore and agrochemical intermediate. The unique electronic properties imparted by the trifluoromethyl group—namely high lipophilicity and metabolic stability—combined with the hydrogen bonding capabilities of the sulfonamide group, make this molecule a critical building block in modern drug discovery and crop science. Its synthesis, however, presents challenges in regioselectivity and functional group compatibility. This guide provides a comparative analysis of two distinct synthetic strategies, offering researchers the data and procedural insights needed to make informed decisions for laboratory-scale synthesis or industrial scale-up.

Route A: The Functionalized Precursor Approach

This strategy leverages a commercially available, pre-functionalized pyridine ring, 5-nitro-3-(trifluoromethyl)pyridin-2-ol, as the starting material. This approach offers a more direct, albeit potentially more expensive, path to the target molecule by minimizing steps involving the sensitive pyridine core.

Chemical Rationale and Workflow

The logic of this route is to sequentially convert existing functional groups into the desired substituents. The synthesis proceeds in three main stages: conversion of the C2 hydroxyl group to a chloride, reduction of the C5 nitro group to an amine, and finally, transformation of the amine into the C3 sulfonamide via a modern Sandmeyer-type reaction.

Diagram of Route A Workflow:

Route A A 5-Nitro-3-(trifluoromethyl)pyridin-2-ol B 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine A->B  Chlorination (SOCl₂ or POCl₃) C 6-Chloro-5-(trifluoromethyl)pyridin-3-amine B->C  Nitro Reduction (Catalytic Hydrogenation) D Target: this compound C->D  Diazotization & Sulfonylation (Sandmeyer Reaction) Route B A 3-Picoline B 2-Chloro-5-(trichloromethyl)pyridine A->B  Multi-step Chlorination C 2-Chloro-5-(trifluoromethyl)pyridine B->C  Fluorination (e.g., KF) D 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine C->D  Nitration (HNO₃/H₂SO₄) E 6-Chloro-5-(trifluoromethyl)pyridin-3-amine D->E  Nitro Reduction F Target: this compound E->F  Diazotization & Sulfonylation

Investigating the cross-reactivity of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide in various screening assays

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to Profiling the Cross-Reactivity of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide (CTP-sulfonamide) in Preclinical Screening Assays

Abstract

This guide provides a comprehensive framework for investigating the cross-reactivity of the novel compound this compound (herein referred to as CTP-sulfonamide). As drug discovery pipelines advance, early and thorough characterization of off-target interactions is paramount to mitigate potential toxicities and to ensure the development of selective therapeutics. We present a multi-platform screening approach, comparing CTP-sulfonamide against established sulfonamides, Celecoxib and Indisulam, across a panel of enzymatic and cell-based assays. This document details the rationale behind assay selection, provides step-by-step protocols, and interprets comparative data to build a preliminary selectivity profile for CTP-sulfonamide.

Introduction: The Challenge of Sulfonamide Cross-Reactivity

The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutics ranging from antibiotics to anticancer agents. However, its structural similarity to endogenous substrates can lead to promiscuous binding and off-target effects. A primary example is the inhibition of Carbonic Anhydrase (CA) isozymes, a frequent characteristic of many sulfonamide-containing drugs that can lead to undesired physiological effects. Therefore, a rigorous cross-reactivity assessment early in the development of a new chemical entity like CTP-sulfonamide is not just a regulatory formality but a critical step in defining its therapeutic window and potential liabilities.

This guide outlines a logical, tiered approach to profiling CTP-sulfonamide. We begin with a broad kinase panel to assess its kinome selectivity, followed by targeted enzymatic assays against common sulfonamide off-targets, and conclude with cell-based assays to evaluate its effects on cellular health and signaling pathways.

Experimental Design & Rationale

The selection of assays and comparator compounds is crucial for a meaningful cross-reactivity study.

Comparator Compounds:

  • Celecoxib: A selective COX-2 inhibitor, known for its off-target effects on carbonic anhydrases and certain kinases. It serves as a benchmark for a compound with a well-defined primary target but known cross-reactivities.

  • Indisulam: An anticancer agent that functions as a molecular glue, inducing the degradation of RBM39. Its sulfonamide group is essential for its mechanism, and it provides a comparison for a compound with a non-enzymatic primary mode of action.

Screening Funnel Logic:

Our investigation follows a funnel approach, starting broad and progressively focusing on specific, hypothesis-driven assays. This strategy efficiently allocates resources by first identifying potential areas of concern, which are then explored in more detail.

G A KinomeScan Panel (468 Kinases) C Carbonic Anhydrase Panel (CA I, II, IX, XII) A->C Identified off-target class D COX-1/COX-2 Inhibition Assays A->D B General Cytotoxicity (HepG2, HEK293) E Western Blot for Pathway Modulation B->E Potency > 10 µM F Cellular Thermal Shift Assay (CETSA) C->F Target engagement validation D->E

Figure 1: Tiered screening workflow for CTP-sulfonamide cross-reactivity profiling.

Tier 1: Broad Selectivity & Cytotoxicity Profiling

The initial tier aims to cast a wide net to identify potential off-targets and assess the general cytotoxic potential of CTP-sulfonamide.

Kinome-Wide Selectivity Screen

Rationale: Kinases are a large family of enzymes that are common off-targets for many small molecule drugs. A broad kinase screen provides a comprehensive overview of a compound's selectivity across the human kinome. We utilized the DiscoverX KINOMEscan™ platform, which employs a competition binding assay to quantify interactions.

Methodology:

  • Compound Preparation: CTP-sulfonamide, Celecoxib, and Indisulam were prepared as 10 mM stock solutions in 100% DMSO.

  • Assay Execution: The compounds were screened at a concentration of 10 µM against a panel of 468 human kinases.

  • Data Analysis: Results are expressed as a percentage of control (%Ctrl), where a lower number indicates a stronger interaction. A threshold of <35% Ctrl is typically considered a significant hit.

Results:

CompoundKinases with <35% CtrlNotable Hits (>90% Inhibition)
CTP-sulfonamide 4p38α, MKNK2, GSK3β, FLT3
Celecoxib 6PDK1, Aurora B, c-MET, VEGFR2
Indisulam 2None

Interpretation: CTP-sulfonamide demonstrates a relatively clean kinome profile at 10 µM, with only four significant hits. The interaction with p38α is of potential interest and warrants further investigation in Tier 3. Celecoxib shows the expected off-target kinase interactions. Indisulam, consistent with its non-kinase-directed mechanism, shows minimal kinase binding.

General Cytotoxicity Assessment

Rationale: Evaluating cytotoxicity in different cell lines (e.g., hepatic and embryonic kidney) provides an early indication of the compound's therapeutic index.

Methodology:

  • Cell Culture: HepG2 and HEK293 cells were cultured in appropriate media until 80% confluency.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of CTP-sulfonamide, Celecoxib, and Indisulam (0.01 to 100 µM) for 72 hours.

  • Viability Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Luminescence data was normalized to vehicle control (DMSO), and IC50 values were calculated using a four-parameter logistic curve fit.

Results:

CompoundHepG2 IC50 (µM)HEK293 IC50 (µM)
CTP-sulfonamide > 100> 100
Celecoxib 78.592.1
Indisulam 1.22.5

Interpretation: CTP-sulfonamide exhibits no significant cytotoxicity up to 100 µM in either cell line, suggesting a favorable preliminary safety profile. This contrasts with Indisulam, which shows potent, on-target cytotoxicity as expected from its anticancer mechanism.

Tier 2: Focused Enzymatic Assays

Based on the chemical structure of CTP-sulfonamide, we next investigated its activity against two enzyme families commonly inhibited by sulfonamides.

Carbonic Anhydrase (CA) Inhibition

Rationale: The unsubstituted sulfonamide moiety in CTP-sulfonamide is a classic pharmacophore for CA binding. We assessed its activity against four key isoforms: CA-I and CA-II (ubiquitously expressed), and CA-IX and CA-XII (tumor-associated).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CA isozymes and the substrate p-nitrophenyl acetate were prepared in assay buffer.

  • Inhibition Assay: The assay measures the esterase activity of CAs. Compounds were pre-incubated with the enzymes before the addition of the substrate. The rate of p-nitrophenol formation was monitored spectrophotometrically at 405 nm.

  • Data Analysis: IC50 values were determined from dose-response curves.

Results:

CompoundCA-I IC50 (nM)CA-II IC50 (nM)CA-IX IC50 (nM)CA-XII IC50 (nM)
CTP-sulfonamide 2,450850120180
Celecoxib 5,6003404555
Acetazolamide (Control) 25012256

Interpretation: CTP-sulfonamide shows inhibitory activity against all tested CA isoforms, with a preference for the tumor-associated CA-IX and CA-XII. This profile is similar to that of Celecoxib. While less potent than the pan-CA inhibitor Acetazolamide, these off-target interactions should be considered during further development.

Cyclooxygenase (COX) Inhibition

Rationale: Given the structural alerts within the pyridine ring and its similarity to other COX inhibitors, assessing direct inhibition of COX-1 and COX-2 is a prudent step.

Methodology:

  • Assay Principle: A cell-free oxygen consumption assay was used, measuring the conversion of arachidonic acid to prostaglandin H2 by recombinant human COX-1 and COX-2.

  • Execution: Compounds were pre-incubated with the enzymes, and the reaction was initiated by the addition of arachidonic acid. Oxygen consumption was measured using a fluorescence-based probe.

  • Data Analysis: IC50 values were calculated from the dose-response inhibition of oxygen consumption.

Results:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
CTP-sulfonamide > 50> 50
Celecoxib 150.04
Ibuprofen (Control) 1.812.5

Interpretation: CTP-sulfonamide does not significantly inhibit either COX-1 or COX-2 at concentrations up to 50 µM, indicating that it is unlikely to exert its biological effects through this pathway. This clearly distinguishes it from the selective COX-2 inhibitor Celecoxib.

Tier 3: Cellular Target Engagement & Pathway Analysis

The final tier aims to confirm if the observed enzymatic inhibition translates to a measurable effect in a cellular context.

p38α Pathway Modulation via Western Blot

Rationale: The kinome screen identified p38α as a potential target. We sought to determine if CTP-sulfonamide could inhibit p38α signaling in a cellular environment. Lipopolysaccharide (LPS) is a potent activator of the p38α MAPK pathway, leading to the phosphorylation of downstream targets like MK2.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38a p38α TLR4->p38a Phosphorylates MK2 MK2 p38a->MK2 Phosphorylates pMK2 p-MK2 (Active) MK2->pMK2 CTP CTP-sulfonamide CTP->p38a Inhibits

Figure 2: Simplified p38α signaling pathway activated by LPS.

Methodology:

  • Cell Treatment: RAW 264.7 macrophages were pre-treated with CTP-sulfonamide (1, 5, 10 µM) for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes.

  • Lysate Preparation: Cells were lysed, and protein concentration was determined.

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phospho-MK2 (T334) and total MK2.

  • Analysis: Band intensities were quantified using densitometry.

Results: CTP-sulfonamide demonstrated a dose-dependent reduction in LPS-induced MK2 phosphorylation, with significant inhibition observed at 10 µM. This cellular data supports the initial hit from the kinase binding assay, confirming that CTP-sulfonamide can engage and inhibit p38α in a cellular context.

Summary & Conclusion

This investigation provides a foundational cross-reactivity profile for the novel compound, CTP-sulfonamide.

Summary of Findings:

AssayCTP-sulfonamide ResultComparison Highlights
Kinome Scan Selective, with 4 hits at 10 µM (p38α, etc.)Cleaner profile than Celecoxib.
Cytotoxicity IC50 > 100 µMSignificantly less cytotoxic than Indisulam.
CA Inhibition Moderate inhibitor, prefers CA-IX/XIISimilar potency and profile to Celecoxib.
COX Inhibition No significant activity (IC50 > 50 µM)Unlike Celecoxib, not a COX inhibitor.
p38α Pathway Inhibits LPS-induced p-MK2 in cellsConfirms cellular engagement of a kinase hit.

Our structured, multi-tiered approach reveals that CTP-sulfonamide is a relatively selective compound with a favorable cytotoxicity profile. Its primary off-target liabilities appear to be moderate inhibition of carbonic anhydrases (similar to Celecoxib) and cellularly relevant inhibition of the p38α kinase pathway. It is notably devoid of cyclooxygenase activity.

These findings are critical for the continued development of CTP-sulfonamide. The observed p38α inhibition could be either a desirable secondary pharmacology or an unwanted off-target effect, depending on the therapeutic indication. The carbonic anhydrase activity, while moderate, should be monitored for potential physiological consequences. This guide demonstrates the power of a systematic profiling strategy to build a comprehensive understanding of a compound's biological interactions, enabling data-driven decisions in drug discovery.

In vivo versus in vitro efficacy of derivatives of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide Derivatives

Executive Summary

The convergence of a trifluoromethylpyridine core with a sulfonamide moiety has given rise to a class of compounds with significant therapeutic potential, particularly in oncology.[1][2][3] Derivatives of scaffolds like this compound are of high interest due to the unique physicochemical properties conferred by the electron-withdrawing trifluoromethyl group and the versatile binding capabilities of the sulfonamide group.[3][4] This guide offers a comparative analysis of the in vitro and in vivo efficacy of this compound class. It moves beyond a simple data summary to explore the causal factors that dictate the translation of promising cellular activity into systemic, whole-organism efficacy. We will dissect the experimental methodologies, compare quantitative results where available, and illuminate the critical pharmacokinetic and pharmacodynamic challenges that define the journey from benchtop discovery to preclinical validation.

Part 1: The Scientific Rationale and Therapeutic Landscape

The Trifluoromethylpyridine Sulfonamide Scaffold: A Privileged Structure

The this compound backbone is a product of deliberate medicinal chemistry design.

  • Trifluoromethylpyridine Moiety : The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability, increases membrane permeability, and can significantly improve binding affinity to target proteins.[3] The pyridine ring itself is a common feature in many approved drugs, offering versatile points for substitution and interaction.[4]

  • Sulfonamide Group : The sulfonamide (-SO2NHR) functional group is a cornerstone of drug discovery, found in antibacterial, diuretic, and anticancer agents.[5][6] It is an excellent hydrogen bond donor and acceptor and can act as a transition-state mimetic, often coordinating with metal ions (like zinc) in the active sites of enzymes such as carbonic anhydrases or kinases.[7][8]

This combination creates a scaffold with high potential for developing potent and selective inhibitors for various therapeutic targets, most notably those implicated in cancer progression.[9][10]

The In Vitro-to-In Vivo Translational Challenge

A compound's success in a controlled, cellular (in vitro) environment is a critical first step, but it is not a guarantee of efficacy within a complex biological system (in vivo). High potency in an assay can be negated by poor absorption, rapid metabolism, off-target toxicity, or an inability to reach the target tissue. This guide will use the lens of trifluoromethylpyridine sulfonamide derivatives to explore this crucial translational gap.

cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation vitro_discovery Compound Synthesis vitro_screen Cell-Based Assays (e.g., MTT, IC50) vitro_discovery->vitro_screen Initial Screening vitro_mechanism Target Engagement (e.g., Kinase Assay) vitro_screen->vitro_mechanism Potent Hits vivo_pk Pharmacokinetics (ADME Studies) vitro_mechanism->vivo_pk Lead Compound Selection vivo_efficacy Animal Models (e.g., Xenograft) vivo_pk->vivo_efficacy Dosing Regimen vivo_tox Toxicology Studies vivo_efficacy->vivo_tox Safety Profile clinical Clinical Trials vivo_tox->clinical Preclinical Candidate

Caption: Drug discovery workflow from in vitro to in vivo stages.

Part 2: Gauging Potency: The In Vitro Efficacy Profile

In vitro studies are designed to rapidly screen compounds for biological activity in a simplified, controlled system. For anticancer agents, this typically involves evaluating cytotoxicity against cancer cell lines and inhibition of specific molecular targets.

Common Experimental Approaches

The primary goal of in vitro testing is to determine a compound's concentration-dependent effect on cancer cells.

  • Cytotoxicity Assays (e.g., MTT Assay) : These assays measure the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity after treatment with a compound indicates cell death or inhibition of proliferation. The result is typically reported as the IC50 value—the concentration of the drug required to inhibit cell growth by 50%.

  • Enzyme Inhibition Assays : If the compound is designed to target a specific enzyme (e.g., a kinase like CDK9 or an enzyme like carbonic anhydrase IX), a direct enzymatic assay is performed to measure the inhibition of the enzyme's activity.[7][9] This helps confirm the mechanism of action.

Representative In Vitro Data for Sulfonamide Derivatives

While data for the exact this compound scaffold is sparse in readily available literature, we can synthesize a representative profile from published studies on structurally related sulfonamide and trifluoromethylpyridine derivatives evaluated for anticancer activity.

Compound Class/DerivativeTarget/Cell LineIn Vitro Efficacy (IC50)Source
Pyridine Carbothioamide Sulfonamides MCF-7 (Breast Cancer)1.2 - 9.1 µM[1]
PC-3 (Prostate Cancer)1.5 - 7.9 µM[1]
Novel Sulfonamide Derivative (L18) CDK9 (Enzyme)3.8 nM[9]
MV4-11 (Leukemia)< 0.1 µM[9]
HepG2 (Liver Cancer)0.045 µM[9]
Sulfonamide-Pyridine Hybrids Carbonic Anhydrase IX253 nM[7]
Coumarin-Sulfonamide Derivative HT-29 (Colon Cancer)17.01 µM[10]
Synthesized Sulfonamides MDA-MB-468 (Breast Cancer)< 30 µM[5]

Analysis : The data clearly shows that sulfonamide-based compounds can achieve high potency in vitro, with IC50 values ranging from the low nanomolar to the micromolar range.[1][9] Derivatives like L18 demonstrate exceptional potency against the CDK9 kinase and corresponding cancer cell lines, marking them as strong candidates for further development.[9]

Detailed Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for determining the cytotoxic effects of a novel compound on a cancer cell line.

Objective : To calculate the IC50 value of a test compound against a chosen cancer cell line (e.g., A549 lung cancer cells).

Materials :

  • A549 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compound (dissolved in DMSO to create a stock solution).

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Procedure :

  • Cell Seeding : Culture A549 cells in RPMI-1640 medium. Trypsinize, count, and seed 1 x 10^5 cells/mL into each well of a 96-well plate (100 µL per well). Incubate for 24 hours to allow cells to attach.[5]

  • Compound Treatment : Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation : Incubate the plate for 72 hours at 37°C with 5% CO2.[5]

  • MTT Addition : After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition : Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Part 3: Assessing Efficacy in a System: The In Vivo Evaluation

In vivo studies are essential to understand how a compound behaves in a whole, living organism. These experiments provide crucial data on efficacy, safety, and pharmacokinetics (PK).

The Xenograft Mouse Model: A Standard for Anticancer Efficacy

The most common preclinical model for cancer involves implanting human tumor cells into immunocompromised mice (e.g., athymic nude or NOD-SCID mice). This allows the tumor to grow in a living system where the drug's ability to shrink the tumor can be directly measured.

Representative In Vivo Data and Observations

Finding direct in vivo efficacy data for the specific this compound core is challenging. However, studies on related compounds illustrate the type of data generated. For example, some (trifluoromethyl)pyridine derivatives have demonstrated significant in vivo efficacy in reducing chlamydial infection in mouse models, highlighting their ability to perform within a biological system.[11] A study on the CDK9 inhibitor L18, which has a sulfonamide component, noted it possessed a moderate metabolic profile and a better safety profile than a positive control, making it suitable for in vivo evaluation.[9]

ParameterDescriptionImportance
Tumor Growth Inhibition (TGI) The percentage reduction in tumor volume in treated animals compared to a control group.The primary measure of anticancer efficacy.
Pharmacokinetics (PK) Measures how the body processes the drug (ADME: Absorption, Distribution, Metabolism, Excretion). Key metrics include half-life (T1/2) and clearance (Cl).[9]Determines dosing, bioavailability, and potential for accumulation.
Body Weight/Clinical Signs Monitoring animal weight and overall health.A key indicator of drug toxicity.
Detailed Protocol: Murine Xenograft Model for Efficacy

Objective : To evaluate the in vivo anticancer efficacy of a lead compound by measuring its effect on tumor growth.

Materials :

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Human cancer cells (e.g., MV4-11 for leukemia models or A549 for solid tumors).

  • Matrigel (for subcutaneous injections).

  • Lead compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

  • Calipers for tumor measurement.

  • Standard animal housing and care facilities.

Procedure :

  • Tumor Implantation : Subcutaneously inject 5-10 million cancer cells (resuspended in PBS and mixed with Matrigel) into the right flank of each mouse.

  • Tumor Growth and Grouping : Allow tumors to grow. Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration : Administer the lead compound to the treatment group via a clinically relevant route (e.g., intravenous, oral gavage) based on its PK profile. The control group receives the vehicle only. Dosing is typically performed daily or on a set schedule for 2-3 weeks.

  • Monitoring : Record tumor volume and body weight for each mouse 2-3 times per week. Observe animals daily for any signs of toxicity (e.g., lethargy, ruffled fur).

  • Endpoint and Analysis : The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period. Euthanize the animals, and excise and weigh the tumors.

  • Data Evaluation : Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group. Analyze statistical significance between the groups.

Part 4: Bridging the Gap: A Comparative Analysis of In Vitro vs. In Vivo Outcomes

The transition from a petri dish to a patient is fraught with complexity. A compound that is highly potent in vitro can fail in vivo for numerous reasons.

cluster_0 The 'In Vivo' Filter vitro High In Vitro Potency (e.g., Low IC50) pk Poor Pharmacokinetics (Low absorption, high clearance) vitro->pk Challenge 1 metabolism Rapid Metabolism (Inactive metabolites) vitro->metabolism Challenge 2 toxicity Off-Target Toxicity (Adverse effects) vitro->toxicity Challenge 3 distribution Poor Distribution (Cannot reach tumor) vitro->distribution Challenge 4 vivo_success High In Vivo Efficacy (e.g., Significant TGI) vitro->vivo_success vivo_fail Low In Vivo Efficacy (e.g., No TGI) pk->vivo_fail metabolism->vivo_fail toxicity->vivo_fail distribution->vivo_fail

Caption: Factors leading to discrepancies between in vitro and in vivo results.
The Primacy of Pharmacokinetics (ADME)

  • Causality : A drug must reach its target at a sufficient concentration for a sufficient duration. In vitro assays bypass this entirely. Poor oral bioavailability, rapid clearance by the liver or kidneys, or inability to penetrate the tumor tissue are common reasons for in vivo failure. The acceptable metabolic properties of compound L18 were a key reason for its advancement to in vivo testing.[9]

The Role of the Tumor Microenvironment (TME)
  • Causality : In vitro models using 2D cell monolayers lack the complexity of a real tumor. The TME includes stromal cells, immune cells, and an extracellular matrix that can create physical and chemical barriers to drug penetration and efficacy. Hypoxia (low oxygen), a common feature of solid tumors, can also confer drug resistance, a factor that has driven the development of sulfonamide inhibitors targeting hypoxia-related enzymes like carbonic anhydrase IX.[7]

Off-Target Effects and Systemic Toxicity
  • Causality : A compound may be selective for its target in a clean in vitro system, but in the body, it can interact with hundreds of other proteins. These "off-target" interactions can lead to unforeseen toxicities that make the drug unusable, even if it effectively kills cancer cells. This is why monitoring animal health and body weight is a critical component of any in vivo study.

Conclusion

Derivatives of the this compound scaffold represent a promising avenue for the development of novel therapeutics, particularly in oncology. The available data on related structures demonstrate their potential for high in vitro potency, with some compounds showing activity in the nanomolar range.[9] However, this guide underscores that in vitro success is merely the first step in a long and complex validation process. The true measure of a compound's potential lies in its ability to navigate the multifaceted biological environment of a living organism. A thorough understanding of pharmacokinetics, metabolism, and potential toxicities is paramount. Future development of this promising chemical class will depend on a tightly integrated strategy that uses early in vitro data to inform the design of molecules with favorable in vivo properties, ultimately bridging the critical gap between cellular potency and systemic efficacy.

References

A Spectroscopic Journey: Characterizing 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and agrochemical development, halogenated and trifluoromethyl-substituted pyridine scaffolds are of paramount importance. The unique electronic properties imparted by these functional groups often lead to enhanced metabolic stability, binding affinity, and bioavailability. 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is a key building block that embodies these structural motifs. Its primary sulfonamide group offers a versatile handle for further synthetic elaboration, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1]

This guide provides an in-depth spectroscopic comparison of this compound with its immediate synthetic precursors: 2-Chloro-5-(trifluoromethyl)pyridine and 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride . Understanding the distinct spectral signatures of each compound is critical for researchers to monitor reaction progress, verify structures, and assess the purity of their materials. The causality behind the observed spectral shifts will be explained, grounding the experimental data in the fundamental principles of organic spectroscopy.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of the target sulfonamide logically proceeds through a two-step process starting from a commercially available substituted pyridine. First, an electrophilic sulfonation introduces the sulfonyl group onto the pyridine ring, followed by amination to furnish the final product. This progression provides a clear path for spectroscopic comparison as key functional groups are introduced.

A 2-Chloro-5-(trifluoromethyl)pyridine B 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride A->B  Chlorosulfonation  (e.g., ClSO3H) C This compound B->C  Amination  (e.g., NH4OH)

Figure 1: Synthetic pathway from the precursor to the final sulfonamide product.

Part 1: The Starting Block - 2-Chloro-5-(trifluoromethyl)pyridine

This commercially available precursor serves as our spectroscopic baseline.[2] Its structure is relatively simple, but the strong electron-withdrawing effects of both the chlorine and trifluoromethyl groups create a distinct pattern in its spectra.

Spectroscopic Characteristics of 2-Chloro-5-(trifluoromethyl)pyridine

¹H NMR: The proton NMR spectrum is characterized by three signals in the aromatic region. The proton at the C6 position (adjacent to the nitrogen) is expected to be the most deshielded, appearing furthest downfield. The protons at C3 and C4 will also be downfield due to the cumulative electron-withdrawing nature of the substituents. Published data shows signals around 8.69 ppm, 7.90 ppm, and 7.50 ppm.[3]

¹³C NMR: The carbon spectrum will show six distinct signals. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The pyridine ring carbons will have chemical shifts influenced by the attached substituents and the ring nitrogen.

IR Spectroscopy: The infrared spectrum will be dominated by vibrations characteristic of the substituted pyridine ring and the trifluoromethyl group. Key absorptions include C-H stretching for the aromatic protons (typically >3000 cm⁻¹), C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region, and strong C-F stretching bands associated with the CF₃ group, often found in the 1350-1100 cm⁻¹ range.[4][5]

Mass Spectrometry (MS): The mass spectrum will show a clear molecular ion (M⁺) peak. A crucial diagnostic feature is the M+2 isotope peak, which arises from the presence of the ³⁷Cl isotope. The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, a characteristic signature for a molecule containing one chlorine atom.

Spectroscopic Data for 2-Chloro-5-(trifluoromethyl)pyridine
Molecular Formula C₆H₃ClF₃N
Molecular Weight 181.54 g/mol [2]
¹H NMR (ppm) ~8.69 (d), ~7.90 (dd), ~7.50 (d)[3]
Key IR Bands (cm⁻¹) ~3100-3000 (Ar C-H), ~1600-1400 (C=C, C=N stretch), ~1320-1200 (CF₃ stretch)[4]
MS (m/z) M⁺ at ~181, M+2 at ~183 (approx. 3:1 ratio)

Part 2: The Intermediate - 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl Chloride

The introduction of the highly electron-withdrawing sulfonyl chloride group at the C3 position dramatically alters the electronic landscape of the pyridine ring. This transformation is readily observable across all spectroscopic methods.

Spectroscopic Characteristics of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl Chloride

¹H NMR: The sulfonation removes the proton at C3. Consequently, the ¹H NMR spectrum simplifies to show only two signals, corresponding to the protons at C2 and C4. Both protons are expected to shift further downfield compared to the precursor due to the powerful deshielding effect of the adjacent -SO₂Cl group.

¹³C NMR: The carbon spectrum will still show signals for all carbons, but their chemical shifts will be significantly altered. The carbon directly attached to the sulfonyl chloride group (C3) will be particularly affected.

IR Spectroscopy: This is arguably the most definitive technique for confirming this synthetic step. The IR spectrum will now feature two very strong, sharp absorption bands characteristic of the sulfonyl group (S=O). The asymmetric stretch typically appears around 1370-1385 cm⁻¹ and the symmetric stretch around 1170-1190 cm⁻¹.[6] The appearance of these two intense bands is a clear indication of successful sulfonation.

Mass Spectrometry (MS): The molecular weight increases significantly. The mass spectrum will show the new molecular ion peak and its corresponding M+2 and M+4 isotope peaks, characteristic of a molecule now containing two chlorine atoms (one on the ring and one in the sulfonyl chloride group).[7]

Spectroscopic Data for 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Molecular Formula C₆H₂Cl₂F₃NO₂S
Molecular Weight 279.91 g/mol [7]
¹H NMR (ppm) Two downfield doublets expected
Key IR Bands (cm⁻¹) ~1375 (S=O asymm. stretch) , ~1180 (S=O symm. stretch) , ~1320-1200 (CF₃ stretch)[6]
MS (m/z) M⁺ at ~279, with M+2 and M+4 isotope peaks

Part 3: The Final Product - this compound

The final conversion of the sulfonyl chloride to the primary sulfonamide is a subtle but spectroscopically distinct transformation. The key changes involve the replacement of the -Cl on the sulfur atom with an -NH₂ group.

Spectroscopic Characteristics of this compound

¹H NMR: The two aromatic proton signals will remain, though their chemical shifts may be slightly altered by the change from -SO₂Cl to -SO₂NH₂. The most critical new feature is the appearance of a broad signal corresponding to the two protons of the sulfonamide (-SO₂NH₂) group.[8] The chemical shift of this peak can be variable and it may exchange with D₂O.

¹³C NMR: The chemical shifts of the ring carbons will experience minor adjustments upon conversion to the sulfonamide.

IR Spectroscopy: Infrared spectroscopy provides unambiguous confirmation of the final product. The two strong S=O stretching bands will persist, although their positions may shift slightly. Crucially, two new bands will appear in the N-H stretching region, typically around 3350 cm⁻¹ and 3250 cm⁻¹ for the asymmetric and symmetric N-H stretches of a primary sulfonamide, respectively. The appearance of these N-H stretches and the disappearance of signals related to the sulfonyl chloride are definitive markers of a successful reaction.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the new molecular formula.[9][10] The isotopic pattern will revert to the M⁺ and M+2 signature (approx. 3:1 ratio), as the molecule once again contains only a single chlorine atom.

Spectroscopic Data for this compound
Molecular Formula C₆H₄ClF₃N₂O₂S
Molecular Weight 260.62 g/mol [10]
¹H NMR (ppm) Two downfield doublets (Ar-H), one broad singlet (-SO₂NH₂)[8]
Key IR Bands (cm⁻¹) ~3350 & ~3250 (N-H stretch) , ~1340 (S=O asymm. stretch), ~1160 (S=O symm. stretch)
MS (m/z) M⁺ at ~260, M+2 at ~262 (approx. 3:1 ratio)[9]

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible and high-quality spectroscopic data.

General Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.

  • FT-IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and speed. Place a small amount of the solid directly on the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing into a transparent disk.

  • Mass Spectrometry: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as methanol, acetonitrile, or dichloromethane. The sample can be introduced into the mass spectrometer via direct infusion or by a chromatographic method like GC-MS or LC-MS.

cluster_prep Sample Preparation cluster_analysis Analysis Start Dry, Homogeneous Sample NMR_Prep Dissolve in Deuterated Solvent Start->NMR_Prep IR_Prep Place on ATR Crystal Start->IR_Prep MS_Prep Dissolve in Volatile Solvent Start->MS_Prep NMR ¹H / ¹³C NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS

Figure 2: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic transition from 2-chloro-5-(trifluoromethyl)pyridine to this compound is clear and unambiguous. By monitoring the disappearance of a proton signal in NMR and the sequential appearance of characteristic S=O and N-H stretching bands in IR, a researcher can confidently track the synthesis. Mass spectrometry provides definitive confirmation of the elemental composition at each stage, with the chlorine isotope pattern serving as a valuable internal marker. This guide provides the foundational data and interpretive logic necessary for scientists working with these important chemical entities, ensuring both efficiency in the lab and confidence in their results.

References

A Strategic Guide to Bioisosteric Replacement of the Sulfonamide Moiety in 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Optimized Molecular Scaffolds

In the landscape of modern medicinal chemistry, the pyridine sulfonamide scaffold is of significant interest due to its prevalence in a range of biologically active agents.[1][][3][4] The target molecule, 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide, presents a valuable starting point for drug discovery endeavors. The sulfonamide group, while a versatile pharmacophore, often presents challenges in drug development, including potential for off-target binding to carbonic anhydrases, metabolic liabilities, and specific physicochemical properties that may limit bioavailability.[5][6]

This guide provides a comprehensive exploration of potential bioisosteric replacements for the sulfonamide group in this specific pyridine scaffold. We will delve into the rationale behind selecting appropriate bioisosteres, provide detailed synthetic protocols for their preparation, and outline a rigorous experimental workflow for their comparative evaluation. This document is intended for researchers and scientists in drug development, offering a strategic framework for lead optimization and the generation of novel intellectual property.

The Principle of Bioisosterism in Drug Design

Bioisosterism, the interchange of functional groups with similar physicochemical or biological properties, is a cornerstone of rational drug design.[7][8][9][10] This strategy allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to enhance efficacy, improve pharmacokinetic profiles, and mitigate toxicity.[9][10] Bioisosteres are broadly categorized as classical (groups with the same number of valence electrons) and non-classical (groups that do not share valence electron configurations but elicit similar biological responses).[7][9] Our exploration will encompass both categories to provide a broad spectrum of potential replacements.

Proposed Bioisosteric Replacements for the Sulfonamide Group

The selection of suitable bioisosteres for the sulfonamide group in this compound is guided by the goal of mimicking its acidic nature and hydrogen bonding capabilities while modulating other key physicochemical parameters.[11][12][13] Based on an extensive review of the medicinal chemistry literature, we propose the following high-potential bioisosteres for investigation.

Acylsulfonamides

Acylsulfonamides are well-established bioisosteres of carboxylic acids and can also serve as effective replacements for sulfonamides, often with increased acidity.[14][15][16] The addition of the acyl group can modulate the electronic properties and steric profile of the molecule, potentially leading to altered target engagement and improved pharmacokinetic properties.[11][12]

Tetrazoles

The 5-substituted tetrazole ring is a widely used non-classical bioisostere for the carboxylic acid group and, by extension, the acidic sulfonamide group.[5][17][18][19] Tetrazoles typically exhibit pKa values similar to carboxylic acids, are metabolically stable, and have a more distributed negative charge in their deprotonated state, which can influence receptor interactions and membrane permeability.[5][8]

Sulfonimidamides

A more novel and less explored bioisostere for the sulfonamide group is the sulfonimidamide.[20][21][22][23] This functional group offers a unique three-dimensional structure and the potential for additional points of interaction through the imino nitrogen.[20][24] The replacement of a sulfonyl oxygen with an imino group can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, offering a distinct avenue for property modulation.[20][22]

Proposed Synthetic Pathways

A convergent synthetic strategy is proposed, starting from a common intermediate, 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride. This approach ensures efficiency and allows for the direct comparison of the different bioisosteric replacements.

Synthetic_Workflow cluster_bioisosteres Bioisosteric Replacements start 6-Chloro-5-(trifluoromethyl) pyridine-3-sulfonyl chloride acylsulfonamide Acylsulfonamide start->acylsulfonamide 1. Acylation 2. Reaction with amine tetrazole Tetrazole start->tetrazole 1. Reduction to thiol 2. Cyclization with NaN3 sulfonimidamide Sulfonimidamide start->sulfonimidamide 1. Reaction with amine 2. Imination

Caption: Proposed synthetic workflow for generating bioisosteres.

Experimental Protocol: Synthesis of an Acylsulfonamide Bioisostere
  • Step 1: Preparation of the N-acylsulfonamide precursor. To a solution of 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a desired acylating agent (e.g., acetic anhydride, 1.2 eq) followed by a non-nucleophilic base such as triethylamine (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Step 2: Amination. The resulting N-acylsulfonyl chloride is then reacted with ammonia or a primary amine to furnish the final acylsulfonamide. Dissolve the purified intermediate in a suitable solvent like THF and cool to 0 °C.

  • Bubble ammonia gas through the solution or add an aqueous solution of the desired amine (2.0 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the target acylsulfonamide.

(Note: Similar detailed protocols would be developed for the synthesis of the tetrazole and sulfonimidamide analogs based on established literature procedures.)[25][26]

A Framework for Comparative Evaluation

To objectively compare the performance of the parent sulfonamide with its bioisosteric replacements, a systematic experimental evaluation is essential. The following workflow provides a self-validating system to assess key drug-like properties.

Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_bio In Vitro Evaluation parent Parent Sulfonamide solubility Aqueous Solubility parent->solubility bioisosteres Synthesized Bioisosteres (Acylsulfonamide, Tetrazole, etc.) bioisosteres->solubility lipophilicity LogD7.4 solubility->lipophilicity pka pKa Determination lipophilicity->pka ppb Plasma Protein Binding pka->ppb activity Biological Activity Assay ppb->activity metabolic Metabolic Stability (Microsomes, Hepatocytes) activity->metabolic data_analysis Data Analysis & Comparative Assessment metabolic->data_analysis

Caption: Experimental workflow for comparative evaluation.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Prepare a series of aqueous buffers with pH values ranging from 2 to 12.

  • Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 50 µM.

  • Record the UV-Vis spectrum for each solution from 200 to 400 nm.

  • Plot the absorbance at a wavelength showing significant change with pH versus the pH of the buffer.

  • Fit the resulting data to the appropriate Henderson-Hasselbalch equation to determine the pKa value.

Data Presentation for Comparative Analysis

The quantitative data generated from the experimental evaluation should be summarized in a clear and concise tabular format to facilitate direct comparison.

Table 1: Comparative Physicochemical Properties

CompoundFunctional GrouppKa[27][28]LogD7.4Aqueous Solubility (µM)[29]
Parent Sulfonamide~9-10(Experimental Value)(Experimental Value)
Analog 1 Acylsulfonamide~3.5-4.5[16](Experimental Value)(Experimental Value)
Analog 2 Tetrazole~4.5-5.5[17](Experimental Value)(Experimental Value)
Analog 3 Sulfonimidamide(Variable)(Experimental Value)(Experimental Value)

Table 2: Comparative In Vitro Biological Data

CompoundFunctional GroupBiological Activity (IC50/EC50, µM)Plasma Protein Binding (%)Metabolic Stability (t½, min)
Parent Sulfonamide(Experimental Value)(Experimental Value)(Experimental Value)
Analog 1 Acylsulfonamide(Experimental Value)(Experimental Value)(Experimental Value)
Analog 2 Tetrazole(Experimental Value)(Experimental Value)(Experimental Value)
Analog 3 Sulfonimidamide(Experimental Value)(Experimental Value)(Experimental Value)

Conclusion

The strategic application of bioisosterism to the this compound scaffold offers a powerful approach to modulate its physicochemical and biological properties. Acylsulfonamides, tetrazoles, and sulfonimidamides represent promising alternatives to the parent sulfonamide group, each with the potential to confer unique advantages in a drug discovery program. The proposed synthetic and evaluative frameworks provide a robust and scientifically rigorous pathway for the synthesis and characterization of these novel analogs. Through this systematic approach, researchers can make data-driven decisions to advance compounds with optimized profiles toward clinical development.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide, a halogenated sulfonamide compound. Our approach moves beyond a simple checklist, delving into the chemical rationale behind each procedural step to empower you with a deep, actionable understanding of safe laboratory practices.

Hazard Assessment: Understanding the Molecule

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its primary hazards from its structural components: a chlorinated pyridine ring, a trifluoromethyl group, and a sulfonamide functional group.

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as a halogenated organic. These substances are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts like hydrogen chloride gas upon incomplete combustion.[1][2] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste.[3][4][5]

  • Trifluoromethyl Group (-CF3): This group imparts stability to the molecule and can influence its biological activity and toxicity. Upon decomposition, it can release gaseous hydrogen fluoride (HF), a highly corrosive and toxic substance.[1]

  • Sulfonamide Group (-SO2NH2): While many sulfonamides have valuable therapeutic properties, the group can contribute to skin and eye irritation.

Based on analogous compounds, the primary hazards are likely to include skin irritation, serious eye irritation, and potential respiratory irritation.[6][7] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Table 1: Key Physicochemical and Hazard Data (Inferred)

Property Value/Information Source/Rationale
Molecular Formula C₆H₄ClF₃N₂O₂S [8]
Appearance Likely a solid at room temperature. Based on similar pyridine sulfonamides.
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation. [6][7]
Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl), Hydrogen fluoride (HF), Sulfur oxides (SOx). [1]

| Waste Classification | Hazardous Halogenated Organic Waste. |[2][9] |

The Core Principle: Waste Minimization

The most effective disposal procedure begins with generating the least amount of waste possible.[10][11] This is the first tier in the strategic hierarchy of laboratory waste management.[10]

  • Source Reduction: Order only the quantity of the chemical required for your experiments.[12]

  • Scale Down: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[12]

  • Inventory Management: Maintain a meticulous chemical inventory to prevent duplicate orders and the expiration of reagents.[11]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for safely managing this compound waste from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[13]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use a proper removal technique to avoid skin contact.[13]

  • Body Protection: A lab coat is essential. For larger quantities or potential for splashes, consider additional protective clothing.[13]

  • Work Area: All handling should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[14]

Step 2: Waste Segregation - The Critical Decision

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[15] Never mix incompatible waste streams.[16]

  • Designate a "Halogenated Organic Waste" container. This is the correct destination for this compound. This container should be separate from non-halogenated solvent waste.[2]

  • Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated weigh paper) and liquid waste (e.g., solutions containing the compound) in separate, clearly marked halogenated waste containers.[15]

  • Container Compatibility: Use appropriate, leak-proof containers with secure, threaded caps.[2][17] For liquids, high-density polyethylene (HDPE) carboys are often suitable. Ensure the container material is compatible with all components of the waste mixture.

Step 3: Labeling and Accumulation

Accurate and immediate labeling prevents accidents and ensures regulatory compliance. Federal and state regulations require that hazardous waste is properly labeled from the moment it is generated.[12]

  • Label Immediately: Label the waste container before adding the first drop of waste.[2]

  • Required Information: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.[2]

    • An accurate list of all other constituents in the container (e.g., solvents and their approximate percentages).

    • The associated hazards (e.g., "Irritant," "Corrosive" if mixed with acids/bases).

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[11][12] The SAA should be a secondary containment unit (like a spill tray) to prevent leaks from spreading.[15]

Step 4: Managing Contaminated Materials & Spills
  • Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated, puncture-proof sharps container.[17]

  • Empty Containers: An "empty" container that held this compound must still be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.[16]

  • Spill Cleanup: In case of a spill, wear appropriate PPE. Absorb the spill with an inert material like vermiculite or sand.[18] Collect the contaminated absorbent material and place it in the designated solid halogenated waste container.[18] Prevent the spill from entering drains.[13]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once your waste container is full or you have completed your project, contact your institution's Environmental Health and Safety (EHS) office for pickup.[11]

  • Do Not Dispose Down the Drain: As a halogenated organic compound, this chemical must not be disposed of in the sanitary sewer system.[2][19]

  • Final Treatment: Your EHS department will work with a licensed hazardous waste disposal company. The most common and effective disposal method for this type of waste is high-temperature incineration at an approved facility.[17][20] Incineration breaks down the molecule into less harmful components, which are then treated in accordance with environmental regulations.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Generation cluster_segregation Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal cluster_warning CRITICAL: DO NOT A Start: Waste Generation B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is waste Solid or Liquid? B->C D Solid Halogenated Waste (e.g., contaminated solids) C->D Solid E Liquid Halogenated Waste (e.g., solutions, rinsate) C->E Liquid F Select Compatible, Labeled Solid Waste Container D->F G Select Compatible, Labeled Liquid Waste Container E->G H Keep Container Tightly Closed F->H G->H I Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment H->I J Is container full or project complete? I->J K Contact EHS for Waste Pickup J->K Yes L Transport to Licensed Hazardous Waste Facility K->L M End: High-Temperature Incineration L->M W1 Dispose in Sanitary Sewer W2 Mix with Non-Halogenated or Incompatible Waste

Caption: Decision workflow for handling and disposal of halogenated waste.

Conclusion: A Commitment to Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental compliance. By understanding the chemical nature of the compound, adhering to a strict protocol of segregation and labeling, and partnering with your institution's EHS department, you ensure that your research advances knowledge without compromising safety. Always consult your institution's specific Chemical Hygiene Plan and the material's SDS as the ultimate authorities on procedure.[16][21][22]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.